molecular formula C9H6O3 B1269828 1-Benzofuran-3-carboxylic acid CAS No. 26537-68-8

1-Benzofuran-3-carboxylic acid

Cat. No.: B1269828
CAS No.: 26537-68-8
M. Wt: 162.14 g/mol
InChI Key: BENJFDPHDCGUAQ-UHFFFAOYSA-N
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Description

1-Benzofuran-3-carboxylic acid is a useful research compound. Its molecular formula is C9H6O3 and its molecular weight is 162.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENJFDPHDCGUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344275
Record name Benzofuran-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26537-68-8
Record name Benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzofuran-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 1-Benzofuran-3-carboxylic Acid: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzofuran-3-carboxylic acid is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its core structure, a fusion of benzene and furan rings with a carboxylic acid moiety at the 3-position, serves as a versatile scaffold for the synthesis of a wide array of derivatives with potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and the burgeoning pharmacological applications of this compound and its analogues. Emphasis is placed on their anticancer, neuroprotective, and anti-inflammatory properties, with a focus on the underlying mechanisms of action and relevant signaling pathways. This document aims to be a valuable resource for researchers engaged in the exploration and development of novel therapeutics based on the benzofuran scaffold.

Chemical Identity and Physicochemical Properties

This compound, also known as benzo[b]furan-3-carboxylic acid, is a solid crystalline compound. Its fundamental characteristics are summarized in the tables below.

Table 1: General Information
IdentifierValueReference
IUPAC Name This compound[1]
Synonyms 3-Benzofurancarboxylic acid, Benzo[b]furan-3-carboxylic acid[2]
CAS Number 26537-68-8[2]
Molecular Formula C₉H₆O₃[2][3]
Molecular Weight 162.15 g/mol [2]
Table 2: Physicochemical Properties
PropertyValueReference
Melting Point 162 °C[2]
Boiling Point 325.6 °C at 760 mmHg[2]
Density 1.363 g/cm³[2]
pKa (Predicted) 3.19 ± 0.10[2]
XLogP3 1.9[1]

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

Table 3: Mass Spectrometry Data (GC-MS)
m/zInterpretation
162 Molecular ion [M]⁺
145 [M-OH]⁺ or [M-H₂O+H]⁺
89 Fragment ion

Note: Data sourced from PubChem, which references the NIST Mass Spectrometry Data Center.[1]

Synthesis and Purification

A common and efficient method for the synthesis of this compound is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

  • o-Hydroxyphenylacetic acid

  • Acetic anhydride

  • Trimethyl orthoformate

  • Methanol

  • 30% Sodium hydroxide solution

  • 30% Hydrochloric acid

  • Drinking water

Procedure:

  • To a reaction flask, add 152 g of o-hydroxyphenylacetic acid, 500 g of acetic anhydride, and 250 g of trimethyl orthoformate.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 6 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure to obtain a yellow solid.

  • Add 500 g of methanol to the solid and stir until it is completely dissolved.

  • Cool the solution to 0-10 °C and add 180 g of a 30% sodium hydroxide solution dropwise.

  • Heat the mixture to 50-60 °C for 3-6 hours.

  • Recover the methanol under reduced pressure.

  • To the residue, add 300 g of drinking water.

  • Adjust the temperature of the solution to below 30 °C and add 160 g of 30% hydrochloric acid dropwise to adjust the pH to 1-2.

  • Cool the mixture to 0-10 °C and allow it to stand for 3 hours.

  • Decant the supernatant, filter the precipitate, and wash the solid with cold water.

  • Dry the product in vacuo to yield this compound as a white solid (Yield: 97.5%).[3]

Experimental Protocol: Purification

For many applications, the synthesized product may be of sufficient purity. However, for rigorous analytical or biological studies, further purification can be achieved by recrystallization. While specific solvent systems for this compound are not extensively documented, a common approach for similar carboxylic acids is recrystallization from an ethanol/water or acetone/water mixture.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification start o-Hydroxyphenylacetic acid + Acetic anhydride + Trimethyl orthoformate reaction1 Heating (80-100°C, 6h) start->reaction1 intermediate Yellow Solid reaction1->intermediate hydrolysis Methanol, NaOH (50-60°C, 3-6h) intermediate->hydrolysis acidification HCl (pH 1-2) hydrolysis->acidification crude_product Crude this compound acidification->crude_product filtration Filtration & Washing crude_product->filtration drying Vacuum Drying filtration->drying final_product Pure this compound drying->final_product G cluster_nfkB NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 erk ERK tlr4->erk jnk JNK tlr4->jnk p38 p38 tlr4->p38 ikk IKKα/β tlr4->ikk inflammatory_response Inflammatory Response (NO, TNF-α, IL-6) erk->inflammatory_response induces jnk->inflammatory_response induces p38->inflammatory_response induces ikb IκBα ikk->ikb phosphorylates p65 p65 p65_nucleus p65 (nucleus) p65->p65_nucleus translocates p65_nucleus->inflammatory_response induces benzofuran Benzofuran Derivative benzofuran->erk benzofuran->jnk benzofuran->p38 benzofuran->ikk G start Seed cells in 96-well plate incubation1 Incubate (24h) start->incubation1 treatment Treat with compound (various concentrations) incubation1->treatment incubation2 Incubate (48-72h) treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate (4h) mtt_addition->incubation3 dissolution Dissolve formazan in DMSO incubation3->dissolution readout Measure absorbance (570 nm) dissolution->readout analysis Calculate IC₅₀ readout->analysis

References

An In-depth Technical Guide to 1-Benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Benzofuran-3-carboxylic acid, including its nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Nomenclature

The nomenclature of a chemical compound is critical for its unambiguous identification in scientific literature and databases.

IUPAC Name: The systematic name for this compound as per the International Union of Pure and Applied Chemistry (IUPAC) is This compound [1][2].

Synonyms: This compound is also known by a variety of other names, which include:

  • Benzofuran-3-carboxylic acid[1]

  • 3-Benzofurancarboxylic acid[1]

  • Benzo[b]furan-3-carboxylic acid[1]

  • 3-Carboxybenzo[b]furan[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₉H₆O₃PubChem[1]
Molecular Weight 162.14 g/mol PubChem[1]
CAS Number 26537-68-8PubChem[1]
Physical Form SolidAmbeed[2]
Purity 95%Ambeed[2]
Storage Temperature Room Temperature (Sealed in dry)Ambeed[2]

Experimental Protocol: Synthesis of this compound

The following protocol details a general procedure for the synthesis of this compound from o-hydroxyphenylacetic acid.[3]

Materials:

  • o-hydroxyphenylacetic acid (152 g)

  • Acetic anhydride (500 g)

  • Trimethyl orthoformate (250 g)

  • Methanol (500 g)

  • 30% Sodium hydroxide solution (180 g)

  • Drinking water (300 g)

  • 30% Hydrochloric acid (160 g)

  • Cold water (for washing)

Procedure:

  • Step 1: Formation of the Intermediate

    • To a reaction flask, add 152 g of o-hydroxyphenylacetic acid.

    • Add 500 g of acetic anhydride and 250 g of trimethyl orthoformate to the flask.

    • Raise the temperature of the reaction mixture to 80-100 °C and maintain this temperature for 6 hours.

    • After the reaction is complete, remove the solvent by distillation under reduced pressure to obtain a yellow solid product.[3]

  • Step 2: Hydrolysis

    • To the solid product from the previous step, add 500 g of methanol and stir until completely dissolved.

    • Control the temperature of the solution at 0-10 °C and slowly add 180 g of 30% sodium hydroxide solution dropwise.

    • Following the addition, heat the reaction mixture to 50-60 °C and maintain this temperature for 3-6 hours.[3]

  • Step 3: Acidification and Isolation

    • At the end of the reaction, recover the methanol by distillation under reduced pressure.

    • To the residue, add 300 g of drinking water and adjust the temperature of the solution to below 30 °C.

    • Slowly add 160 g of 30% hydrochloric acid dropwise to adjust the pH to 1-2.

    • Cool the mixture to 0-10 °C and allow it to stand for 3 hours for decantation.

    • Collect the precipitate by filtration and wash the solid product with cold water.

    • Finally, dry the product under vacuum to yield 158 g of white solid benzofuran-3-carboxylic acid (97.5% yield).[3]

Visualization of Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

Synthesis_of_1_Benzofuran_3_carboxylic_acid cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_hydrolysis Hydrolysis cluster_final Final Product start1 o-hydroxyphenylacetic acid intermediate 3-(methoxymethylenyl)-2(3H)-benzofuranone start1->intermediate 80-100°C, 6h start2 Acetic anhydride start2->intermediate 80-100°C, 6h start3 Trimethyl orthoformate start3->intermediate 80-100°C, 6h hydrolysis_reagents 1. Methanol 2. NaOH (30% solution) hydrolyzed_product Sodium 1-benzofuran-3-carboxylate intermediate->hydrolyzed_product 50-60°C, 3-6h acidification HCl (30% solution) final_product This compound hydrolyzed_product->final_product pH 1-2

Synthesis of this compound.

References

physical and chemical properties of 1-Benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 1-Benzofuran-3-carboxylic acid. It includes a summary of its quantitative data, experimental protocols for its synthesis and analysis, and a review of the biological signaling pathways potentially modulated by related benzofuran derivatives.

Core Properties and Data

This compound, with the CAS number 26537-68-8, is a heterocyclic compound incorporating a fused benzene and furan ring system with a carboxylic acid moiety at the 3-position.[1][2] Its molecular formula is C₉H₆O₃, and it has a molecular weight of approximately 162.15 g/mol .[1][2] This structure imparts a unique combination of chemical and physical properties, making it a subject of interest in medicinal chemistry and materials science. The compound typically appears as a white to off-white solid and should be stored in a dry, room-temperature environment.[3]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. These values have been compiled from various sources and may vary depending on the experimental conditions and purity of the sample.

PropertyValueSource(s)
Molecular Formula C₉H₆O₃[1][2]
Molecular Weight 162.15 g/mol [1][2]
Melting Point 162 °C[1][4]
Boiling Point 325.6 °C at 760 mmHg[1]
Density 1.363 g/cm³[1][4]
Flash Point 150.7 °C[1]
pKa 3.19 ± 0.10 (Predicted)[1]
Water Solubility 620.5 mg/L (Estimated)[5]
Appearance White to off-white solid[3]
Chemical and Spectroscopic Data

The chemical characteristics of this compound are defined by its aromatic benzofuran core and the reactive carboxylic acid group. Spectroscopic data is crucial for its identification and characterization.

Data TypeKey FeaturesSource(s)
¹³C NMR Spectra Data available in spectral databases.[2]
GC-MS m/z top peak: 162; 2nd highest: 145; 3rd highest: 89.[2]
IUPAC Name This compound[2]
InChI InChI=1S/C9H6O3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H,10,11)[2]
SMILES C1=CC=C2C(=C1)C(=CO2)C(=O)O[2]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the following steps:

Step 1: Reaction of o-hydroxyphenylacetic acid with acetic anhydride and trimethyl orthoformate.

  • To a reaction flask, add 152 g of o-hydroxyphenylacetic acid.

  • Add 500 g of acetic anhydride and 250 g of trimethyl orthoformate.

  • Heat the reaction mixture to a temperature of 80-100 °C and maintain for 6 hours.[4][6]

  • After the reaction is complete, remove the solvent by distillation under reduced pressure to obtain a yellow solid.[4][6]

Step 2: Hydrolysis of the intermediate.

  • To the resulting yellow solid, add 500 g of methanol and stir until fully dissolved.

  • Control the temperature of the solution at 0-10 °C and slowly add 180 g of a 30% sodium hydroxide solution dropwise.

  • Heat the mixture to 50-60 °C and maintain for 3-6 hours.[4][6]

Step 3: Acidification and Isolation.

  • Recover the methanol by distillation under reduced pressure.

  • To the residue, add 300 g of drinking water and adjust the temperature to below 30 °C.

  • Slowly add 160 g of 30% hydrochloric acid dropwise to adjust the pH to 1-2.[4][6]

  • Cool the mixture to 0-10 °C and allow it to stand for 3 hours for decantation.

  • Collect the precipitate by filtration and wash the solid product with cold water.

  • Dry the product under vacuum to yield the final white solid of this compound.[4][6] A yield of 97.5% has been reported for this procedure.[4]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A general HPLC-UV/MS method can be employed for the analysis of benzofuran derivatives. The specific conditions for this compound may require optimization.

  • Sample Preparation: Accurately weigh a sample and dissolve it in a suitable solvent such as acetonitrile or methanol. Further dilute with the mobile phase to a concentration within the calibration range.

  • Instrumentation: A standard HPLC system with a UV detector and a mass spectrometer with an electrospray ionization (ESI) source is recommended.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at a suitable percentage of B, increase to a higher percentage over several minutes, hold, and then return to initial conditions.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound and MS detection in either positive or negative ion mode.

Acid-Base Titration

The carboxylic acid functionality allows for quantification using acid-base titration.

  • Accurately weigh approximately 200 mg of this compound into a 125 mL Erlenmeyer flask.

  • Dissolve the sample in about 25 mL of ethanol.

  • Add 2-3 drops of a suitable indicator, such as phenolphthalein.

  • Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) until the endpoint is reached, indicated by a persistent color change.

  • The equivalent weight and purity of the acid can be calculated from the mass of the sample and the volume and concentration of the NaOH solution used.

Potential Biological Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, research on related benzofuran derivatives suggests potential involvement in several key biological processes, particularly in the contexts of inflammation, cancer, and neuroprotection.

Anti-inflammatory Activity: NF-κB and MAPK Signaling

Certain benzofuran hybrids have demonstrated anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.[1] These pathways are crucial regulators of the inflammatory response.

anti_inflammatory_pathway cluster_stimulus cluster_receptor cluster_cytoplasm cluster_nucleus cluster_inhibitor LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IKK IKKα/β IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation MAPKKK->IKK MAPKK MAPKK (MKKs) MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 Activation AP1_nuc AP-1 AP1->AP1_nuc Translocation Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFκB_nuc->Genes AP1_nuc->Genes Inhibitor Benzofuran Derivatives Inhibitor->IKK Inhibitor->MAPK anticancer_pathway cluster_receptor cluster_cytoplasm cluster_nucleus cluster_output cluster_inhibitor GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Translocation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation TF->Proliferation Inhibitor Benzofuran Derivatives Inhibitor->ERK Inhibitor->mTOR

References

An In-depth Technical Guide to 1-Benzofuran-3-carboxylic Acid: Properties, Synthesis, and Biological Activities of Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Benzofuran-3-carboxylic acid, with a focus on its chemical properties and the synthesis and biological activities of its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Specifications

This compound is a heterocyclic compound that serves as a versatile scaffold in the synthesis of various biologically active molecules.[1] Its fundamental properties are summarized below.

PropertyValue
Molecular Formula C₉H₆O₃
Molecular Weight 162.14 g/mol [2][3]
Exact Mass 162.031694049 Da
CAS Number 26537-68-8
IUPAC Name This compound[2][3]

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core is a key area of research for developing new therapeutic agents. A general workflow for the synthesis of such derivatives often involves the modification of the carboxylic acid group or substitution on the benzofuran ring system.

Synthesis_Workflow This compound This compound Activation of Carboxylic Acid Activation of Carboxylic Acid This compound->Activation of Carboxylic Acid e.g., SOCl₂, EDCI Esterification Esterification This compound->Esterification Alcohol, Acid catalyst Ring Substitution Ring Substitution This compound->Ring Substitution e.g., Halogenation Amide Coupling Amide Coupling Activation of Carboxylic Acid->Amide Coupling Amine Final Derivative Final Derivative Amide Coupling->Final Derivative Esterification->Final Derivative Ring Substitution->Final Derivative

A general workflow for the synthesis of this compound derivatives.

Experimental Protocols for Derivative Synthesis

Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below are examples of methodologies cited in the literature for the synthesis of this compound derivatives.

Synthesis of Amide Derivatives: A common method for synthesizing amide derivatives involves the activation of the carboxylic acid followed by coupling with an appropriate amine. For instance, a carboxylic acid can be suspended in an anhydrous solvent like dichloromethane (DCM). Subsequently, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like 1-hydroxybenzotriazole (HOBt) are added, followed by the desired amine. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The product is then isolated through extraction and purified, often by column chromatography.[4]

Synthesis of Ester Derivatives: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, or by using a methylating agent. One documented procedure involves refluxing a mixture of the carboxylic acid, potassium carbonate (K₂CO₃), and dimethyl sulfate ((CH₃O)₂SO₂) in acetone.[4] The reaction progress is monitored, and upon completion, the mixture is filtered, and the solvent is evaporated to yield the methyl ester.

Biological Activities of Derivatives

Derivatives of this compound have been investigated for a range of biological activities, demonstrating the therapeutic potential of this chemical scaffold.

Antimicrobial and Antifungal Activity: Several studies have explored the antimicrobial and antifungal properties of benzofuran derivatives. Halogenated derivatives of 3-benzofurancarboxylic acids have shown activity against Gram-positive bacteria and certain Candida strains.[1] The introduction of bromine or chlorine atoms into the benzofuran structure has been a strategy to enhance this activity.[1] Some derivatives have also been found to inhibit the growth of pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus.[5]

Anticancer Activity: The benzofuran scaffold is present in a number of compounds with reported antitumor properties.[4][6] Derivatives of 2- and 3-benzofurancarboxylic acid have exhibited significant cytotoxic activity against various human cancer cell lines, including leukemia, cervix carcinoma, and others.[4][7] Structure-activity relationship (SAR) studies have indicated that the presence of halogens can increase the cytotoxicity of these compounds.[4]

Signaling Pathways

The anti-inflammatory effects of certain benzofuran derivatives have been linked to the modulation of key signaling pathways.

Signaling_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway (IKK, IκBα, p65) TLR4->NFkB_Pathway Inflammatory_Mediators Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_Pathway->Inflammatory_Mediators NFkB_Pathway->Inflammatory_Mediators Benzofuran_Derivative Benzofuran Derivative Benzofuran_Derivative->MAPK_Pathway Benzofuran_Derivative->NFkB_Pathway

Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.

Research on specific heterocyclic/benzofuran hybrids has shown that they can exert anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of the NF-κB and MAPK signaling pathways in macrophage cells.[8] These pathways are crucial for the production of pro-inflammatory mediators. The study demonstrated that a particular benzofuran derivative could significantly inhibit the phosphorylation of key proteins in both pathways, such as IKKα/β, IκBα, and p65 in the NF-κB pathway, and ERK, JNK, and p38 in the MAPK pathway.[8] This inhibition leads to a reduction in the secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, highlighting a potential mechanism for the anti-inflammatory activity of these compounds.[8]

References

The Discovery and History of Benzofuran Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry and natural product synthesis. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the discovery and history of benzofuran compounds, detailing the seminal synthetic methodologies, the isolation of key natural products, and the elucidation of their mechanisms of action.

The Dawn of Benzofuran Chemistry: Perkin's Discovery

The history of benzofuran begins in 1870 with its first synthesis by the renowned English chemist, Sir William Henry Perkin.[1] Initially named "coumarone," the compound was derived from coumarin, a naturally occurring fragrant substance.[1] Perkin's pioneering work, now known as the Perkin rearrangement, involved the treatment of 3-halocoumarins with a base to induce a ring contraction, yielding a benzofuran-2-carboxylic acid.[2] This discovery laid the foundational stone for the rich and diverse field of benzofuran chemistry.

Experimental Protocol: Perkin's Synthesis of Coumarone (Benzofuran)

While the full, detailed experimental protocol from Perkin's original 1870 publication remains a historical document, the general procedure for the Perkin rearrangement of a 3-halocoumarin to a benzofuran-2-carboxylic acid can be described as follows. This modern interpretation reflects the core principles of Perkin's discovery.

Materials:

  • 3-Bromocoumarin

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (for acidification)

  • Apparatus for reflux and filtration

Procedure:

  • A solution of 3-bromocoumarin in ethanol is prepared in a round-bottom flask.

  • An aqueous solution of sodium hydroxide is added to the flask.

  • The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled and acidified with hydrochloric acid, leading to the precipitation of the crude benzofuran-2-carboxylic acid.

  • The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent.

Early Synthetic Developments: Expanding the Benzofuran Toolkit

Following Perkin's initial breakthrough, the late 19th and early 20th centuries saw the development of several other key synthetic methods for constructing the benzofuran nucleus. These early reactions expanded the range of accessible benzofuran derivatives.

  • Fittig and Ebert Synthesis (1882): This method involves the condensation of the sodium salt of a phenol with α-haloesters, followed by cyclization of the resulting aryloxy ester.

  • Rap-Stoermer Reaction (1893, 1900): This reaction describes the condensation of a salicylaldehyde or a 2-hydroxyacetophenone with an α-haloketone in the presence of a base to form a 2-acylbenzofuran.[3]

These classical methods, while historically significant, often required harsh reaction conditions and were limited in their substrate scope.

Physical and Chemical Properties of Early Benzofuran Compounds

The following table summarizes the key physical and chemical properties of benzofuran and some of its early, simple derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Solubility
Benzofuran (Coumarone) C₈H₆O118.14-18173-1741.091Insoluble in water; soluble in organic solvents.[4][5]
2-Methylbenzofuran C₉H₈O132.16-197-1981.055Insoluble in water.
7-Methylbenzofuran C₉H₈O132.16109190.5-Insoluble in water.
2-Ethylbenzofuran C₁₀H₁₀O146.19-217-2181.050Insoluble in water.
2-Acetylbenzofuran C₁₀H₈O₂160.1770-72110-113 (at 3 mmHg)1.07Insoluble in water.

The Rise of Modern Synthetic Methods

The mid-20th century and beyond witnessed a revolution in benzofuran synthesis, driven by the advent of transition metal-catalyzed cross-coupling reactions. These modern methods offer milder reaction conditions, greater functional group tolerance, and access to a much wider array of complex benzofuran structures. Key developments include:

  • Palladium-Catalyzed Intramolecular Cyclization: A versatile approach involving the cyclization of appropriately substituted phenols.

  • Copper-Catalyzed Reactions: Often used in conjunction with palladium, copper catalysis plays a crucial role in various coupling and cyclization strategies.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has significantly accelerated many classical and modern benzofuran syntheses, including the Perkin rearrangement.[2]

historical_synthesis_timeline Perkin Perkin Rearrangement (1870) Fittig Fittig & Ebert Synthesis (1882) Perkin->Fittig Rap_Stoermer Rap-Stoermer Reaction (1893/1900) Fittig->Rap_Stoermer Modern Modern Catalytic Methods (Pd, Cu, etc.) Rap_Stoermer->Modern

Timeline of Key Benzofuran Synthesis Discoveries

Benzofurans in Nature: A Rich Source of Bioactive Molecules

Benzofuran moieties are prevalent in a vast number of natural products, many of which have been used in traditional medicine for centuries. The isolation and structural elucidation of these compounds have been pivotal in understanding their therapeutic potential.

Ailanthoidol

Discovery and Isolation: Ailanthoidol, a neolignan with a 2-arylbenzofuran skeleton, was first isolated from the bark of Zanthoxylum ailanthoides.[6] The isolation process typically involves extraction of the plant material with organic solvents, followed by chromatographic separation to purify the compound.

Biological Activity: Ailanthoidol has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[7]

Euparin

Discovery and Isolation: Euparin is a naturally occurring benzofuran that was first isolated from plants of the Eupatorium genus.[8] Its isolation involves solvent extraction of the plant material and subsequent purification using chromatographic techniques.

Biological Activity: Euparin exhibits antiviral and other biological activities.[8]

Moracins

Discovery and Isolation: The moracins are a family of complex benzofuran derivatives, many of which are 2-arylbenzofurans, first isolated from the root bark of the white mulberry tree, Morus alba.[9][10] Their discovery and isolation have been driven by interest in the medicinal properties of this plant.

Biological Activity: Moracins have shown a variety of biological effects, including antioxidant and other potentially therapeutic activities.[10]

natural_product_isolation plant_material Plant Material (e.g., Zanthoxylum ailanthoides) extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation purification Purification of Fractions fractionation->purification isolated_compound Isolated Benzofuran (e.g., Ailanthoidol) purification->isolated_compound structure_elucidation Structural Elucidation (NMR, MS, etc.) isolated_compound->structure_elucidation

General Workflow for Natural Product Isolation

Mechanisms of Action: Unraveling the Biological Effects of Benzofurans

The diverse biological activities of benzofuran derivatives stem from their ability to interact with a variety of cellular targets and signaling pathways.

Anticancer Activity and the mTOR Signaling Pathway

A significant body of research has focused on the anticancer properties of benzofuran compounds. One of the key mechanisms of action for some of these derivatives is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[11][12] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain benzofuran derivatives have been shown to inhibit mTOR, leading to the dephosphorylation of its downstream effectors, such as the S6 ribosomal protein and 4E-BP1, ultimately resulting in the induction of apoptosis in cancer cells.[11]

mTOR_pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis four_ebp1->protein_synthesis benzofuran Benzofuran Derivative benzofuran->mtorc1 Inhibition

Inhibition of the mTOR Signaling Pathway by Benzofuran Derivatives
Antibacterial Mechanisms

Benzofuran derivatives have also emerged as promising antibacterial agents.[13][14] While the exact mechanisms can vary depending on the specific derivative, several modes of action have been proposed. These include the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, and interference with nucleic acid and protein synthesis.[13] Some benzofuran derivatives containing disulfide moieties have shown remarkable antibacterial activity against various plant pathogens.[3]

Conclusion

From Perkin's serendipitous discovery to the complex, multi-step syntheses of modern medicinal chemistry, the journey of benzofuran compounds has been one of continuous innovation and discovery. The rich history of this versatile scaffold, from its origins in the laboratory to its prevalence in nature, underscores its enduring importance. As researchers continue to explore the vast chemical space of benzofuran derivatives and unravel their intricate mechanisms of action, the potential for developing novel therapeutics for a wide range of diseases remains a vibrant and promising area of scientific endeavor.

References

A Technical Guide to the Natural Sources of Benzofuran Derivatives: Isolation, Bioactivity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran derivatives represent a significant class of heterocyclic compounds ubiquitously found in nature.[1][2][3] Possessing a benzene ring fused to a furan ring, this core structure is the foundation for a multitude of natural products with diverse and potent biological activities.[4][5] This technical guide provides an in-depth exploration of the natural origins of benzofuran derivatives, detailing their isolation from plant, fungal, and marine sources. It further presents quantitative data on their bioactivities, comprehensive experimental protocols for their extraction and purification, and visual representations of the key signaling pathways they modulate.

Natural Occurrence of Benzofuran Derivatives

Benzofuran compounds are widely distributed across various biological taxa, with a pronounced presence in higher plants and fungi.[3][6]

Plant Sources: A vast array of benzofuran derivatives has been isolated from numerous plant families. The Asteraceae, Rutaceae, and Moraceae families are particularly rich sources of these compounds.[7][8] For instance, the root bark of the white mulberry tree (Morus alba), has been a significant source of 2-arylbenzofurans like moracins.[9] Other notable plant species include Krameria ramosissima, Machilus glaucescens, and various species from the Eupatorium genus.[4][6]

Fungal Sources: Fungi, including endophytic and marine-derived species, are prolific producers of unique benzofuran derivatives.[10][11] Genera such as Penicillium and Xylaria have been shown to produce novel benzofurans with significant antimicrobial and anti-inflammatory properties.[10][12] For example, a chemical investigation of the marine-derived fungus Penicillium crustosum led to the isolation of several new benzofuran compounds.[10] Endophytic fungi, residing within plant tissues, also represent a promising and less explored source of novel bioactive benzofuran derivatives.

Marine Organisms: While less common than in terrestrial plants and fungi, marine organisms, particularly sponges, have also yielded benzofuran derivatives with unique structural features and biological activities.

Quantitative Bioactivity Data

Benzofuran derivatives exhibit a broad spectrum of pharmacological activities, with substantial research focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The following tables summarize key quantitative data from various studies.

Table 1: Anticancer Activity of Natural Benzofuran Derivatives

Compound/DerivativeNatural SourceCancer Cell LineIC50 (µM)Reference(s)
Moracin CMorus alba (fungus-infected)--[6]
Albafuran AMorus alba--[13]
EgonolVarious plants--[9]
AilanthoidolVarious plants--[14]
Compound from Penicillium crustosumPenicillium crustosum (marine fungus)-17.3 (NO inhibition)[10]

Note: Specific IC50 values for anticancer activity of some directly isolated natural products were not available in the initial search results, but their significant bioactivity is widely reported.

Table 2: Antimicrobial Activity of Natural Benzofuran Derivatives

Compound/DerivativeNatural SourceTarget OrganismMIC (µg/mL)Reference(s)
Compound 1 from P. crustosumPenicillium crustosumSalmonella typhimurium, Staphylococcus aureusModerate activity[10]
Compound 6 from P. crustosumPenicillium crustosumPenicillium italicum, Colletotrichum musae12.5[10]
CicerfuranCicer spp.Bacteria and Fungi-[7]

Experimental Protocols

The isolation and purification of benzofuran derivatives from natural sources are critical steps for their structural elucidation and biological evaluation. The following are generalized yet detailed protocols based on common laboratory practices.

Protocol 1: Isolation of Benzofuran Derivatives from Plant Material (e.g., Morus alba Root Bark)
  • Extraction:

    • Air-dry and powder the plant material (e.g., 1 kg of Morus alba root bark).

    • Macerate the powdered material with 75% ethanol at room temperature for 72 hours, with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.[13]

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

    • Monitor the fractions for the presence of benzofurans using thin-layer chromatography (TLC) with a suitable solvent system and visualization under UV light.

  • Chromatographic Purification:

    • Subject the ethyl acetate fraction, often rich in phenolic compounds including benzofurans, to column chromatography on silica gel.[13]

    • Elute the column with a gradient of chloroform and methanol.

    • Collect fractions and analyze by TLC. Combine fractions containing similar compounds.

    • Further purify the combined fractions using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to isolate pure benzofuran derivatives.[13]

  • Structure Elucidation:

    • Determine the structures of the isolated compounds using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: Isolation of Benzofuran Derivatives from Endophytic Fungi
  • Fungal Culture and Extraction:

    • Culture the endophytic fungus on a suitable solid or liquid medium (e.g., potato dextrose agar or broth) for several weeks.

    • Extract the fungal mycelium and/or the culture broth with ethyl acetate.[10]

    • Concentrate the ethyl acetate extract under reduced pressure.

  • Purification:

    • Follow a similar chromatographic purification scheme as described in Protocol 1 (steps 3 and 4), utilizing silica gel column chromatography, Sephadex LH-20, and preparative HPLC to isolate pure compounds.[10]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of natural benzofuran derivatives are a consequence of their interaction with various cellular signaling pathways.

Anticancer Mechanisms

Many benzofuran derivatives exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The mTOR (mammalian target of rapamycin) and MAPK (mitogen-activated protein kinase) pathways are notable targets.[1]

anticancer_pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K Ras Ras Receptor Tyrosine Kinases->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Benzofuran Derivatives Benzofuran Derivatives Benzofuran Derivatives->mTOR Inhibition ERK ERK Benzofuran Derivatives->ERK Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Cell Proliferation & Survival anti_inflammatory_pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Degradation & Release Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression Benzofuran Derivatives Benzofuran Derivatives Benzofuran Derivatives->IKK Inhibition experimental_workflow cluster_0 Discovery Phase cluster_1 Characterization Phase Collection of Natural Source Collection of Natural Source Extraction Extraction Collection of Natural Source->Extraction Fractionation Fractionation Extraction->Fractionation Bioactivity Screening Bioactivity Screening Fractionation->Bioactivity Screening Isolation of Active Compounds Isolation of Active Compounds Bioactivity Screening->Isolation of Active Compounds Structure Elucidation Structure Elucidation Isolation of Active Compounds->Structure Elucidation Mechanism of Action Studies Mechanism of Action Studies Structure Elucidation->Mechanism of Action Studies

References

Spectroscopic Profile of 1-Benzofuran-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzofuran-3-carboxylic acid, a key heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and logical workflows.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₆O₃

  • Molecular Weight: 162.14 g/mol

  • CAS Number: 26537-68-8

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-28.5 - 8.7s-
H-47.9 - 8.1d~8.0
H-57.3 - 7.5t~7.5
H-67.2 - 7.4t~7.5
H-77.6 - 7.8d~8.0
-COOH12.0 - 13.0br s-

2.1.2. ¹³C NMR Spectroscopy

Similar to the ¹H NMR data, the precise experimental ¹³C NMR spectrum is not widely published. The anticipated chemical shifts are based on the analysis of related benzofuran structures and the known effects of the carboxylic acid substituent.

Carbon Expected Chemical Shift (ppm)
C-2145 - 148
C-3115 - 118
C-3a128 - 131
C-4123 - 126
C-5124 - 127
C-6121 - 124
C-7111 - 114
C-7a154 - 157
-COOH165 - 168
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500-3300Broad, Strong
C-H stretch (aromatic)3000-3100Medium
C=O stretch (carboxylic acid)1680-1710Strong
C=C stretch (aromatic)1580-1620Medium-Strong
C-O stretch (ether and acid)1200-1300Strong
O-H bend (out-of-plane)920-950Broad, Medium
Mass Spectrometry (MS)

Mass spectrometry of this compound would provide information about its molecular weight and fragmentation pattern.

2.3.1. Electron Ionization (EI) Mass Spectrum

Based on available GC-MS data, the following key fragments are observed:

m/z Relative Intensity Proposed Fragment
162High[M]⁺ (Molecular Ion)
145Medium[M - OH]⁺
117Medium[M - COOH]⁺
89High[C₇H₅]⁺ (Benzofuryl cation after loss of CO)

2.3.2. Proposed Fragmentation Pathway

fragmentation M [C₉H₆O₃]⁺˙ m/z = 162 F1 [C₉H₅O₂]⁺ m/z = 145 M->F1 - •OH F2 [C₈H₅O]⁺ m/z = 117 M->F2 - •COOH F3 [C₇H₅]⁺ m/z = 89 F2->F3 - CO

Caption: Proposed mass fragmentation pathway of this compound.

Experimental Protocols

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of 1-Benzofuran- 3-carboxylic acid Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

The Biological Versatility of the 1-Benzofuran-3-Carboxylic Acid Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzofuran-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active derivatives. While the parent molecule itself is a subject of ongoing investigation, its substituted analogues have demonstrated significant potential as therapeutic agents, particularly in the realms of oncology and microbiology. This technical guide provides an in-depth overview of the prominent biological activities associated with derivatives of this compound, with a focus on their anticancer and antimicrobial properties. Detailed experimental methodologies for key biological assays, quantitative activity data, and elucidated mechanisms of action, including relevant signaling pathways, are presented to support further research and development in this promising area.

Introduction: The Benzofuran Core in Drug Discovery

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a structural motif present in numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities.[1] Derivatives of benzofuran have been reported to possess antiviral, anti-inflammatory, antioxidant, and neuroprotective properties, among others.[1][2] The incorporation of a carboxylic acid group at the 3-position of the benzofuran ring provides a crucial functional handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of therapeutic potential. This guide will focus on two of the most extensively studied biological activities of this compound derivatives: anticancer and antimicrobial activities.

Anticancer Activity of this compound Derivatives

Derivatives of the this compound scaffold have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanisms underlying their antitumor effects include the induction of cell cycle arrest and the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases.

Quantitative Anticancer Activity Data

The antiproliferative and enzyme inhibitory activities of various this compound derivatives are summarized in the tables below.

Table 1: Cytotoxicity of Benzofuran Derivatives Against Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
44b MDA-MB-231 (Breast)2.52[3]
MCF-7 (Breast)-[3]
9e MDA-MB-231 (Breast)2.52 ± 0.39[4]
16b A549 (Lung)1.48[3]
Compound 1 K562 (Leukemia)5[2]
HL60 (Leukemia)0.1[2]
4c A549 (Lung)1.48[5]
15a NCI-H23 (Lung)-[5]
16a NCI-H23 (Lung)-[5]

Note: "-" indicates data not specified in the cited source.

Table 2: Carbonic Anhydrase Inhibitory Activity of Benzofuran-Based Carboxylic Acids

Compound IDhCA IsoformKI (µM)Reference
9b hCA IX0.91[6]
9e hCA IX0.79[6]
9f hCA IX0.56[6]
9a hCA II7.9[6]
9c hCA II3.1[6]
9d hCA II4.1[6]
9f hCA II7.2[6]
Mechanisms of Anticancer Action

Several derivatives of this compound have been shown to exert their anticancer effects by arresting the cell cycle at the G2/M checkpoint.[3][7] This checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis, thereby averting the propagation of genetic errors. By inducing G2/M arrest, these compounds can trigger apoptosis (programmed cell death) in cancer cells.

One of the key pathways implicated in this process is the p53-dependent pathway.[7] In response to cellular stress, the tumor suppressor protein p53 is activated and can transcriptionally activate downstream targets such as p21, which in turn inhibits the activity of cyclin-dependent kinases (CDKs) like CDK1 (also known as Cdc2).[5][7] The inhibition of the CDK1/Cyclin B1 complex prevents the cell from transitioning from the G2 to the M phase. Some benzofuran derivatives have been observed to down-regulate the expression of Cyclin B1 and suppress the activity of Cdc25c, a phosphatase that activates CDK1.[8]

Below is a diagram illustrating the p53-dependent G2/M cell cycle arrest pathway, a target for some benzofuran derivatives.

G2_M_Arrest_Pathway cluster_0 Benzofuran Derivative Action cluster_1 Cellular Response to DNA Damage Benzofuran Benzofuran Derivative p53 p53 Activation Benzofuran->p53 Induces Cdc25c Cdc25c Inhibition Benzofuran->Cdc25c Suppresses p21 p21 Transcription p53->p21 Activates CyclinB1_CDK1 Cyclin B1 / CDK1 Complex p21->CyclinB1_CDK1 Inhibits Cdc25c->CyclinB1_CDK1 Activates G2_M_Arrest G2/M Phase Arrest CyclinB1_CDK1->G2_M_Arrest Leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces

Caption: p53-dependent G2/M cell cycle arrest pathway induced by benzofuran derivatives.

Certain benzofuran-based carboxylic acids are potent inhibitors of carbonic anhydrase IX (CA-IX), a transmembrane enzyme that is overexpressed in many types of solid tumors and is associated with tumor hypoxia and acidosis.[3][6] CA-IX contributes to the survival and proliferation of cancer cells by maintaining a favorable intracellular pH while acidifying the extracellular microenvironment, which promotes tumor invasion and metastasis.[9][10]

By inhibiting CA-IX, these benzofuran derivatives disrupt pH regulation within the tumor, leading to intracellular acidification. This change in intracellular pH can trigger a cascade of events, including the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and ultimately, the activation of the apoptotic pathway.[9][11]

The following diagram depicts the mechanism of apoptosis induction through the inhibition of Carbonic Anhydrase IX.

CAIX_Inhibition_Pathway cluster_0 Inhibitor Action cluster_1 Cellular Effects Benzofuran_CAI Benzofuran-based CA-IX Inhibitor CAIX Carbonic Anhydrase IX (CA-IX) Benzofuran_CAI->CAIX Inhibits pH_regulation pH Regulation (Extracellular Acidification, Intracellular Alkalinization) CAIX->pH_regulation Maintains Intracellular_Acidification Intracellular Acidification pH_regulation->Intracellular_Acidification Disruption leads to ROS_Production Increased ROS Production Intracellular_Acidification->ROS_Production MMP_Loss Mitochondrial Membrane Potential Loss ROS_Production->MMP_Loss Caspase_Activation Caspase Activation MMP_Loss->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptosis induction via Carbonic Anhydrase IX inhibition by benzofuran derivatives.

Antimicrobial Activity of this compound Derivatives

Derivatives of this compound have also demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[12] The introduction of halogen atoms into the benzofuran structure has been shown to be a key factor in enhancing their antimicrobial potency.[12]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentrations (MIC) for several halogenated derivatives of 3-benzofurancarboxylic acid are presented in the table below.

Table 3: Antimicrobial Activity of Halogenated 3-Benzofurancarboxylic Acid Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
III Staphylococcus aureus50[12]
Staphylococcus epidermidis50[12]
Enterococcus faecalis100[12]
Candida albicans100[12]
Candida parapsilosis100[12]
IV Staphylococcus aureus200[12]
Staphylococcus epidermidis200[12]
VI Staphylococcus aureus100[12]
Staphylococcus epidermidis100[12]
Enterococcus faecalis200[12]
Candida albicans100[12]
Candida parapsilosis100[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound derivatives and for the key biological assays used to evaluate their anticancer and antimicrobial activities.

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel benzofuran derivatives.

Experimental_Workflow Synthesis Synthesis of Benzofuran Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Purification->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., MIC Determination) Purification->Antimicrobial_Screening Mechanism_Studies Mechanism of Action Studies (e.g., Cell Cycle Analysis, Enzyme Inhibition) Anticancer_Screening->Mechanism_Studies Antimicrobial_Screening->Mechanism_Studies Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_Studies->Lead_Optimization

Caption: General workflow for the synthesis and biological evaluation of benzofuran derivatives.

Synthesis of Halogenated 3-Benzofurancarboxylic Acid Derivatives

This protocol is adapted from the synthesis of chloro derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.

  • Starting Material: 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid.

  • Esterification: The starting carboxylic acid is first converted to its methyl ester, for example, by reaction with dimethyl sulphate in the presence of a base like K2CO3 in acetone, followed by reflux.

  • Chlorination: To a solution of the methyl ester in a suitable solvent (e.g., chloroform or acetic acid), a chlorinating agent such as sulfuryl chloride (SO2Cl2) is added dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the desired chloro derivative.

MTT Assay for Cytotoxicity

This protocol is a generalized procedure for determining the cytotoxic effects of test compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compound at various concentrations is added to the wells. Control wells receive medium with the solvent at the same concentration as the test wells.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the general principles for determining the MIC of an antimicrobial agent.[12]

  • Preparation of Test Compound: A stock solution of the test compound is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using a sterile growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the diluted test compound is inoculated with the microbial suspension. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines a general procedure for analyzing the cell cycle distribution of cells treated with a test compound.

  • Cell Treatment: Cells are seeded in culture dishes and treated with the test compound at a specific concentration (e.g., the IC50 value) for a defined period (e.g., 24 hours). A control group of cells is treated with the vehicle (e.g., DMSO).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and counted.

  • Fixation: The cells are fixed by dropwise addition of cold 70% ethanol while vortexing and then stored at -20°C for at least 2 hours.

  • Staining: The fixed cells are centrifuged to remove the ethanol, washed with PBS, and then resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

  • Data Interpretation: The percentage of cells in each phase of the cell cycle for the treated group is compared to the control group to identify any cell cycle arrest.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant anticancer and antimicrobial activities, with well-defined mechanisms of action that include the induction of G2/M cell cycle arrest and the inhibition of carbonic anhydrase IX. The quantitative data and detailed experimental protocols presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

Future research should continue to explore the vast chemical space around the this compound core. The synthesis and evaluation of new analogues with diverse substitution patterns will be crucial for elucidating more detailed structure-activity relationships and for optimizing the potency and selectivity of these compounds. Further investigation into their mechanisms of action at the molecular level will provide a deeper understanding of their therapeutic potential and may reveal novel targets for drug intervention. The continued development of these promising derivatives holds the potential to yield new and effective treatments for cancer and infectious diseases.

References

The Therapeutic Potential of 1-Benzofuran-3-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds. Derivatives of 1-benzofuran-3-carboxylic acid, in particular, have emerged as a versatile class of molecules with significant therapeutic potential across various domains, including oncology, infectious diseases, and enzyme inhibition. This technical guide provides a comprehensive overview of the current state of research into the therapeutic applications of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Anticancer Applications

Derivatives of this compound have demonstrated notable efficacy against a range of cancer cell lines. The primary mechanisms of action appear to involve the inhibition of crucial enzymes and disruption of cell cycle progression.

Inhibition of Carbonic Anhydrase IX

A significant area of investigation has been the inhibition of carbonic anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many hypoxic tumors. CA IX plays a critical role in maintaining pH homeostasis in the tumor microenvironment, promoting cancer cell survival and proliferation. Certain this compound derivatives have emerged as potent and selective inhibitors of CA IX.

Quantitative Data: Carbonic Anhydrase Inhibition and Anticancer Activity

Compound IDDerivative StructureTargetKᵢ (µM)Cancer Cell LineIC₅₀ (µM)Reference
9e 4-(3-(5-bromobenzofuran-2-yl)ureido)benzoic acidhCA IX0.79MDA-MB-231 (Breast)2.52 ± 0.39[1][2]
9e 4-(3-(5-bromobenzofuran-2-yl)ureido)benzoic acidhCA IX0.79MCF-7 (Breast)14.91 ± 1.04[1][2]
9f 4-(3-(5-bromobenzofuran-2-yl)ureido)benzoic acidhCA IX0.56MDA-MB-231 (Breast)11.50 ± 1.05[1][2]
9b 4-(3-(2-methylbenzofuran-3-yl)ureido)benzoic acidhCA IX0.91MDA-MB-231 (Breast)37.60 ± 1.86[1][2]

Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration; hCA IX: human Carbonic Anhydrase IX.

Signaling Pathway: Inhibition of Carbonic Anhydrase IX in the Tumor Microenvironment

CAIX_Inhibition cluster_extracellular Extracellular Space (Acidic) cluster_cell Tumor Cell CO2_H2O CO₂ + H₂O CAIX Carbonic Anhydrase IX (CA IX) CO2_H2O->CAIX Catalyzes H_HCO3 H⁺ + HCO₃⁻ H_ion H⁺ H_HCO3->H_ion CAIX->H_HCO3 Intracellular_Acidification Intracellular Acidification (Lower pHᵢ) CAIX->Intracellular_Acidification pH regulation Benzofuran_Derivative 1-Benzofuran-3-carboxylic acid derivative Benzofuran_Derivative->CAIX Inhibits Apoptosis Apoptosis Intracellular_Acidification->Apoptosis

Caption: Inhibition of CA IX by a this compound derivative.

Cell Cycle Arrest

Flow cytometry analysis has revealed that some benzofuran derivatives can induce cell cycle arrest, a key mechanism in preventing cancer cell proliferation. For instance, compound 9e was found to arrest MDA-MB-231 breast cancer cells in the G2/M phase of the cell cycle[1].

Experimental Workflow: Cell Cycle Analysis

Cell_Cycle_Workflow Cell_Culture Seed and culture MDA-MB-231 cells Treatment Treat cells with Benzofuran derivative (e.g., 9e) Cell_Culture->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Harvesting Harvest and fix cells (e.g., with ethanol) Incubation->Harvesting Staining Stain with Propidium Iodide (PI) and RNase treatment Harvesting->Staining Flow_Cytometry Analyze DNA content by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Determine cell population in G0/G1, S, and G2/M phases Flow_Cytometry->Data_Analysis

Caption: Workflow for analyzing cell cycle distribution after treatment.

Antimicrobial and Antifungal Applications

Derivatives of this compound have also shown significant promise as antimicrobial and antifungal agents. Halogenated derivatives, in particular, exhibit enhanced activity.

Quantitative Data: Antimicrobial and Antifungal Activity

Compound IDDerivative StructureMicroorganismMIC (µg/mL)Reference
III Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateStaphylococcus aureus50[3]
III Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateCandida albicans100[3]
VI Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateStaphylococcus aureus100[3]
VI Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateCandida parapsilosis100[3]
Compound 1 Aza-benzofuran derivativeSalmonella typhimurium12.5[4]
Compound 1 Aza-benzofuran derivativeStaphylococcus aureus12.5[4]
Compound 6 Oxa-benzofuran derivativePenicillium italicum12.5[4]

MIC: Minimum Inhibitory Concentration.

Logical Relationship: Structure-Activity Relationship for Antimicrobial Activity

SAR_Antimicrobial Benzofuran_Core This compound scaffold Halogenation Introduction of Halogens (e.g., Br, Cl) Benzofuran_Core->Halogenation Increased_Lipophilicity Increased Lipophilicity Halogenation->Increased_Lipophilicity Membrane_Penetration Improved Cell Membrane Penetration Increased_Lipophilicity->Membrane_Penetration Enhanced_Activity Enhanced Antimicrobial/ Antifungal Activity Membrane_Penetration->Enhanced_Activity

Caption: Structure-activity relationship for antimicrobial benzofurans.

Detailed Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

This protocol describes a general method for the synthesis of ureido-linked benzofuran derivatives, adapted from the synthesis of compound 9e [1].

Materials:

  • Appropriate 2-amino-benzofuran or 3-amino-benzofuran precursor

  • Appropriate isocyanatobenzoic acid

  • Dry solvents (e.g., toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the amino-benzofuran precursor (1 equivalent) in a suitable dry solvent under an inert atmosphere.

  • Add the isocyanatobenzoic acid (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired this compound derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a compound against adherent cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Remove the unbound dye by washing the plates four times with 1% acetic acid and allow them to air dry.

  • Solubilize the protein-bound dye by adding Tris base solution to each well and shaking for 10 minutes.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell survival relative to the vehicle control and determine the IC₅₀ value by plotting cell survival against the logarithm of the compound concentration.

Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Microorganism of interest (e.g., Staphylococcus aureus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compound (dissolved in a suitable solvent)

  • Positive control antibiotic

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of the microorganism in the broth medium.

  • In a 96-well plate, prepare serial two-fold dilutions of the test compound in the broth medium.

  • Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Inoculate each well (except the sterility control) with the standardized microbial suspension.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Optionally, measure the optical density (OD) at 600 nm to quantify growth inhibition.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential as anticancer, antimicrobial, and antifungal agents. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers in the field.

Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity. Further elucidation of the molecular mechanisms of action will be crucial for the rational design of next-generation this compound derivatives with improved therapeutic profiles. The exploration of this chemical space holds considerable promise for addressing unmet medical needs in oncology and infectious diseases.

References

An In-depth Technical Guide to 1-Benzofuran-3-Carboxylic Acid Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds with a wide array of pharmacological activities.[1] Among its various derivatives, 1-benzofuran-3-carboxylic acids and their analogues have garnered significant attention in medicinal chemistry due to their potent and diverse biological effects.[2] These compounds have demonstrated promising anticancer, antimicrobial, and enzyme inhibitory activities, making them a focal point for drug discovery and development.[2][3] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 1-benzofuran-3-carboxylic acid derivatives. It includes a compilation of quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a valuable resource for researchers in the field.

Introduction

Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, is a fundamental structural unit in numerous biologically active molecules.[1] Derivatives of this core structure have been reported to possess a wide spectrum of therapeutic properties, including but not limited to, anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral activities.[1][3] The this compound moiety, in particular, serves as a versatile pharmacophore that can be chemically modified to optimize potency, selectivity, and pharmacokinetic properties. The continuous emergence of drug-resistant pathogens and the need for more effective and targeted cancer therapies have fueled the exploration of novel chemical entities, with benzofuran derivatives being at the forefront of these research endeavors.[1]

Biological Activities and Quantitative Data

Derivatives of this compound have been extensively evaluated for their therapeutic potential. The following sections and tables summarize the key findings and quantitative data from various studies.

Anticancer Activity

Benzofuran derivatives have shown significant cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[2]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference(s)
Benzofuran derivative 44b MDA-MB-231 (Breast)2.52[2]
Doxorubicin (Reference)MDA-MB-231 (Breast)2.36[2]
3-methylbenzofuran derivative 16b A549 (Lung)1.48[2]
Staurosporine (Reference)A549 (Lung)1.52[2]
Bromo derivative 14c HCT116 (Colon)3.27[2]
Benzofuran lignan derivative (Benfur )Jurkat (T-cell leukemia)~0.08[4]
Halogenated benzofuran 1 K562 (Leukemia)5[5]
Halogenated benzofuran 1 HL60 (Leukemia)0.1[5]
Benzofuran-based carboxylic acid 9e MDA-MB-231 (Breast)2.52[6]
Antimicrobial and Antifungal Activity

Several this compound derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III )Gram-positive bacteria50 - 200[3]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (IV )Gram-positive bacteria50 - 200[3]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI )Gram-positive bacteria50 - 200[3]
Compound VI Candida albicans, C. parapsilosis100[3]
Compound III Candida albicans, C. parapsilosis100[3]
Benzofuran-3-carbohydrazide derivative 4 M. tuberculosis H37Rv2[1]
Benzofuran ketoxime 38 S. aureus0.039[1]
Carbonic Anhydrase Inhibition

Certain benzofuran-based carboxylic acids have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-associated hCA IX.

Compound/DerivativehCA IsoformK_I_ (µM)Reference(s)
Benzofuran-containing carboxylic acid 9b hCA IX0.91[6]
Benzofuran-containing carboxylic acid 9e hCA IX0.79[6]
Benzofuran-containing carboxylic acid 9f hCA IX0.56[6]
2-methylbenzofuran sulfonamide 11b hCA IX0.0084
5-bromobenzofuran sulfonamide 28b hCA IX0.0055

Key Mechanisms of Action

Anticancer Mechanism: p53-Dependent G2/M Cell Cycle Arrest

A novel synthetic benzofuran lignan derivative, referred to as Benfur, has been shown to induce cell death in cancer cells primarily through a p53-dependent pathway leading to G2/M cell cycle arrest.[4][7] This compound increases the levels of p21, p27, and cyclin B, and inhibits the murine double minute 2 (MDM2) protein by repressing the transcription factor Sp1.[4][7] The inhibition of MDM2 leads to the stabilization and activation of p53, which in turn transcriptionally activates downstream targets like p21, a cyclin-dependent kinase inhibitor that enforces the G2/M checkpoint.[8]

p53_pathway Benfur Benzofuran Derivative (Benfur) Sp1 Sp1 Benfur->Sp1 inhibits MDM2 MDM2 Sp1->MDM2 activates p53 p53 MDM2->p53 degrades p21 p21 p53->p21 activates p27 p27 p53->p27 activates CyclinB Cyclin B p53->CyclinB activates G2M G2/M Arrest p21->G2M induces p27->G2M induces CyclinB->G2M induces Apoptosis Apoptosis G2M->Apoptosis leads to

Caption: p53-Dependent G2/M Arrest by a Benzofuran Derivative.

Enzyme Inhibition: Carbonic Anhydrase IX

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[6] The tumor-associated isoform, hCA IX, is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting tumor progression and metastasis. Benzofuran-based carboxylic acids have been designed as inhibitors that can bind to the active site of hCA IX, disrupting its catalytic activity.[6][9] The carboxylic acid moiety can coordinate with the zinc ion in the active site, a key interaction for potent inhibition.[10]

CAIX_inhibition cluster_enzyme hCA IX Active Site Zn Zn²⁺ Inhibition Inhibition of Catalysis H2O H₂O HCO3 HCO₃⁻ + H⁺ H2O->HCO3 CO2 CO₂ CO2->H2O hydration Benzofuran Benzofuran-Carboxylic Acid Derivative Benzofuran->Zn coordinates to

Caption: Inhibition of Carbonic Anhydrase IX by Benzofuran Derivatives.

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the Perkin reaction, starting from coumarin.[11] Another versatile method is the one-pot, three-step synthesis from ethyl 2-(bromomethyl)quinoline-3-carboxylate and substituted salicylaldehydes, which involves a Williamson ether synthesis followed by hydrolysis and intramolecular cyclization.[12]

Example Protocol: Synthesis of Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate [3]

  • A mixture of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (0.02 mol), K₂CO₃ (0.02 mol), and (CH₃O)₂SO₂ (0.02 mol) in 30 mL of acetone is refluxed for 5 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel using chloroform as the eluent to yield the final product.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • The formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • A standardized inoculum of the test microorganism is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

experimental_workflow Start Start: Target Benzofuran Derivative Design Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization BioAssay Biological Activity Screening Characterization->BioAssay Anticancer Anticancer Assays (MTT, Cell Cycle) BioAssay->Anticancer Antimicrobial Antimicrobial Assays (MIC Determination) BioAssay->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., CA) BioAssay->Enzyme DataAnalysis Data Analysis & SAR Studies Anticancer->DataAnalysis Antimicrobial->DataAnalysis Enzyme->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead Optimization Lead Optimization Lead->Optimization End Preclinical Development Lead->End Optimization->Synthesis

Caption: Drug Discovery Workflow for Benzofuran Derivatives.

Conclusion and Future Perspectives

This compound derivatives and their analogues represent a highly promising class of compounds in the realm of drug discovery. Their diverse and potent biological activities, coupled with their synthetic tractability, make them attractive candidates for the development of novel therapeutics. The data and protocols compiled in this guide highlight the significant progress made in understanding the structure-activity relationships and mechanisms of action of these compounds. Future research should focus on the optimization of lead compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles. Further elucidation of their molecular targets and signaling pathways will be crucial for their rational design and clinical translation. The continued exploration of the chemical space around the this compound scaffold holds immense potential for addressing unmet medical needs in oncology and infectious diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzofuran-3-carboxylic acid from o-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive overview and detailed protocols for a proposed multi-step synthesis of 1-Benzofuran-3-carboxylic acid, a valuable scaffold in medicinal chemistry and drug development, starting from the readily available precursor, o-hydroxyphenylacetic acid. Due to the absence of a direct one-pot conversion in the current literature, this application note outlines a rational synthetic strategy involving an initial intramolecular cyclization of the starting material, followed by a Vilsmeier-Haack formylation and subsequent oxidation to yield the target carboxylic acid. The protocols are designed for researchers and scientists in organic synthesis and drug development, with a focus on clear, actionable steps and data presentation.

Introduction

This compound and its derivatives are important heterocyclic compounds that form the core structure of numerous biologically active molecules and natural products. Their synthesis is of significant interest to the pharmaceutical industry. The direct synthesis from o-hydroxyphenylacetic acid presents a synthetic challenge. This document outlines a feasible, albeit multi-step, pathway to achieve this transformation.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process commencing with the intramolecular cyclization of o-hydroxyphenylacetic acid to form a benzofuranone intermediate. This is followed by a Vilsmeier-Haack formylation to introduce a carbonyl group at the C3 position, which is then oxidized to the desired carboxylic acid.

Synthetic Pathway start o-hydroxyphenylacetic acid intermediate1 Benzofuran-2(3H)-one start->intermediate1 Intramolecular Cyclization intermediate2 Benzofuran intermediate1->intermediate2 Reduction intermediate3 Benzofuran-3-carbaldehyde intermediate2->intermediate3 Vilsmeier-Haack Formylation product This compound intermediate3->product Oxidation Experimental Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction cluster_step3 Step 3: Formylation cluster_step4 Step 4: Oxidation s1_start Mix o-hydroxyphenylacetic acid, toluene, and catalyst s1_reflux Heat to reflux with water removal s1_start->s1_reflux s1_cool Cool and filter s1_reflux->s1_cool s1_concentrate Concentrate filtrate s1_cool->s1_concentrate s1_purify Purify by distillation s1_concentrate->s1_purify s2_react Reduce with LiAlH₄ in diethyl ether s1_purify->s2_react s2_quench Quench reaction s2_react->s2_quench s2_extract Filter and extract s2_quench->s2_extract s2_dry Dry and concentrate s2_extract->s2_dry s2_purify Purify by distillation s2_dry->s2_purify s3_react React with Benzofuran s2_purify->s3_react s3_reagent Prepare Vilsmeier reagent s3_reagent->s3_react s3_workup Aqueous workup and extraction s3_react->s3_workup s3_purify Purify by column chromatography s3_workup->s3_purify s4_react Oxidize with KMnO₄ s3_purify->s4_react s4_workup Filter, acidify, and extract s4_react->s4_workup s4_purify Recrystallize product s4_workup->s4_purify

Application Notes and Protocols for the Laboratory Preparation of 1-Benzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzofuran-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzofuran scaffold is a core structure in numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides a comprehensive guide to the laboratory synthesis of this compound, commencing from readily available starting materials. The described methodology follows a reliable two-step synthetic sequence, beginning with the formation of an ester intermediate, ethyl 1-benzofuran-3-carboxylate, followed by its subsequent hydrolysis to yield the target carboxylic acid.

Overall Reaction Scheme

The synthesis of this compound is achieved through the following two-stage process:

  • Step 1: Synthesis of Ethyl 1-benzofuran-3-carboxylate from salicylaldehyde and ethyl chloroacetate.

  • Step 2: Hydrolysis of the ester intermediate to the final carboxylic acid product.

Experimental Protocols

Part 1: Synthesis of Ethyl 1-benzofuran-3-carboxylate

This protocol outlines the synthesis of the ester intermediate via the O-alkylation of salicylaldehyde with ethyl chloroacetate, followed by an intramolecular cyclization.

Materials:

  • Salicylaldehyde

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a solution of salicylaldehyde in acetone, add anhydrous potassium carbonate.

  • To this stirred suspension, add ethyl chloroacetate dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Wash the solid residue with acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel to yield pure ethyl 1-benzofuran-3-carboxylate.

Part 2: Synthesis of this compound

This section details the alkaline hydrolysis of the synthesized ethyl 1-benzofuran-3-carboxylate.

Materials:

  • Ethyl 1-benzofuran-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Dissolve ethyl 1-benzofuran-3-carboxylate in a mixture of ethanol and water in a round-bottom flask.

  • Add a solution of sodium hydroxide and heat the mixture to reflux.

  • Maintain the reflux for a few hours, monitoring the disappearance of the starting ester by TLC.

  • After the hydrolysis is complete, cool the reaction mixture and remove the ethanol by rotary evaporation.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of 1-2. A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any inorganic impurities.

  • Dry the product to obtain this compound.

Data Presentation

A summary of the key quantitative data for the final product, this compound, is presented in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Expected Spectroscopic Data
This compoundC₉H₆O₃162.15162[1]¹H NMR: Signals corresponding to aromatic protons and a characteristic downfield signal for the carboxylic acid proton (>10 ppm).¹³C NMR: Resonances for the aromatic carbons, the furan ring carbons, and a downfield signal for the carboxylic acid carbonyl carbon (>170 ppm).IR (cm⁻¹): A broad O-H stretch (approx. 3300-2500), a strong C=O stretch (approx. 1730-1700), and C-O stretching bands (approx. 1300-1000).

Visualization of the Synthetic Workflow

The logical progression of the synthesis of this compound is illustrated in the following workflow diagram.

G cluster_0 Synthesis of Ester Intermediate cluster_1 Hydrolysis to Carboxylic Acid start Starting Materials: Salicylaldehyde & Ethyl Chloroacetate step1 Step 1: O-Alkylation & Intramolecular Cyclization start->step1 K₂CO₃, Acetone, Reflux intermediate Intermediate: Ethyl 1-benzofuran-3-carboxylate step1->intermediate Purification step2 Step 2: Alkaline Hydrolysis intermediate->step2 workup Acidification & Precipitation step2->workup 1. NaOH, EtOH/H₂O, Reflux 2. HCl (conc.) product Final Product: This compound workup->product Filtration & Drying

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 1-Benzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-Benzofuran-3-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The following methods are described: recrystallization, silica gel column chromatography, and an acid-base extraction/purification technique. The choice of method will depend on the nature and quantity of impurities, as well as the desired final purity of the product.

Data Presentation

CompoundPurification MethodSolvent SystemYield (%)Melting Point (°C)Reference
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateColumn ChromatographyChloroform77149–150[1]
Methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateColumn ChromatographyChloroform / Methanol (100:0.5)23187–188[1]
Methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylateColumn ChromatographyChloroform87170–171[1]
Ethyl 5-chloro-3-phenyl-1-benzofuran-2-carboxylateColumn ChromatographyPetroleum ether / Ethyl Acetate (95:5)--[2]
3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acidPrecipitation/FiltrationAcidification with HCl99227–228
White solid benzofuran-3-carboxylic acidPrecipitation/FiltrationAcidification with HCl97.5-[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds, assuming a suitable solvent can be found.[4] This method is ideal for removing small amounts of impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., methanol, ethanol, acetone, or a mixture such as methanol-water)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude acid in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution. Avoid using an excessive amount of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved this compound will start to crystallize. For better crystal formation, avoid disturbing the flask during this process. The cooling can be continued in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[4]

Materials:

  • Crude this compound

  • Silica gel (e.g., Merck Kieselgel, 70-325 mesh ASTM)[1]

  • Chromatography column

  • Eluent (e.g., chloroform, chloroform/methanol mixtures, or hexane/ethyl acetate mixtures)[1][4][5]

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pour the silica gel slurry into the chromatography column, ensuring there are no air bubbles or cracks in the stationary phase. Allow the excess solvent to drain until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. The polarity of the eluent can be gradually increased to facilitate the elution of the compound.

  • Monitoring: Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Fraction Pooling: Combine the fractions containing the pure this compound.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 3: Purification by Acid-Base Extraction

This method is particularly useful for separating acidic compounds from neutral or basic impurities.[6][7]

Materials:

  • Crude this compound

  • Aqueous basic solution (e.g., 1M sodium hydroxide or saturated sodium bicarbonate)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Aqueous acidic solution (e.g., 1M hydrochloric acid)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Extraction: Transfer the solution to a separatory funnel and extract with an aqueous basic solution. The this compound will react with the base to form its water-soluble salt and move into the aqueous layer.

  • Separation: Separate the aqueous layer from the organic layer, which contains neutral and basic impurities.

  • Washing (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding an aqueous acidic solution until the this compound precipitates out.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the purified this compound under vacuum.

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound from a crude reaction mixture.

Purification_Workflow cluster_crude Crude Product cluster_purification Purification Options cluster_final Pure Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography AcidBaseExtraction Acid-Base Extraction Crude->AcidBaseExtraction Pure Pure this compound Recrystallization->Pure ColumnChromatography->Pure AcidBaseExtraction->Pure

Caption: General purification workflow for this compound.

References

Analytical Methods for the Characterization of 1-Benzofuran-3-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the analytical methods for the characterization of 1-Benzofuran-3-carboxylic acid, a molecule of significant interest in pharmaceutical and chemical research. Detailed protocols for various analytical techniques are presented, along with quantitative data and visual workflows to facilitate understanding and implementation in a laboratory setting.

Physicochemical Properties

A foundational aspect of characterization involves determining the fundamental physicochemical properties of the compound. These properties are crucial for method development, formulation, and quality control.

PropertyValueReference
Molecular FormulaC₉H₆O₃[1]
Molecular Weight162.14 g/mol [1]
Melting Point162 °C[2]
Boiling Point325.6 °C at 760 mmHg[2]
Density1.363 g/cm³[2]
pKa3.19 ± 0.10 (Predicted)[2]

Chromatographic Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile compounds, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, often after derivatization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the analysis of this compound in various matrices. A reverse-phase method is typically employed.

Protocol: HPLC Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) is commonly used. A typical starting condition is 30% acetonitrile, increasing to 95% over 10 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.

  • Detection: UV detection at a wavelength of approximately 254 nm or 310 nm should be used.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent like methanol or acetonitrile to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to create a calibration curve.

  • Analysis: Inject equal volumes (e.g., 10 µL) of the sample and standard solutions into the HPLC system.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Solvent Sample->Dissolve_Sample Standard Prepare Standards Dissolve_Standard Dilute Standards Standard->Dissolve_Standard Filter_Sample Filter Sample (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter Standards (0.45 µm) Dissolve_Standard->Filter_Standard Inject Inject Sample/Standard Filter_Sample->Inject Filter_Standard->Inject HPLC HPLC System (C18 Column, UV Detector) HPLC->Inject Chromatogram Generate Chromatogram Inject->Chromatogram Peak_Area Measure Peak Area Chromatogram->Peak_Area Calibration_Curve Construct Calibration Curve Peak_Area->Calibration_Curve Quantify Quantify Analyte Calibration_Curve->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

Spectroscopic Analysis

Spectroscopic techniques provide detailed structural information and are crucial for the unambiguous identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Protocol: NMR Analysis of this compound

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and the acidic proton is readily observable.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A proton-decoupled experiment is standard. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Spectral Interpretation: Assign the signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and coupling constants.

Expected NMR Data (in DMSO-d₆)

¹H NMRChemical Shift (ppm)MultiplicityAssignment
H2~8.5sFuran proton
H4~7.9dAromatic proton
H5~7.4tAromatic proton
H6~7.3tAromatic proton
H7~7.6dAromatic proton
COOH~13.0br sCarboxylic acid proton
¹³C NMRChemical Shift (ppm)Assignment
C=O~165Carboxylic acid carbon
C7a~155Aromatic carbon
C2~148Furan carbon
C3a~128Aromatic carbon
C5~125Aromatic carbon
C6~124Aromatic carbon
C4~122Aromatic carbon
C7~112Aromatic carbon
C3~108Furan carbon

Logical Relationship of NMR Data

NMR_Interpretation cluster_1H ¹H NMR cluster_13C ¹³C NMR cluster_2D 2D NMR (Optional) Structure This compound Structure H_Chem_Shift Chemical Shifts H_Multiplicity Multiplicities H_Integration Integration C_Chem_Shift Chemical Shifts DEPT DEPT Spectra COSY COSY (H-H Correlation) HSQC HSQC (C-H Correlation) HMBC HMBC (Long-range C-H Correlation) H_Chem_Shift->Structure Proton Environment H_Multiplicity->Structure Neighboring Protons H_Integration->Structure Proton Count C_Chem_Shift->Structure Carbon Environment DEPT->Structure CHn Groups COSY->Structure Proton Connectivity HSQC->Structure Direct C-H Bonds HMBC->Structure 2-3 Bond C-H Connectivity

Caption: Logical relationships in NMR spectral interpretation for structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. For this compound, the key functional groups are the carboxylic acid and the aromatic benzofuran ring system.

Protocol: FTIR Analysis of this compound

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the KBr pellet in the sample holder or apply pressure to the sample on the ATR crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
3100-3000C-H stretchAromatic
1710-1680C=O stretchCarboxylic acid (dimer)
1600-1450C=C stretchAromatic ring
1320-1210C-O stretchCarboxylic acid
1250-1000C-O-C stretchFuran ether
950-910 (broad)O-H bendCarboxylic acid

Experimental Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation Sample Obtain Solid Sample KBr Mix with KBr & Press Pellet Sample->KBr ATR Place on ATR Crystal Sample->ATR FTIR FTIR Spectrometer KBr->FTIR ATR->FTIR Acquire Acquire Spectrum (4000-400 cm⁻¹) FTIR->Acquire Spectrum Obtain IR Spectrum Acquire->Spectrum Identify_Bands Identify Characteristic Bands Spectrum->Identify_Bands Correlate Correlate to Functional Groups Identify_Bands->Correlate

Caption: Experimental workflow for the FTIR analysis of this compound.

These application notes and protocols provide a comprehensive guide for the analytical characterization of this compound. By utilizing these methods, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of this important compound.

References

Application Notes and Protocols: 1-Benzofuran-3-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzofuran-3-carboxylic acid is a versatile heterocyclic building block in organic synthesis, serving as a precursor for a wide array of functionalized molecules with significant biological activities. Its derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key intermediates and biologically relevant compounds.

Key Synthetic Transformations

This compound can undergo several fundamental transformations at the carboxylic acid moiety, providing access to a diverse range of derivatives. These include esterification, amide bond formation, conversion to the acyl chloride for Friedel-Crafts reactions, and rearrangement reactions for the introduction of amine functionalities.

Diagram 1: Key Synthetic Pathways from this compound

G A This compound B Ester Derivatives A->B Esterification C Amide Derivatives A->C Amide Coupling D 1-Benzofuran-3-carbonyl Chloride A->D SOCl2 or (COCl)2 H 1-Benzofuran-3-yl-amine Derivatives (Curtius Rearrangement) A->H Curtius Rearrangement I 2-(1-Benzofuran-3-yl)acetic Acid (Arndt-Eistert Homologation) A->I Arndt-Eistert Homologation F 1-Benzofuran-3-carbohydrazide B->F Hydrazine Hydrate E 3-Aroylbenzofurans (Friedel-Crafts) D->E Ar-H, Lewis Acid J Pyrazole Derivatives E->J Hydrazine G 1,3,4-Oxadiazole Derivatives F->G CS2, KOH then H+

Caption: Synthetic routes from this compound.

Experimental Protocols

Esterification: Synthesis of Methyl 1-Benzofuran-3-carboxylate

This protocol describes the conversion of this compound to its methyl ester, a common intermediate for further derivatization.

Diagram 2: Esterification Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound in Acetone B Add K2CO3 and (CH3O)2SO2 A->B C Reflux for 5 hours B->C D Filter the reaction mixture C->D E Evaporate the solvent D->E F Purify by column chromatography E->F

Caption: Workflow for the synthesis of methyl 1-benzofuran-3-carboxylate.

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetone.

  • Add potassium carbonate (K₂CO₃, 1.0 eq) and dimethyl sulfate ((CH₃O)₂SO₂, 1.0 eq) to the solution.

  • Reflux the mixture for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield methyl 1-benzofuran-3-carboxylate.

ProductFormYieldMelting Point (°C)
Methyl 1-Benzofuran-3-carboxylateSolid87%170-171

Note: This protocol is adapted from the esterification of a substituted this compound.[3]

Amide Bond Formation: Synthesis of 1-Benzofuran-3-carboxamides

This protocol outlines a general procedure for the synthesis of amide derivatives from this compound using a coupling agent.

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a coupling agent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Note: This is a general procedure for amide bond formation and may require optimization for specific substrates.

Synthesis of Heterocycles

This two-step protocol involves the Friedel-Crafts acylation of an aromatic compound with 1-benzofuran-3-carbonyl chloride, followed by cyclization with hydrazine to form the pyrazole ring.

Diagram 3: Pyrazole Synthesis Workflow

G A This compound B 1-Benzofuran-3-carbonyl Chloride A->B SOCl2 C 3-Aroylbenzofuran B->C Friedel-Crafts Acylation (e.g., Benzene, AlCl3) D 3-(Pyrazol-5-yl)benzofuran C->D Hydrazine Hydrate, Methanol

Caption: Synthetic pathway to pyrazole derivatives.

Protocol:

Step 1: Synthesis of 3-Benzoylbenzofuran

  • Convert this compound to 1-benzofuran-3-carbonyl chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.

  • In a separate flask, add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) to a solution of the aromatic substrate (e.g., benzene) in a suitable solvent (e.g., dichloromethane) at 0 °C.

  • Slowly add the 1-benzofuran-3-carbonyl chloride (1.0 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude 3-benzoylbenzofuran by column chromatography.

Step 2: Synthesis of 3-(5-Phenyl-1H-pyrazol-3-yl)-1-benzofuran

  • Dissolve the 3-benzoylbenzofuran (1.0 eq) in methanol.

  • Add hydrazine hydrate (excess) to the solution.

  • Stir the reaction mixture at room temperature for 2-5 hours.[4]

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired pyrazole derivative.

Intermediate/ProductFormYield
3-BenzoylbenzofuranSolidModerate to Good
3-(5-Phenyl-1H-pyrazol-3-yl)-1-benzofuranSolid16-69%

Note: Yields for the pyrazole formation can vary depending on the substituents on the benzoylbenzofuran precursor.[4]

This protocol describes the synthesis of a 1,3,4-oxadiazole derivative starting from the methyl ester of this compound.

Protocol:

Step 1: Synthesis of 1-Benzofuran-3-carbohydrazide

  • Reflux methyl 1-benzofuran-3-carboxylate (1.0 eq) with an excess of hydrazine hydrate for several hours.

  • Monitor the reaction by TLC. After completion, cool the reaction mixture to induce precipitation of the product.

  • Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry to obtain 1-benzofuran-3-carbohydrazide.

Step 2: Synthesis of 2-(1-Benzofuran-3-yl)-1,3,4-oxadiazole

  • A variety of methods can be employed for the cyclization of the carbohydrazide. A common method involves reacting the carbohydrazide with triethyl orthoformate under reflux.

  • Alternatively, the carbohydrazide can be treated with carbon disulfide in the presence of a base like potassium hydroxide, followed by acidification to yield the corresponding oxadiazole-thione, which can be further functionalized.

Note: This is a general outline, and specific reaction conditions may need to be optimized.

Curtius Rearrangement: Synthesis of 1-Benzofuran-3-yl-amine Derivatives

The Curtius rearrangement provides a route to amines from carboxylic acids with the loss of one carbon atom.

Diagram 4: Curtius Rearrangement Workflow

G A 1-Benzofuran-3- carboxylic Acid B 1-Benzofuran-3- carbonyl Azide A->B DPPA or SOCl2 then NaN3 C 1-Benzofuran-3-yl Isocyanate B->C Heat (Rearrangement) D 1-Benzofuran-3-yl-amine (via hydrolysis) C->D H2O, H+ E Carbamate Derivative (via alcoholysis) C->E R-OH F Urea Derivative (via aminolysis) C->F R-NH2

Caption: Curtius rearrangement of this compound.

Protocol:

  • Convert this compound to the corresponding acyl azide. This can be achieved by first converting the acid to the acyl chloride with thionyl chloride, followed by reaction with sodium azide. Alternatively, a one-pot procedure using diphenylphosphoryl azide (DPPA) can be employed.

  • Gently heat the acyl azide in an inert solvent (e.g., toluene). The azide will undergo rearrangement to the isocyanate with the evolution of nitrogen gas.

  • The resulting 1-benzofuran-3-yl isocyanate can be trapped in situ with a nucleophile:

    • For the amine: Add water or dilute acid to hydrolyze the isocyanate.

    • For a carbamate: Add an alcohol (e.g., benzyl alcohol for a Cbz-protected amine, or tert-butanol for a Boc-protected amine).

    • For a urea: Add an amine.

  • Isolate and purify the product by standard work-up and purification techniques.

Arndt-Eistert Homologation: Synthesis of 2-(1-Benzofuran-3-yl)acetic Acid

This reaction sequence extends the carbon chain of the carboxylic acid by one methylene group.

Protocol:

  • Convert this compound to 1-benzofuran-3-carbonyl chloride using thionyl chloride or oxalyl chloride.

  • In a separate flask, prepare a solution of diazomethane in a suitable solvent (e.g., diethyl ether). Caution: Diazomethane is toxic and explosive.

  • Slowly add the 1-benzofuran-3-carbonyl chloride to the diazomethane solution at 0 °C.

  • After the reaction is complete, the intermediate diazoketone is subjected to Wolff rearrangement, typically by heating in the presence of a silver oxide (Ag₂O) catalyst and a nucleophile.

    • To obtain 2-(1-benzofuran-3-yl)acetic acid, use water as the nucleophile.

    • To obtain the corresponding ester, use an alcohol.

    • To obtain the corresponding amide, use an amine.

  • Isolate and purify the homologated product.

Note: Due to the hazards associated with diazomethane, alternative, safer methods for homologation may be preferred where available.

Applications in Drug Discovery

Derivatives of this compound have been investigated for a range of therapeutic applications. The diverse functionalities that can be introduced via the protocols described above allow for the systematic exploration of structure-activity relationships (SAR).

Diagram 5: Drug Discovery and Development Process

G A Target Identification & Validation B Lead Discovery (Synthesis of Derivatives) A->B C Lead Optimization (SAR Studies) B->C C->B Iterative Design D Preclinical Development C->D E Clinical Trials D->E F FDA Approval E->F

Caption: General workflow of drug discovery and development.

The synthesis of libraries of benzofuran-3-carboxamides, esters, and heterocyclic derivatives allows for screening against various biological targets. For instance, benzofuran derivatives have been explored as inhibitors of enzymes involved in cancer progression and as antimicrobial agents that disrupt microbial cell processes. The ability to readily modify the scaffold of this compound makes it a valuable starting point in the lead discovery and optimization phases of drug development.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. The protocols provided herein offer a foundation for the synthesis of a wide range of derivatives, from simple esters and amides to more complex heterocyclic systems. These compounds hold significant potential for the development of new therapeutic agents, and the methodologies described can be adapted and optimized for the generation of diverse chemical libraries for drug discovery programs.

References

1-Benzofuran-3-carboxylic Acid: A Versatile Precursor for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzofuran-3-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of bioactive molecules. The benzofuran nucleus is a key structural component in numerous natural products and synthetic compounds exhibiting significant pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive molecules derived from this important precursor, with a focus on halogenated derivatives demonstrating potent antimicrobial and anticancer effects.

Synthesis of Bioactive Derivatives from a this compound Analog

While this compound is the core structure, many potent bioactive molecules are synthesized from its substituted analogs. A prominent example is the use of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid as a starting material for the synthesis of various halogenated derivatives with significant biological activity.[1][2]

Protocol 1: Synthesis of Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (I)[1]

This protocol describes the esterification of the carboxylic acid group, a common first step in creating a library of derivatives.

Materials:

  • 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulphate ((CH₃O)₂SO₂)

  • Acetone

  • Silica gel for column chromatography

  • Chloroform

Procedure:

  • A mixture of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (0.02 mol), K₂CO₃ (0.02 mol), and (CH₃O)₂SO₂ (0.02 mol) in 30 mL of acetone is refluxed for 5 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove solid K₂CO₃.

  • The solvent (acetone) is evaporated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel using chloroform as the eluent to yield the pure methyl ester (I).

Protocol 2: Synthesis of Halogenated Derivatives[1]

This protocol details the synthesis of bromo and chloro derivatives of the methyl ester (I), which have shown enhanced biological activity.

A. Synthesis of Bromo Derivatives (e.g., Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III)) [1]

Materials:

  • Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (I)

  • Bromine (Br₂)

  • Chloroform (CHCl₃)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the methyl ester (I) (0.02 mol) in 20 mL of CHCl₃.

  • Add a solution of bromine (0.04 mol) in 10 mL of CHCl₃ dropwise with stirring over a period of 30 minutes.

  • Continue stirring the reaction mixture for 8 hours at room temperature.

  • Monitor the reaction by TLC.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel with chloroform as the eluent to obtain the brominated derivative (III).

B. Synthesis of Chloro Derivatives (e.g., Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI)) [1]

Materials:

  • Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (I)

  • Potassium permanganate (KMnO₄)

  • Concentrated hydrochloric acid (HCl)

  • Chloroform (CHCl₃)

  • Silica gel for column chromatography

  • Chloroform/methanol mixture

Procedure:

  • Dissolve the methyl ester (I) (0.02 mol) in 20 mL of CHCl₃.

  • Generate chlorine gas by the reaction of KMnO₄ with concentrated HCl and pass it through the solution.

  • Monitor the reaction by TLC.

  • Upon completion, evaporate the solvent.

  • Purify the residue by column chromatography on silica gel using chloroform and a chloroform/methanol (100:0.5) mixture as eluents to yield the chlorinated derivative (VI).

Biological Activities and Evaluation Protocols

Derivatives of this compound have demonstrated significant potential as both antimicrobial and anticancer agents. The introduction of halogen atoms into the benzofuran structure has been shown to be a key factor in enhancing their biological activity.[1][2]

Antimicrobial Activity

Halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid have shown activity against Gram-positive bacteria and fungi.[1][2]

Table 1: Antimicrobial Activity of Halogenated this compound Derivatives [1]

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (μg/mL)
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III)Gram-positive cocci50 - 200
Candida albicans100
Candida parapsilosis100
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (IV)Gram-positive cocci50 - 200
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI)Gram-positive cocci50 - 200
Candida albicans100
Candida parapsilosis100
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized benzofuran derivatives

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate to achieve a range of concentrations.

  • Prepare an inoculum of the microbial strain and adjust its concentration to a standard (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (microbes in broth without compound) and negative controls (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Benzofuran derivatives have been shown to possess cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the inhibition of critical signaling pathways such as NF-κB and mTOR.

Table 2: Anticancer Activity of Selected Benzofuran Derivatives

CompoundCancer Cell LineIC₅₀ (μM)Reference
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m)ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), PC-3 (prostate)Potent cytotoxic activities at low micromolar concentrations[3]
3-Amidobenzofuran derivative (28g)MDA-MB-231 (breast)3.01[4]
Bromo-derivative (14c)HCT116 (colon)3.27[5]
Benzofuran derivative (30b)SQ20B (head and neck)More cytotoxic than reference compound[6]
Protocol 4: Cell Viability Assay (MTT Assay)[3][7]

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzofuran derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in the pathogenesis of various cancers. Several benzofuran derivatives have been identified as potent inhibitors of this pathway.[3]

NF_kB_Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Gene Gene Transcription (Inflammation, Proliferation, Survival) Nucleus Nucleus NFkB->Nucleus Translocates Nucleus->Gene Activates Benzofuran Benzofuran Derivatives Benzofuran->IKK Inhibits mTOR_Inhibition GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Protein Protein Synthesis (Cell Growth & Proliferation) S6K->Protein eIF4E->Protein Inhibits Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 Inhibits Workflow Start This compound (or its derivative) Synthesis Chemical Synthesis (Esterification, Halogenation, Amidation, etc.) Start->Synthesis Purification Purification & Characterization (Column Chromatography, NMR, MS) Synthesis->Purification BioAssay Biological Evaluation Purification->BioAssay Antimicrobial Antimicrobial Assays (MIC Determination) BioAssay->Antimicrobial Anticancer Anticancer Assays (MTT, Cell Cycle, Apoptosis) BioAssay->Anticancer Mechanism Mechanism of Action Studies (Western Blot, Kinase Assays) BioAssay->Mechanism Lead Lead Compound Identification Antimicrobial->Lead Anticancer->Lead Mechanism->Lead

References

Application Notes: Antimicrobial Applications of 1-Benzofuran-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives represent a significant class of heterocyclic compounds that are prevalent in both natural products and synthetic molecules, exhibiting a wide array of pharmacological activities.[1][2][3] Among these, derivatives of 1-Benzofuran-3-carboxylic acid have emerged as a promising scaffold for the development of novel antimicrobial agents. These compounds have demonstrated notable efficacy against a range of pathogenic bacteria and fungi, including drug-resistant strains.[1][4] The versatility of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties.[1] This document provides an overview of their applications, quantitative antimicrobial data, and detailed experimental protocols for their synthesis and evaluation.

Key Derivatives and Structure-Activity Relationships

Research has shown that the antimicrobial potency of this compound derivatives is significantly influenced by the nature and position of substituents on the benzofuran core.

  • Halogenation: The introduction of halogen atoms, such as bromine or chlorine, into the benzofuran structure often enhances antimicrobial activity.[5] For instance, derivatives with halogens substituted on the aromatic ring have shown notable antifungal activity.[5] Dihalogenated acetyl group derivatives have demonstrated activity against Gram-positive cocci.[5]

  • Aryl Substituents: The presence of aryl substituents at the C-3 position, connected via a methanone linker, has been explored. Hydrophobic benzofuran analogs, in particular, have exhibited favorable antibacterial activities, with some compounds showing minimum inhibitory concentrations (MIC) better than control drugs.[4]

  • Hydroxyl Groups: Hydroxyl substitutions, especially at the C-5 and C-6 positions, have been found to be important for antifungal and antibacterial activities, respectively.[1][6]

  • Side Chains: Modifications of the carboxylic acid group, such as conversion to esters or amides, and the introduction of various side chains can significantly impact the antimicrobial spectrum and potency.

Mechanism of Action

While the exact mechanisms of action for all derivatives are not fully elucidated, some insights have been gained, particularly for antifungal derivatives. Certain benzofuran derivatives are believed to exert their antifungal effects by disrupting calcium homeostasis within fungal cells.[7] They have been observed to augment amiodarone-elicited calcium flux into the cytoplasm, suggesting that changes in cytoplasmic calcium concentration are a key aspect of their antifungal activity.[7] For some derivatives, the proposed mechanism involves the inhibition of fungal N-myristoyltransferase, an enzyme crucial for fungal viability.[6][7]

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for selected this compound derivatives against various microbial strains.

Table 1: Antibacterial Activity of this compound Derivatives

Compound IDDerivative DescriptionTest OrganismMIC (µg/mL)Reference
III Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateStaphylococcus aureus50 - 200[5]
IV Methyl 6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateStaphylococcus aureus50 - 200[5]
VI Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateStaphylococcus aureus50 - 200[5]
Various Benzofuran skeleton with aryl substituents at C-3 via methanone linkerEscherichia coli0.39 - 3.12[4]
Various Benzofuran skeleton with aryl substituents at C-3 via methanone linkerStaphylococcus aureus0.39 - 3.12[4]
Various Benzofuran skeleton with aryl substituents at C-3 via methanone linkerMethicillin-resistant S. aureus0.39 - 3.12[4]
Various Benzofuran skeleton with aryl substituents at C-3 via methanone linkerBacillus subtilis0.39 - 3.12[4]
1 Aza-benzofuran derivativeSalmonella typhimurium12.5[8]
1 Aza-benzofuran derivativeEscherichia coli25[8]
1 Aza-benzofuran derivativeStaphylococcus aureus12.5[8]
2 Aza-benzofuran derivativeStaphylococcus aureus25[8]
6a, 6b, 6f Benzofuran amide derivativesVarious bacteriaas low as 6.25[2]

Table 2: Antifungal Activity of this compound Derivatives

Compound IDDerivative DescriptionTest OrganismMIC (µg/mL)Reference
III Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateCandida albicans100[5]
III Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateCandida parapsilosis100[5]
VI Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateCandida albicans100[5]
VI Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateCandida parapsilosis100[5]
6a, 6b, 6f Benzofuran amide derivativesVarious fungias low as 6.25[2]

Experimental Protocols

Protocol 1: General Synthesis of Halogenated this compound Esters

This protocol is a generalized procedure based on the synthesis of halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid.[5]

Materials:

  • 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid (starting material)

  • Appropriate halogenating agent (e.g., bromine, chlorine)

  • Solvent (e.g., acetic acid, chloroform)

  • Methanol (for esterification)

  • Sulfuric acid (catalyst for esterification)

  • Sodium bicarbonate solution

  • Sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • Esterification:

    • Dissolve the starting benzofuran-3-carboxylic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.

  • Halogenation:

    • Dissolve the obtained methyl ester in a suitable solvent (e.g., acetic acid).

    • Slowly add the halogenating agent (e.g., a solution of bromine in acetic acid) at room temperature with constant stirring.

    • Continue stirring for 2-4 hours or until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified halogenated derivative.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

G General Synthesis Workflow start Starting Material: This compound esterification Esterification (e.g., Methanol, H₂SO₄) start->esterification ester Methyl 1-Benzofuran-3-carboxylate esterification->ester halogenation Halogenation (e.g., Br₂, Acetic Acid) ester->halogenation product Halogenated Derivative halogenation->product purification Purification (Recrystallization) product->purification characterization Characterization (NMR, MS) purification->characterization final_product Final Product characterization->final_product

Caption: A generalized workflow for the synthesis of halogenated this compound esters.

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[8]

Materials:

  • Synthesized benzofuran derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (DMSO)

  • Resazurin solution (optional, for viability indication)

  • Incubator

  • Microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the synthesized compounds and control drug in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to each well of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well. This will result in a range of concentrations (e.g., 100 to 0.78 µg/mL).[8]

    • Prepare wells for positive control (broth + inoculum + standard drug) and negative control (broth + inoculum + DMSO). Also include a sterility control (broth only).

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 10 µL of the diluted inoculum to each well (except the sterility control).

    • Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • Visual inspection can be aided by adding a viability indicator like resazurin and observing color change.

G MIC Determination Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Compound Stock Solutions (in DMSO) plate_prep Serial Dilution in 96-well Plate with Broth stock->plate_prep inoculate Inoculate Plates plate_prep->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate Incubate Plates (24-48h) inoculate->incubate read Visual Inspection/ Plate Reader incubate->read mic Determine MIC Value read->mic

Caption: A workflow diagram for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Potential Signaling Pathway Involvement in Antifungal Activity

As mentioned, some benzofuran derivatives are thought to interfere with fungal calcium signaling. This pathway is critical for various cellular processes in fungi, including stress responses and virulence.

G Proposed Antifungal Mechanism compound Benzofuran Derivative membrane Fungal Cell Membrane compound->membrane Interacts with int_stores Intracellular Ca²⁺ Stores (e.g., Vacuole, ER) compound->int_stores Potentiates Release ca_channel Calcium Channels membrane->ca_channel Affects cytoplasm Increased Cytoplasmic [Ca²⁺] ca_channel->cytoplasm Influx int_stores->cytoplasm Release stress Cellular Stress Response cytoplasm->stress apoptosis Fungicidal Effect stress->apoptosis

Caption: A proposed mechanism involving the disruption of calcium homeostasis in fungal cells by benzofuran derivatives.

References

Application Notes: Anticancer Activity of 1-Benzofuran-3-Carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzofuran scaffolds are a prominent feature in many biologically active natural and synthetic compounds, demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1][2][3][4] Among these, derivatives of 1-benzofuran-3-carboxylic acid have emerged as a promising class of compounds in the development of novel cancer therapeutics. These compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines through diverse mechanisms of action.

Mechanism of Action

The anticancer activity of this compound derivatives is often multi-faceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest.

  • Induction of Apoptosis: Several studies have demonstrated that these compounds can trigger apoptosis in cancer cells. For instance, treatment with certain benzofuran derivatives leads to an up-regulation of pro-apoptotic proteins like Bax and Caspase-3, and a down-regulation of anti-apoptotic proteins such as Bcl-2.[1] One study on a synthetic derivative of benzofuran lignan, 5-[(E)-2-carboxyvinyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid (Benfur), showed that it induces apoptosis in p53-positive cells and activates caspase-3.[5][6]

  • Cell Cycle Arrest: this compound derivatives have been observed to halt the progression of the cell cycle in cancer cells, most commonly at the G2/M phase.[1][4] This arrest prevents the cancer cells from dividing and proliferating. For example, a specific benzofuran-based carboxylic acid derivative was found to cause a significant increase in the cell population at the G2/M phase in MDA-MB-231 breast cancer cells.[7] The derivative Benfur was also shown to induce G2/M arrest in a dose- and time-dependent manner in Jurkat T-cells, associated with an increase in p21, p27, and cyclin B levels.[5]

  • Inhibition of Signaling Pathways: The anticancer effects of these compounds are also linked to the modulation of key signaling pathways involved in cancer cell growth and survival. Some derivatives have been found to inhibit the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in many cancers.[1] Additionally, inhibition of tubulin polymerization is another mechanism, leading to the disruption of mitotic spindle formation and subsequent cell cycle arrest and apoptosis.[1] The derivative Benfur has been shown to partially exert its effect through the inhibition of the NF-κB pathway, but predominantly through a p53-dependent pathway.[5]

Therapeutic Potential

The promising in vitro results suggest that this compound derivatives hold significant potential for development as anticancer drugs. Their ability to selectively target cancer cells and induce apoptosis and cell cycle arrest makes them attractive candidates for further preclinical and clinical investigation. The versatility of the benzofuran scaffold allows for the synthesis of a wide range of derivatives, offering opportunities to optimize their potency, selectivity, and pharmacokinetic properties.[2]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various this compound derivatives and other related benzofuran compounds against different cancer cell lines.

Table 1: Cytotoxic Activity of Benzofuran-Based Carboxylic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
44bMDA-MB-231 (Breast)2.52[1]
9eMDA-MB-231 (Breast)2.52[7][8]
14cHCT116 (Colon)3.27[1]
50gA549 (Lung)0.57[1]
50gHeLa (Cervical)0.73[1]
50gHCT116 (Colon)0.87[1]
12HeLa (Cervical)1.06[1]
12SiHa (Cervical)1.10[1]
16bA549 (Lung)1.48[4]
28gMDA-MB-231 (Breast)3.01[4]
28gHCT-116 (Colon)5.20[4]
51dHT-29 (Colon)0.70 - 1.8[4]
51dMCF-7 (Breast)0.70 - 1.8[4]
51dPanc-1 (Pancreatic)0.70 - 1.8[4]
51dA-549 (Lung)0.70 - 1.8[4]

Table 2: Effect of Benzofuran-Based Carboxylic Acid Derivative 9e on Cell Cycle Distribution in MDA-MB-231 Cells [7]

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control58.6030.6010.80
Compound 9e (2.52 µM)45.5022.2032.30

Table 3: Effect of Benzofuran-Based Carboxylic Acid Derivative 9e on Apoptosis in MDA-MB-231 Cells [7]

TreatmentLive Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Control98.800.470.310.42
Compound 9e (2.52 µM)67.408.1123.770.72

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT116)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • This compound derivative stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Multiskan plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of the benzofuran derivative in the complete growth medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the prepared dilutions of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound derivatives on the cell cycle distribution of cancer cells.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound derivative

    • PBS (Phosphate Buffered Saline)

    • 70% Ethanol (ice-cold)

    • RNase A solution

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and incubate until they reach 70-80% confluency.

    • Treat the cells with the desired concentration of the benzofuran derivative for 24-48 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer.

3. Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is for detecting apoptosis in cancer cells treated with this compound derivatives.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound derivative

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the benzofuran derivative as described for the cell cycle analysis.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_outcomes Data Analysis & Outcomes cluster_conclusion Conclusion start Cancer Cell Lines treatment Treatment with 1-Benzofuran-3-carboxylic acid derivative start->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis ic50 IC50 Determination cell_viability->ic50 cycle_dist Cell Cycle Distribution cell_cycle->cycle_dist apop_quant Quantification of Apoptosis apoptosis->apop_quant conclusion Anticancer Activity Assessment ic50->conclusion cycle_dist->conclusion apop_quant->conclusion

Caption: Experimental workflow for evaluating the anticancer activity of this compound compounds.

signaling_pathway cluster_compound Mechanism of Action cluster_pathways Cellular Effects cluster_outcomes Cellular Outcomes compound 1-Benzofuran-3-carboxylic acid derivative p53 p53 Activation compound->p53 nfkb NF-κB Inhibition compound->nfkb tubulin Tubulin Polymerization Inhibition compound->tubulin erk RAS/RAF/MEK/ERK Pathway Inhibition compound->erk apoptosis Apoptosis p53->apoptosis nfkb->apoptosis cell_cycle_arrest G2/M Cell Cycle Arrest tubulin->cell_cycle_arrest erk->apoptosis cell_cycle_arrest->apoptosis

Caption: Signaling pathways affected by this compound derivatives leading to anticancer effects.

References

Application Notes: Synthetic Transformations of 1-Benzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzofuran and its derivatives are significant heterocyclic scaffolds in medicinal chemistry and drug discovery.[1][2][3] These structures are found in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[4][5][6] 1-Benzofuran-3-carboxylic acid, in particular, serves as a versatile starting material for the synthesis of more complex and potent pharmacological agents. The carboxylic acid moiety at the 3-position is a prime site for chemical modification, allowing for the introduction of various functional groups to modulate the molecule's physicochemical properties and biological activity.

These application notes provide detailed protocols for key reactions of this compound, including esterification, amidation, and subsequent halogenation. The methodologies are designed for researchers in organic synthesis, medicinal chemistry, and drug development to facilitate the creation of novel benzofuran-based compounds for screening and lead optimization.

Key Synthetic Reactions and Their Significance

  • Esterification: The conversion of the carboxylic acid to an ester is a fundamental step that often precedes further functionalization. Esterification can improve solubility, alter pharmacokinetic properties, and protect the carboxylic acid group during subsequent reactions. The methyl ester, in particular, is a common intermediate.

  • Amidation: The formation of an amide bond by coupling the carboxylic acid with an amine is one of the most crucial reactions in medicinal chemistry.[7][8] Amide derivatives of benzofurans are explored for a wide range of therapeutic targets. This transformation allows for the introduction of diverse substituents, enabling extensive Structure-Activity Relationship (SAR) studies.

  • Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the benzofuran core can significantly enhance the biological activity of a compound.[4] Halogens can increase lipophilicity, improve metabolic stability, and participate in halogen bonding, which can strengthen ligand-receptor interactions.

Experimental Protocols and Data

Protocol 1: Methyl Esterification of this compound

This protocol details the conversion of a substituted this compound to its corresponding methyl ester using dimethyl sulfate, a common and effective methylating agent.[9]

Materials:

  • 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid

  • Dimethyl sulfate ((CH₃O)₂SO₂)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone

  • Silica gel for column chromatography

  • Chloroform

Procedure:

  • In a round-bottom flask, combine 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (0.02 mol), potassium carbonate (0.02 mol), and 30 mL of acetone.

  • Add dimethyl sulfate (0.02 mol) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 5 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[9]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture to remove the solid potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude residue.

  • Purify the residue by column chromatography on silica gel, using chloroform as the eluent, to yield the pure methyl ester.[9]

Quantitative Data Summary (Esterification)

Starting Material Product Reagents Time (h) Yield (%) m.p. (°C) Reference
6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (CH₃O)₂SO₂, K₂CO₃, Acetone 5 87 170–171 [9]

| 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Excess (CH₃O)₂SO₂, K₂CO₃, Acetone | 10 | - | - |[9] |

Protocol 2: Amide Coupling using EDC/HOBt

This protocol describes a general and highly efficient method for forming an amide bond between this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) to minimize side reactions.[7][10][11]

Materials:

  • This compound derivative

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the this compound derivative (1.0 eq), HOBt (1.1 eq), and the amine (1.1 eq) in acetonitrile or DCM in a round-bottom flask.

  • Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add EDC (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the reaction mixture.[7]

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 3: Halogenation of a Benzofuran Ester Intermediate

This protocol details the bromination and chlorination of a methyl benzofuran-3-carboxylate derivative. Halogenation is performed on the ester to prevent side reactions with the carboxylic acid group.[9]

Materials:

  • Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

  • Chloroform (CHCl₃)

  • Bromine (Br₂)

  • Potassium permanganate (KMnO₄)

  • Concentrated Hydrochloric Acid (HCl)

  • Silica gel for column chromatography

Procedure (Bromination):

  • Dissolve the methyl ester intermediate (0.02 mol) in 20 mL of chloroform.

  • In a separate flask, prepare a solution of bromine (0.04 mol) in 10 mL of chloroform.

  • Add the bromine solution dropwise to the ester solution over 30 minutes with constant stirring.[9]

  • Continue stirring at room temperature for 8 hours.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using chloroform as the eluent.[9]

Procedure (Chlorination):

  • Dissolve the methyl ester intermediate (0.02 mol) in 20 mL of chloroform.

  • In a separate apparatus, generate chlorine gas by reacting potassium permanganate with concentrated HCl. (Caution: This should be performed in a well-ventilated fume hood).

  • Pass the generated chlorine gas through the solution of the ester.[9]

  • Monitor the reaction by TLC. Once complete, evaporate the solvent.

  • Purify the residue by column chromatography on silica gel (eluent: chloroform, then chloroform/methanol 100:0.5).[9]

Quantitative Data Summary (Halogenation of Methyl Ester)

Starting Ester Product Reagents Time (h) Yield (%) m.p. (°C) Reference
Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Br₂, CHCl₃ 8 77 149–150 [9]

| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Cl₂, CHCl₃ | - | 23 | 187–188 |[9] |

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates a common synthetic pathway for the derivatization of this compound, starting with esterification followed by halogenation.

G Start This compound Ester Methyl 1-Benzofuran-3-carboxylate Start->Ester Esterification (CH₃O)₂SO₂, K₂CO₃ Acetone, Reflux Halogenated Halogenated Methyl Ester (e.g., Bromo/Chloro derivative) Ester->Halogenated Halogenation Br₂ or Cl₂ CHCl₃, RT

Caption: A typical workflow for derivatizing this compound.

Amide Coupling Reaction Pathway

This diagram outlines the key steps in the EDC/HOBt mediated coupling of a carboxylic acid with an amine to form an amide bond.

G Acid R-COOH (Benzofuran-3-carboxylic acid) ActiveEster Active O-acylisourea Intermediate Acid->ActiveEster Activation Amine R'-NH₂ (Amine) Amide R-CO-NH-R' (Final Amide Product) Amine->Amide EDC EDC EDC->ActiveEster HOBt HOBt HOBtEster HOBt Ester Intermediate HOBt->HOBtEster ActiveEster->HOBtEster Forms reactive ester EDU EDU (Byproduct) ActiveEster->EDU HOBtEster->Amide Nucleophilic Attack HOBtEster->EDU

Caption: Pathway for EDC/HOBt mediated amide bond formation.

References

Molecular Docking of 1-Benzofuran-3-carboxylic Acid: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting molecular docking studies with 1-Benzofuran-3-carboxylic acid, a scaffold of significant interest in medicinal chemistry. This document outlines detailed experimental protocols, presents key quantitative data for related derivatives, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

This compound and its derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This approach is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Potential Therapeutic Targets

Molecular docking studies have identified several potential protein targets for benzofuran derivatives. These include key regulators of cell growth, proliferation, and survival, highlighting the therapeutic potential of this class of compounds in oncology and other diseases.

Table 1: Quantitative Data for Benzofuran Derivatives Against Various Protein Targets

Compound/DerivativeTarget ProteinBinding Affinity / Inhibition DataReference
Benzofuran derivative 8PI3KαIC50 = 4.1 µM[1]
Benzofuran derivative 9PI3KαIC50 = 7.8 µM[1]
Benzofuran derivative 11PI3KαIC50 = 20.5 µM[1]
Benzofuran derivative 8VEGFR-2IC50 = 68 nM[2]
Benzofuran-based carboxylic acid 9bCarbonic Anhydrase IX (hCA IX)Ki = 0.91 µM[3][4][5]
Benzofuran-based carboxylic acid 9eCarbonic Anhydrase IX (hCA IX)Ki = 0.79 µM[3][4][5]
Benzofuran-based carboxylic acid 9fCarbonic Anhydrase IX (hCA IX)Ki = 0.56 µM[3][4][5]
2-methylbenzofuran sulfonamide 11bCarbonic Anhydrase IX (hCA IX)Ki = 8.4 nM[6]
5-bromobenzofuran sulfonamide 28bCarbonic Anhydrase IX (hCA IX)Ki = 5.5 nM[6]

Experimental Protocol: Molecular Docking of this compound

This protocol provides a generalized yet detailed workflow for performing molecular docking studies. The specific parameters may need to be optimized based on the software used and the target protein. Commonly used software includes AutoDock Vina, Molecular Operating Environment (MOE), and Discovery Studio.[7][8]

Preparation of the Target Protein (Receptor)
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from a public database such as the Protein Data Bank (PDB) (--INVALID-LINK--).

  • Pre-processing:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and co-factors.

    • Add polar hydrogen atoms to the protein structure to ensure correct ionization states at a physiological pH.

    • Assign partial charges to the protein atoms (e.g., Kollman charges).

    • Repair any missing residues or atoms in the protein structure using the tools available in the molecular modeling software.

Preparation of the Ligand (this compound)
  • Obtain Ligand Structure: The 3D structure of this compound can be drawn using chemical drawing software like ChemDraw and saved in a suitable format (e.g., MOL, SDF).

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is crucial for ensuring that the ligand conformation is realistic.

  • Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

Grid Generation and Docking Simulation
  • Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be determined from the location of the co-crystallized ligand in the PDB structure or through literature analysis.

  • Grid Box Generation: Define a grid box that encompasses the entire binding site. The grid box defines the search space for the docking algorithm.

  • Docking Simulation: Execute the docking simulation using the chosen software (e.g., AutoDock Vina). The software will explore different conformations and orientations of the ligand within the grid box and calculate the binding energy for each pose.

Analysis of Results
  • Binding Affinity: Analyze the output files to identify the binding pose with the lowest (most favorable) binding energy. The binding energy is an estimate of the binding affinity between the ligand and the protein.

  • Visualization of Interactions: Visualize the best binding pose of the ligand within the protein's active site using molecular visualization software (e.g., PyMOL, Discovery Studio).

  • Interaction Analysis: Identify and analyze the key molecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues in the binding pocket.

Visualizations

Molecular Docking Workflow

The following diagram illustrates the key steps involved in a typical molecular docking study.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis receptor_prep Receptor Preparation (PDB Download, Add Hydrogens) grid_gen Grid Generation (Define Binding Site) receptor_prep->grid_gen ligand_prep Ligand Preparation (3D Structure, Energy Minimization) docking Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking results Results Analysis (Binding Energy, Poses) docking->results visualization Visualization & Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) results->visualization

A generalized workflow for molecular docking studies.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Benzofuran derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell survival and proliferation and is often dysregulated in cancer.[9][10] The diagram below illustrates the inhibitory effect of benzofuran derivatives on this pathway.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Benzofuran 1-Benzofuran-3-carboxylic acid & derivatives Benzofuran->PI3K Inhibition Benzofuran->mTORC1 Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by benzofuran derivatives.

Conclusion

The molecular docking protocols and data presented in these application notes provide a solid foundation for researchers initiating or advancing their work on this compound and its derivatives. The demonstrated potential of this scaffold to interact with key therapeutic targets, such as PI3K and carbonic anhydrases, underscores its importance in modern drug discovery efforts. The provided workflows and pathway diagrams serve as valuable tools for both experimental planning and data interpretation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Benzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Benzofuran-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and well-documented methods for synthesizing this compound typically involve a two-step process:

  • Williamson Ether Synthesis: Reaction of a substituted salicylaldehyde with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a base to form an ethyl 2-(formylphenoxy)acetate intermediate.

  • Intramolecular Cyclization and Hydrolysis: The intermediate undergoes an intramolecular cyclization, often promoted by a dehydrating agent or a base, to form ethyl 1-benzofuran-3-carboxylate. This ester is then hydrolyzed to the final carboxylic acid.

An alternative, high-yielding, one-pot procedure involves the reaction of salicylaldehyde with ethyl diazoacetate in the presence of a Brønsted acid, followed by acid-catalyzed dehydration.

Q2: I am getting a low yield in the first step (Williamson ether synthesis). What are the possible causes and solutions?

A2: Low yields in the Williamson ether synthesis of ethyl 2-(formylphenoxy)acetate are common. Here are some potential causes and troubleshooting tips:

  • Weak Base: The phenoxide formation might be incomplete. Ensure you are using a sufficiently strong base to deprotonate the phenolic hydroxyl group of salicylaldehyde. Potassium carbonate (K₂CO₃) is commonly used, but if yields are low, consider a stronger base like sodium hydride (NaH).

  • Reaction Temperature: The reaction may require heating. Running the reaction at an elevated temperature (e.g., 50-80 °C) can improve the reaction rate. However, excessively high temperatures can lead to side products.

  • Steric Hindrance: If you are using a substituted salicylaldehyde with bulky groups near the hydroxyl group, this can hinder the nucleophilic attack. In such cases, longer reaction times or a stronger base might be necessary.

  • Competing E2 Elimination: While less of a concern with primary alkyl halides like ethyl bromoacetate, a competing elimination reaction can occur, especially with stronger bases or higher temperatures, leading to the formation of byproducts. Using milder bases and optimized temperatures can mitigate this.

Q3: My intramolecular cyclization step is not proceeding to completion. How can I improve the yield of ethyl 1-benzofuran-3-carboxylate?

A3: Incomplete cyclization of ethyl 2-(formylphenoxy)acetate can be a significant bottleneck. Consider the following:

  • Choice of Cyclizing Agent: The choice of catalyst or reagent for the cyclization is critical. Strong bases like sodium ethoxide in ethanol can effectively promote the intramolecular aldol-type condensation. Alternatively, acid catalysts such as p-toluenesulfonic acid in a suitable solvent can be used for dehydration.

  • Water Removal: The cyclization is a dehydration reaction. Ensuring anhydrous conditions or using a setup that removes water (e.g., a Dean-Stark apparatus) can drive the equilibrium towards the product.

  • Reaction Time and Temperature: These parameters need to be optimized. Monitor the reaction by TLC to determine the optimal reaction time. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition or side reactions.

Q4: What are the common side products I should be aware of during the synthesis?

A4: Several side products can form, reducing your overall yield and complicating purification:

  • In the Williamson Ether Synthesis: Unreacted salicylaldehyde and byproducts from the competing E2 elimination of the ethyl haloacetate.

  • In the Cyclization Step: Incomplete cyclization will leave unreacted ethyl 2-(formylphenoxy)acetate. Polymerization or tar formation can also occur, especially at high temperatures or in the presence of strong acids or bases.

  • In the Hydrolysis Step: Incomplete hydrolysis will result in the presence of the ethyl ester in your final product. Decarboxylation of the final product can occur if the hydrolysis is carried out at very high temperatures for extended periods.

Q5: What are the best practices for purifying the final this compound?

A5: Purification is crucial to obtain a high-purity product.

  • Acid-Base Extraction: After hydrolysis, the reaction mixture will be basic. Acidifying the solution (typically with HCl) will precipitate the carboxylic acid. This is an effective initial purification step.

  • Recrystallization: The crude carboxylic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Column Chromatography: If significant impurities remain, column chromatography on silica gel can be employed. A mobile phase of ethyl acetate and hexane, often with a small amount of acetic acid to prevent tailing, is typically effective.

Troubleshooting Guides

Problem 1: Low Yield of Ethyl 2-(formylphenoxy)acetate (Williamson Ether Synthesis)
Symptom Possible Cause Suggested Solution
Low conversion of salicylaldehyde Incomplete deprotonation of the phenol.Use a stronger base (e.g., NaH instead of K₂CO₃) or increase the amount of base. Ensure the base is fresh and anhydrous.
Low reaction temperature.Increase the reaction temperature to 50-80 °C and monitor the reaction by TLC.
Insufficient reaction time.Extend the reaction time and continue to monitor by TLC until the starting material is consumed.
Formation of multiple spots on TLC Competing E2 elimination of ethyl haloacetate.Use a milder base (e.g., K₂CO₃) and avoid excessively high temperatures.
Impure starting materials.Ensure the salicylaldehyde and ethyl haloacetate are of high purity. Purify if necessary.
Difficulty in isolating the product Product is an oil and difficult to handle.After aqueous workup, ensure the organic layer is thoroughly dried (e.g., with anhydrous Na₂SO₄ or MgSO₄) before solvent evaporation. If necessary, purify by column chromatography.
Problem 2: Inefficient Intramolecular Cyclization to Ethyl 1-Benzofuran-3-carboxylate
Symptom Possible Cause Suggested Solution
Presence of starting material (ethyl 2-(formylphenoxy)acetate) after reaction Ineffective cyclizing agent.Switch to a stronger base (e.g., sodium ethoxide) or an acid catalyst (e.g., p-toluenesulfonic acid).
Presence of water inhibiting the dehydration.Use anhydrous solvents and reagents. Consider using a Dean-Stark apparatus to remove water azeotropically.
Suboptimal reaction temperature or time.Optimize the temperature and reaction time by running small-scale trials and monitoring by TLC.
Formation of dark, tarry material Decomposition at high temperatures.Lower the reaction temperature and/or shorten the reaction time.
Use of an overly strong acid or base.Use a milder catalyst or a lower concentration of the catalyst.
Low isolated yield after workup Product loss during aqueous workup.Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent.
Problem 3: Incomplete Hydrolysis of Ethyl 1-Benzofuran-3-carboxylate
Symptom Possible Cause Suggested Solution
Presence of ester in the final product (identified by NMR or IR) Insufficient hydrolysis time or temperature.Increase the reaction time and/or temperature. Refluxing with NaOH or KOH in an alcohol/water mixture is common.
Insufficient amount of base.Use a larger excess of the base (e.g., 2-3 equivalents of NaOH or KOH).
Low yield of precipitated carboxylic acid Incomplete precipitation upon acidification.Ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylate. Cool the mixture in an ice bath to maximize precipitation.
Product is partially soluble in the aqueous medium.After filtration, extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.
Evidence of decarboxylation Loss of the carboxylic acid group.Avoid excessively high temperatures and prolonged reaction times during hydrolysis.

Data Presentation

Table 1: Comparison of Yields for the Synthesis of Ethyl 1-Benzofuran-3-carboxylate Derivatives
Starting SalicylaldehydeReagentConditionsProductYield (%)Reference
SalicylaldehydeEthyl diazoacetateHBF₄·OEt₂, CH₂Cl₂; then H₂SO₄Ethyl 1-benzofuran-3-carboxylate95Organic Syntheses, 2009, 86, 172-180
5-ChlorosalicylaldehydeEthyl diazoacetateHBF₄·OEt₂, CH₂Cl₂; then H₂SO₄Ethyl 5-chloro-1-benzofuran-3-carboxylate92Organic Syntheses, 2009, 86, 172-180
3,5-DichlorosalicylaldehydeEthyl diazoacetateHBF₄·OEt₂, CH₂Cl₂; then H₂SO₄Ethyl 4,6-dichloro-1-benzofuran-3-carboxylate90Organic Syntheses, 2009, 86, 172-180
2-Hydroxy-1-naphthaldehydeEthyl diazoacetateHBF₄·OEt₂, CH₂Cl₂; then H₂SO₄Ethyl naphtho[2,1-b]furan-2-carboxylate96Organic Syntheses, 2009, 86, 172-180

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(formylphenoxy)acetate

  • To a solution of salicylaldehyde (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base like anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the phenoxide.

  • Add ethyl bromoacetate or ethyl chloroacetate (1.1-1.2 eq) to the reaction mixture.

  • Heat the reaction to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 2-(formylphenoxy)acetate, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of this compound

  • Dissolve the crude ethyl 2-(formylphenoxy)acetate in absolute ethanol.

  • Add a solution of sodium ethoxide in ethanol (prepared by dissolving sodium metal in ethanol) or another strong base.

  • Reflux the mixture and monitor the intramolecular cyclization to ethyl 1-benzofuran-3-carboxylate by TLC.

  • Once the cyclization is complete, add an aqueous solution of a strong base like sodium hydroxide (2-3 eq) directly to the reaction mixture.

  • Continue to reflux the mixture to facilitate the hydrolysis of the ester. Monitor the hydrolysis by TLC until the ester spot disappears.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization.

Protocol 2: One-Pot Synthesis of Ethyl 1-Benzofuran-3-carboxylate
  • To a solution of salicylaldehyde (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add a catalytic amount of tetrafluoroboric acid diethyl etherate (HBF₄·OEt₂).

  • Slowly add a solution of ethyl diazoacetate in CH₂Cl₂ to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the salicylaldehyde is consumed (monitor by TLC).

  • Carefully add concentrated sulfuric acid to the reaction mixture to facilitate dehydration.

  • Stir at room temperature until the intermediate hemiacetal is fully converted to the benzofuran (monitor by TLC).

  • Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain pure ethyl 1-benzofuran-3-carboxylate.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Hydrolysis start Salicylaldehyde + Ethyl Haloacetate base Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->base Reactants intermediate Ethyl 2-(formylphenoxy)acetate base->intermediate Formation cyclization_reagent Cyclizing Agent (e.g., NaOEt or p-TsOH) intermediate->cyclization_reagent Reactant ester_product Ethyl 1-benzofuran-3-carboxylate cyclization_reagent->ester_product Cyclization hydrolysis_reagent Base (e.g., NaOH) then Acid (e.g., HCl) ester_product->hydrolysis_reagent Reactant final_product This compound hydrolysis_reagent->final_product Hydrolysis

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting_Yield cluster_troubleshooting Troubleshooting Steps start Low Yield of This compound check_step1 Analyze Step 1 Yield (Ether Synthesis) start->check_step1 check_step2 Analyze Step 2 Yield (Cyclization) start->check_step2 check_step3 Analyze Final Step (Hydrolysis & Purification) start->check_step3 low_yield1 Low Yield check_step1->low_yield1 If low_yield2 Low Yield check_step2->low_yield2 If low_yield3 Low Yield check_step3->low_yield3 If solution1 Optimize Base/Temp for Ether Synthesis low_yield1->solution1 Then solution2 Optimize Cyclization Agent/Conditions low_yield2->solution2 Then solution3 Optimize Hydrolysis & Purification low_yield3->solution3 Then

Caption: Logical workflow for troubleshooting low synthesis yield.

Technical Support Center: Synthesis of 1-Benzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-Benzofuran-3-carboxylic acid.

Experimental Workflow

The most common synthetic route to this compound involves a three-step process starting from salicylaldehyde. This workflow is visualized in the diagram below.

Synthesis of this compound cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Hydrolysis Salicylaldehyde Salicylaldehyde Intermediate_1 Ethyl 2-(2-formylphenoxy)acetate Salicylaldehyde->Intermediate_1 O-alkylation Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Intermediate_1 Base_K2CO3 Base (e.g., K2CO3) in Acetone/DMF Intermediate_2 Ethyl 1-benzofuran-3-carboxylate Intermediate_1->Intermediate_2 Intramolecular Aldol-type condensation Base_NaOEt Base (e.g., NaOEt) in Ethanol Final_Product This compound Intermediate_2->Final_Product Saponification and Acidification Hydrolysis_reagents Base (e.g., NaOH) then Acid (e.g., HCl)

Caption: Synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis.

Step 1: Williamson Ether Synthesis of Ethyl 2-(2-formylphenoxy)acetate

Q1: My reaction to form ethyl 2-(2-formylphenoxy)acetate is showing low yield. What are the possible causes and solutions?

A1: Low yields in this step are often due to suboptimal reaction conditions or the presence of impurities. Here are some common causes and troubleshooting tips:

  • Incomplete Deprotonation of Salicylaldehyde: Ensure your base (e.g., potassium carbonate) is anhydrous and used in sufficient excess to drive the deprotonation of the phenolic hydroxyl group.

  • Reaction with Water: The presence of water can hydrolyze ethyl bromoacetate and react with the phenoxide, reducing the yield. Use anhydrous solvents (e.g., acetone or DMF) and reagents.

  • Side Reactions:

    • C-alkylation: While O-alkylation is generally favored, some C-alkylation on the aromatic ring can occur. Using a polar aprotic solvent like DMF can help favor O-alkylation.

    • Self-condensation of Salicylaldehyde: Under strongly basic conditions, salicylaldehyde can undergo self-condensation. Add the base portion-wise or use a milder base.

  • Reaction Temperature: The reaction is typically carried out at elevated temperatures (e.g., refluxing acetone). Ensure the temperature is maintained consistently.

Q2: I am observing multiple spots on my TLC plate even after the reaction time is complete. What could these be?

A2: Besides the starting materials and the desired product, other spots could correspond to side products. The most common are:

  • Unreacted Salicylaldehyde: This indicates incomplete deprotonation or insufficient ethyl bromoacetate.

  • Hydrolyzed Ethyl Bromoacetate (Bromoacetic Acid): This can occur if there is moisture in the reaction.

  • C-alkylated Product: A minor isomer may be present.

To confirm the identity of the spots, you can use co-spotting with starting materials and, if possible, isolate the byproducts for characterization.

Step 2: Intramolecular Cyclization to Ethyl 1-benzofuran-3-carboxylate

Q3: The cyclization of ethyl 2-(2-formylphenoxy)acetate is not proceeding to completion or is giving a mixture of products. How can I improve this step?

A3: This intramolecular cyclization is a critical step and its success is highly dependent on the choice of base and reaction conditions.

  • Choice of Base: A strong, non-nucleophilic base is often required to deprotonate the α-carbon to the ester, initiating the cyclization. Sodium ethoxide in ethanol is a common choice. The concentration of the base is crucial; too little may result in an incomplete reaction, while too much can promote side reactions.

  • Potential Side Reaction - Darzens Condensation: A competing Darzens condensation can occur, leading to the formation of an epoxy ester (a glycidic ester) instead of the desired benzofuran. This is more likely if the reaction conditions favor the attack of the enolate on the aldehyde carbonyl followed by intramolecular SN2 displacement of the phenoxide. To favor the desired benzofuran formation, which proceeds through an aldol-type condensation followed by dehydration, careful control of the base and temperature is necessary.

  • Reaction Temperature: The reaction may require heating to facilitate the final dehydration step to form the furan ring. Monitor the reaction by TLC to determine the optimal temperature and time.

Cyclization_Side_Reaction Intermediate_1 Ethyl 2-(2-formylphenoxy)acetate Desired_Product Ethyl 1-benzofuran-3-carboxylate Intermediate_1->Desired_Product Desired Pathway (Intramolecular Aldol Condensation) Side_Product Glycidic Ester (from Darzens Condensation) Intermediate_1->Side_Product Side Reaction (Darzens Condensation)

Caption: Competing pathways in the cyclization step.

Step 3: Hydrolysis of Ethyl 1-benzofuran-3-carboxylate

Q4: My hydrolysis of the ester is incomplete. How can I ensure full conversion to the carboxylic acid?

A4: Incomplete hydrolysis is a common issue and can be addressed by optimizing the reaction conditions.

  • Sufficient Base and Reaction Time: For saponification, use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide. The reaction often requires heating under reflux for several hours to go to completion. Monitor the reaction by TLC until the starting ester spot disappears.

  • Solvent: Using a co-solvent like ethanol or methanol with water can help to dissolve the ester and facilitate the hydrolysis.

  • Acidification: After saponification, the reaction mixture needs to be acidified to protonate the carboxylate salt and precipitate the carboxylic acid. Add a strong acid (e.g., HCl) until the pH is acidic (typically pH 1-2).

Q5: I am getting a low yield of the final product, and I suspect decarboxylation. How can I prevent this?

A5: Decarboxylation of this compound to 1-benzofuran can occur at high temperatures.

  • Avoid Excessive Heating: During the hydrolysis workup and subsequent purification (e.g., recrystallization), avoid prolonged heating at high temperatures.

  • Purification Method: If the product is sensitive to heat, consider alternative purification methods that do not require high temperatures, such as column chromatography at room temperature if feasible.

Data Presentation

Reaction Step Potential Side Reaction Side Product Preventative Measures
1. Williamson Ether Synthesis C-alkylation of SalicylaldehydeC-alkylated isomer of ethyl 2-(2-formylphenoxy)acetateUse a polar aprotic solvent (e.g., DMF).
Hydrolysis of Ethyl BromoacetateBromoacetic acidUse anhydrous reagents and solvents.
2. Intramolecular Cyclization Darzens CondensationEthyl 3-(2-hydroxyphenyl)-2,3-epoxypropanoateCareful selection and control of the base and temperature.
3. Hydrolysis Incomplete HydrolysisUnreacted ethyl 1-benzofuran-3-carboxylateUse excess base, sufficient reaction time, and co-solvents.
Decarboxylation1-BenzofuranAvoid excessive heating during workup and purification.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of this compound. Researchers should adapt these protocols based on their specific substrates and available equipment.

Protocol 1: Synthesis of Ethyl 2-(2-formylphenoxy)acetate
  • To a solution of salicylaldehyde (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 - 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of Ethyl 1-benzofuran-3-carboxylate
  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add a solution of ethyl 2-(2-formylphenoxy)acetate (1.0 eq) in absolute ethanol dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture and neutralize it with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of this compound
  • Dissolve ethyl 1-benzofuran-3-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 eq).

  • Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~1-2.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain this compound.

  • The product can be further purified by recrystallization from a suitable solvent, avoiding excessive heat.

Technical Support Center: Synthesis of 1-Benzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Benzofuran-3-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, providing potential causes and recommended solutions.

Problem IDIssue DescriptionProbable Cause(s)Suggested Solution(s)
PUR-001 Low Yield of Crude Product Incomplete reaction; Suboptimal reaction temperature; Inefficient base or solvent.Ensure starting materials are pure and dry. Optimize reaction time and temperature based on literature procedures. Screen alternative bases (e.g., K₂CO₃, NaH) and solvents.
PUR-002 Product is an intractable oil or fails to crystallize Presence of significant impurities, particularly unreacted starting materials or oily side products. Residual solvent.Purify the crude product using column chromatography before attempting crystallization. Ensure all solvent is removed under high vacuum. Try trituration with a non-polar solvent like hexane to induce solidification.
PUR-003 Off-white or colored product after initial purification Presence of colored impurities, potentially from oxidation or side reactions.Perform recrystallization using a suitable solvent system. Activated charcoal treatment during recrystallization can be effective in removing colored impurities.
PUR-004 Broad melting point range The product is impure.Recrystallize the product until a sharp, consistent melting point is achieved. Analyze purity via TLC, HPLC, or LC-MS.
PUR-005 Presence of starting materials in the final product Incomplete reaction; Inefficient work-up to remove unreacted starting materials.Increase reaction time or temperature. Optimize the extraction and washing steps during work-up to remove residual starting materials.
PUR-006 Contamination with the ester intermediate (e.g., ethyl 1-benzofuran-3-carboxylate) Incomplete hydrolysis of the ester intermediate.Extend the hydrolysis reaction time or use a stronger base/higher temperature. Monitor the reaction by TLC until the ester spot disappears.
PUR-007 Presence of a dihydrobenzofuran intermediate Incomplete dehydration during the cyclization step.[1]If the synthesis involves a cyclization-dehydration sequence, ensure the dehydration conditions (e.g., acid catalysis, heat) are sufficient to drive the reaction to completion.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as salicylaldehyde and an α-haloacetate derivative. Other potential impurities are the uncyclized intermediate, the corresponding ester of the final product (if the synthesis proceeds through an ester), and the dihydrobenzofuran intermediate resulting from incomplete dehydration.[1]

Q2: Which solvent system is best for the recrystallization of this compound?

A2: The choice of solvent depends on the impurities present. Commonly effective solvents for recrystallization of benzofuran derivatives include aqueous methanol, methanol-acetone mixtures, and ethanol.[2] For specific impurities, a co-solvent system like hexane/ethyl acetate might be necessary. It is recommended to test solubility in a range of solvents on a small scale first.

Q3: How can I effectively remove colored impurities from my product?

A3: Treatment with activated charcoal during recrystallization is a standard and effective method. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period. Filter the hot solution through celite to remove the charcoal and then allow the filtrate to cool and crystallize.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: For routine purity checks, Thin-Layer Chromatography (TLC) is a quick and effective method. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[3][4][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization of the carboxylic acid to a more volatile ester.[7][8]

Q5: My reaction seems to stall and does not go to completion. What should I do?

A5: First, verify the purity and reactivity of your reagents. Old or impure starting materials can inhibit the reaction. If the reagents are of good quality, consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction progress by TLC is crucial to determine the optimal reaction duration. In some cases, changing the base or solvent system might be necessary to improve reaction kinetics.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, water, and mixtures) to find a suitable solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or a pad of celite for charcoal) into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Column Chromatography Purification
  • Stationary Phase and Eluent Selection: Select a suitable stationary phase, typically silica gel. Determine the optimal eluent system by running TLC plates with different solvent mixtures (e.g., petroleum ether/ethyl acetate, hexane/acetone).[1] The ideal eluent system should provide good separation between the product and impurities, with the product having an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Product: Dry the resulting solid under high vacuum.

Data Presentation

Table 1: Comparison of Purification Techniques
TechniquePurity Achieved (Typical)Yield (Typical)ScaleAdvantagesDisadvantages
Recrystallization >99%60-90%Milligram to KilogramSimple, cost-effective, scalable.Requires a suitable solvent, may not remove all impurities.
Column Chromatography >98%50-80%Microgram to GramCan separate complex mixtures.More time-consuming, requires larger solvent volumes, can be costly.
Table 2: Recommended Analytical Methods for Purity Assessment
MethodInformation ProvidedLimit of Detection (LOD)Throughput
TLC Qualitative purity, number of components.ng-µgHigh
HPLC-UV Quantitative purity, retention time.ngMedium
LC-MS Quantitative purity, molecular weight confirmation.pg-ngMedium
GC-MS Quantitative purity, molecular weight confirmation (often requires derivatization).pg-ngMedium

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Product recrystallization Recrystallization start->recrystallization High Purity column_chromatography Column Chromatography start->column_chromatography Complex Mixture tlc TLC recrystallization->tlc Quick Check hplc HPLC/LC-MS recrystallization->hplc Quantitative column_chromatography->recrystallization end Pure Product (>99%) tlc->end Purity Confirmed hplc->end Purity Confirmed

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_flowchart start Impure Product Obtained check_tlc Analyze by TLC start->check_tlc multiple_spots Multiple Spots check_tlc->multiple_spots Yes single_spot Single Spot (Broad) check_tlc->single_spot No column_chrom Perform Column Chromatography multiple_spots->column_chrom recrystallize Recrystallize from Suitable Solvent single_spot->recrystallize column_chrom->recrystallize reanalyze Re-analyze Purity (TLC/HPLC) recrystallize->reanalyze pure Pure Product reanalyze->pure

References

Technical Support Center: Functionalization of 1-Benzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-benzofuran-3-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound for functionalization?

The primary sites for functionalization on this compound are the carboxylic acid group at the C3 position and the aromatic ring. The carboxylic acid can be converted to esters, amides, and other derivatives. The benzofuran ring itself can undergo electrophilic substitution, with the C2 position being particularly reactive.

Q2: I am having trouble with the solubility of this compound in my reaction solvent. What can I do?

This compound has limited solubility in many common non-polar organic solvents. To improve solubility, consider using more polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For reactions involving the carboxylic acid, converting it to a more soluble salt form by adding a non-nucleophilic base might also be a viable strategy.

Q3: My electrophilic substitution reaction is giving me a mixture of isomers. How can I improve the regioselectivity?

Electrophilic substitution on the benzofuran ring can be sensitive to reaction conditions. To favor substitution at a specific position, careful selection of the electrophile, solvent, and temperature is crucial. For instance, bromination can be directed to either a methyl substituent or the C2 position of the benzofuran ring by choosing between radical or polar conditions, respectively.[1]

Troubleshooting Guides

Esterification Reactions

Problem: Low yield of the desired ester.

Potential CauseSuggested Solution
Incomplete reaction Increase reaction time and/or temperature. Ensure the catalyst (e.g., sulfuric acid, DMAP) is fresh and used in the correct stoichiometric amount. For Fischer esterification, using the alcohol as the solvent can help drive the equilibrium towards the product.[2]
Reverse reaction (hydrolysis) Remove water as it is formed, for example, by using a Dean-Stark apparatus, especially in Fischer esterification.[2]
Steric hindrance For sterically hindered alcohols or carboxylic acids, consider using a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction at room temperature.[3]
Side reactions Overheating can sometimes lead to decomposition. Monitor the reaction by TLC to determine the optimal reaction time and temperature.

Problem: Difficulty in purifying the ester product.

Potential CauseSuggested Solution
Co-elution with starting material Optimize the solvent system for column chromatography. A gradual increase in the polarity of the eluent can improve separation.
Presence of by-products If using a coupling agent like DCC, the dicyclohexylurea (DCU) by-product is often insoluble in many organic solvents and can be removed by filtration.[3] Washing the crude product with a mild base (e.g., sodium bicarbonate solution) can remove unreacted carboxylic acid.

Troubleshooting Workflow for Esterification

G start Low Ester Yield check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_params Increase Time/Temp or Add More Catalyst incomplete->increase_params increase_params->check_reaction purification_issue Check for Purification Issues complete->purification_issue hydrolysis Possible Hydrolysis? purification_issue->hydrolysis side_products Side Products Observed? purification_issue->side_products remove_water Remove Water (e.g., Dean-Stark) hydrolysis->remove_water Yes success Improved Yield remove_water->success optimize_cond Optimize Conditions (Temp, Reagents) side_products->optimize_cond Yes optimize_cond->success

Caption: Troubleshooting workflow for low yield in esterification.

Amidation Reactions

Problem: Failure to form the desired amide.

Potential CauseSuggested Solution
Low reactivity of the amine Activate the carboxylic acid first by converting it to an acid chloride (e.g., using oxalyl chloride or thionyl chloride) before adding the amine.[4]
Formation of ammonium salt The acidic carboxylic acid and basic amine can form a salt, which is unreactive. Using a coupling agent (e.g., HATU, HOBt) can overcome this issue.
Steric hindrance Highly substituted amines or carboxylic acids may require more forcing conditions (higher temperatures, longer reaction times) or the use of more potent coupling agents.

Problem: Epimerization of chiral centers.

Potential CauseSuggested Solution
Harsh reaction conditions The use of certain coupling reagents can lead to the formation of oxazolone intermediates, which can cause racemization, especially with amino acid substrates. The addition of additives like 1-hydroxy-1H-benzotriazole (HOBt) can help suppress this side reaction.

General Amidation Strategy

G start This compound acid_chloride Convert to Acid Chloride (e.g., (COCl)2, SOCl2) start->acid_chloride coupling_agent Use Coupling Agent (e.g., HATU, DCC/HOBt) start->coupling_agent amine Amine (R-NH2) acid_chloride->amine coupling_agent->amine amide Desired Amide amine->amide

Caption: Common strategies for the amidation of this compound.

Experimental Protocols

Protocol 1: Methyl Esterification of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid

A mixture of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (0.02 mol), potassium carbonate (0.02 mol), and dimethyl sulfate (0.02 mol) in acetone (30 mL) is refluxed for 5 hours.[5] After the reaction is complete, the mixture is filtered, and the solvent is evaporated. The resulting residue is purified by column chromatography on silica gel using chloroform as the eluent to yield methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.[5]

Protocol 2: Amide Synthesis from Benzodifuran-2-carboxylic Acid

Benzodifuran-2-carboxylic acid is converted to its acid chloride by reacting with oxalyl chloride.[4] The resulting acid chloride is then treated with a desired amine in the presence of triethylamine as a base to yield the corresponding amide derivative.[4]

Protocol 3: Electrophilic Bromination of a Substituted Benzofuran-3-carboxylic Acid Derivative

6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid can be obtained by brominating the corresponding non-brominated precursor.[6] The presence of a hydroxyl group at the 5-position can direct the electrophilic substitution of the bromine to the ortho position (C4).[6]

Quantitative Data

Table 1: Yields and Melting Points of Selected this compound Derivatives

CompoundYield (%)Melting Point (°C)
Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate87170-171
Methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate78118-119
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate77149-150
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate36171-172
6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid30196-197
6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide30223-224

Data compiled from references[5][6].

References

stability and degradation of 1-Benzofuran-3-carboxylic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-Benzofuran-3-carboxylic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for this compound?

A1: Based on the chemistry of the benzofuran ring system and carboxylic acids, the expected degradation pathways for this compound under forced degradation conditions include hydrolysis of the carboxylic acid group, oxidation of the furan ring, and potential photodegradation. Specifically, oxidative conditions may lead to the formation of epoxides, which can undergo further reactions.

Q2: How can I monitor the degradation of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to monitor the degradation of this compound. This method should be able to separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active ingredient and the formation of impurities.

Q3: What are the recommended stress conditions for forced degradation studies of this compound?

A3: Forced degradation studies should be conducted under a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).[1][2] These include acidic, basic, oxidative, thermal, and photolytic stress. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[2]

Q4: Are there any known signaling pathways affected by this compound?

A4: While direct evidence for this compound is limited, some benzofuran derivatives have been identified as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway.[3][4][5] This pathway is crucial for cell growth, proliferation, and survival. Therefore, it is plausible that this compound or its metabolites could interact with this or related pathways.

Troubleshooting Guides

Issue 1: No Degradation Observed Under Stress Conditions

Possible Cause: The stress conditions are not harsh enough.

Troubleshooting Steps:

  • Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).

  • Increase the temperature of the experiment.

  • Extend the duration of the stress testing.

  • For photostability, ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines.

Issue 2: Complete Degradation of the Compound

Possible Cause: The stress conditions are too harsh.

Troubleshooting Steps:

  • Decrease the concentration of the stressor.

  • Lower the temperature of the experiment.

  • Reduce the duration of the stress testing.

  • For initial trials, it is advisable to use milder conditions and incrementally increase the severity.

Issue 3: Poor Resolution Between the Parent Compound and Degradation Peaks in HPLC

Possible Cause: The HPLC method is not optimized to be stability-indicating.

Troubleshooting Steps:

  • Mobile Phase Modification: Adjust the organic-to-aqueous ratio, try different organic modifiers (e.g., acetonitrile, methanol), or change the pH of the aqueous phase.

  • Column Selection: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl).

  • Gradient Optimization: Modify the gradient slope and time to improve the separation of closely eluting peaks.

  • Detector Wavelength: Ensure the detection wavelength is optimal for both the parent compound and the expected degradation products. A photodiode array (PDA) detector can be useful for monitoring multiple wavelengths simultaneously.

Data Presentation: Summary of Expected Degradation under Forced Conditions

The following table summarizes hypothetical quantitative data for the degradation of this compound under various stress conditions. This data is illustrative and actual results may vary based on specific experimental parameters.

Stress ConditionReagent/ParameterTemperatureDuration% Degradation (Hypothetical)Major Degradation Products (Predicted)
Acid Hydrolysis 0.1 M HCl60°C24 hours5 - 10%Ring-opened products
Base Hydrolysis 0.1 M NaOH60°C12 hours10 - 15%Decarboxylated products
Oxidative 3% H₂O₂Room Temp8 hours15 - 20%Epoxides, hydroxylated derivatives
Thermal Dry Heat80°C48 hours5 - 8%Isomers, decarboxylated products
Photolytic ICH Q1B Option 225°C7 days10 - 12%Photo-oxidized products, dimers

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 12 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 8 hours, protected from light.

  • Thermal Degradation: Spread a thin layer of the solid compound in a petri dish and place it in a hot air oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution (100 µg/mL in a suitable solvent) to light as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

3. Sample Analysis:

  • At the end of the exposure period, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Hypothetical)

This protocol describes a hypothetical stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % B
    0 30
    15 80
    20 80
    22 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress Conditions oxidative Oxidative (3% H2O2, RT) stock->oxidative Expose to Stress Conditions thermal Thermal (80°C, Solid) stock->thermal Expose to Stress Conditions photo Photolytic (ICH Q1B) stock->photo Expose to Stress Conditions neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies.

logical_relationship cluster_degradation Degradation Pathways cluster_products Potential Degradation Products compound This compound hydrolysis Hydrolysis compound->hydrolysis oxidation Oxidation compound->oxidation photodegradation Photodegradation compound->photodegradation ring_opened Ring-Opened Products hydrolysis->ring_opened decarboxylated Decarboxylated Products hydrolysis->decarboxylated epoxides Epoxides/Hydroxylated Derivatives oxidation->epoxides photo_oxidized Photo-oxidized Products photodegradation->photo_oxidized

Caption: Logical relationship of degradation pathways.

signaling_pathway cluster_pathway Potential mTOR Signaling Pathway Interaction growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 protein_synthesis Protein Synthesis, Cell Growth, Proliferation s6k1->protein_synthesis four_ebp1->protein_synthesis benzofuran This compound (or derivative) benzofuran->mtorc1 Inhibition (potential)

Caption: Potential interaction with the mTOR signaling pathway.

References

Technical Support Center: Crystallization of 1-Benzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 1-Benzofuran-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful crystallization of this compound.

Physical and Chemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to developing a robust crystallization protocol.

PropertyValueSource
Molecular Formula C₉H₆O₃[1]
Molecular Weight 162.14 g/mol [1]
Melting Point 162 °C[2]
Predicted pKa 3.19 ± 0.10[2]
Water Solubility 620.5 mg/L[3]
Appearance White to yellow crystalline solid

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: While specific solubility data is not extensively published, methanol, ethanol, and acetone are good starting points for solvent screening.[4] Mixed solvent systems, such as methanol/water or ethanol/water, are often effective for carboxylic acids.[5] The ideal solvent should dissolve the compound completely when hot but sparingly when cold.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly. To remedy this, try the following:

  • Add more solvent: This will decrease the saturation level of the solution.

  • Slow down the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Use a co-solvent: Adding a solvent in which the compound is less soluble can sometimes promote crystallization over oiling out.

Q3: No crystals are forming, even after cooling the solution. What are the next steps?

A3: If no crystals form, the solution may be too dilute or there may be an issue with nucleation. Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a template for crystal growth.

  • Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the compound.

  • Cool to a lower temperature: Use a colder cooling bath, such as a dry ice/acetone slurry, but be mindful of the potential for rapid precipitation of impurities.

Q4: The crystals are very fine needles or powder. How can I get larger crystals?

A4: The formation of very small crystals is often a result of rapid crystallization. To encourage the growth of larger crystals, a slower crystallization process is necessary. This can be achieved by:

  • Slowing the cooling rate: Allow the solution to cool to room temperature over a longer period. Insulating the flask can help with this.

  • Using a solvent system where the solubility difference between hot and cold is less pronounced. This will slow down the rate of supersaturation as the solution cools.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Compound "oils out" - Solution is too concentrated.- Cooling is too rapid.- Presence of impurities depressing the melting point.- Add more of the primary solvent.- Allow the solution to cool slowly to room temperature before further cooling.- Consider a preliminary purification step like charcoal treatment to remove impurities.
No crystallization - Solution is too dilute.- Lack of nucleation sites.- High solubility in the chosen solvent at low temperatures.- Evaporate some of the solvent to increase concentration.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.- Try a different solvent or a mixed solvent system.
Low recovery yield - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the solution is thoroughly cooled before filtration.- Preheat the filtration apparatus to prevent crystallization in the funnel.
Discolored crystals - Presence of colored impurities.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.
Crystals are fine needles or powder - Rapid cooling and high supersaturation.- Slow down the cooling process.- Use a solvent system with a shallower solubility curve.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Methanol or Ethanol)
  • Dissolution: In a flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., methanol or ethanol). Heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the mixture. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Methanol/Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of hot methanol (the "good" solvent).

  • Addition of Anti-solvent: While the solution is still hot, add water (the "anti-solvent" or "bad" solvent) dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of hot methanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold methanol/water mixture.

  • Drying: Dry the purified crystals.

Visualizing the Crystallization Workflow

A general workflow for troubleshooting crystallization is presented below.

G Troubleshooting Crystallization Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if impurities are present) dissolve->hot_filtration cool Cool Slowly hot_filtration->cool crystals_form Crystals Form? cool->crystals_form collect_crystals Collect, Wash, and Dry Crystals crystals_form->collect_crystals  Yes oiling_out Oiling Out? crystals_form->oiling_out  No end Pure Crystals collect_crystals->end troubleshoot Troubleshoot add_solvent Add More Solvent / Reheat oiling_out->add_solvent  Yes no_crystals No Crystals? oiling_out->no_crystals  No add_solvent->cool no_crystals->troubleshoot  No induce_crystallization Induce Crystallization (Scratch, Seed, Evaporate) no_crystals->induce_crystallization  Yes induce_crystallization->cool

Caption: A flowchart illustrating the general steps and troubleshooting decision points for the crystallization of this compound.

This technical support center provides a foundational guide to aid in your crystallization experiments. Successful crystallization often requires empirical optimization of solvent systems and cooling profiles.

References

solvent effects on 1-Benzofuran-3-carboxylic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the reactivity of 1-Benzofuran-3-carboxylic acid, with a specific focus on the critical role of solvent selection. The following guides provide troubleshooting advice and experimental protocols to help optimize your reactions.

Disclaimer: Direct comparative kinetic data for this compound across a wide range of solvents is not extensively available in published literature. The guidance and data provided are based on established principles of physical organic chemistry and findings for analogous aromatic and heteroaromatic carboxylic acids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My esterification or amidation reaction with this compound is giving a low yield. What are the common solvent-related causes?

Low yields can often be traced back to suboptimal solvent choice, which can affect reactant solubility, reaction rate, and equilibrium position.[1]

  • Poor Solubility: this compound or your other starting materials may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction. The fused aromatic system makes the molecule relatively nonpolar, but the carboxylic acid group adds polarity.

  • Inappropriate Polarity: The solvent's polarity can dramatically influence the reaction rate. For many esterification and amidation reactions that proceed through charged or highly polar transition states, polar aprotic solvents are often ideal.[2]

  • Solvent-Induced Side Reactions: Protic solvents (like alcohols, if not the intended reagent) can compete in reactions, especially with activated acid intermediates (e.g., acyl chlorides). At elevated temperatures, certain solvents might promote decarboxylation.

  • Equilibrium Effects: For equilibrium reactions like Fischer esterification, the presence of water (either as a solvent impurity or a reaction byproduct) can shift the equilibrium back to the starting materials, reducing the yield.

Q2: How do I choose the best starting solvent for my reaction?

Choosing an appropriate solvent is crucial for success. A logical approach involves considering solubility, reaction mechanism, and reaction conditions.

  • Step 1: Assess Solubility. Test the solubility of your key starting materials (this compound and the corresponding alcohol/amine) in a few candidate solvents. Common choices include Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF).

  • Step 2: Consider the Reaction Mechanism.

    • For reactions involving polar/charged intermediates (e.g., SN2-type attack on an activated carboxyl group), polar aprotic solvents like DMF, DMSO, or MeCN are generally preferred as they can stabilize the transition state without interfering with the nucleophile.[2]

    • For reactions under anhydrous conditions (e.g., using oxalyl chloride or SOCl₂), use inert aprotic solvents like DCM, THF, or Toluene.

    • For Fischer esterification , an excess of the alcohol reactant can often serve as the solvent. If this is not feasible, a non-polar, high-boiling solvent like Toluene is often used to facilitate the removal of water via a Dean-Stark apparatus.

  • Step 3: Factor in Temperature. Ensure the solvent's boiling point is compatible with the required reaction temperature. For high-temperature reactions, consider solvents like DMF, DMSO, or Toluene.

Below is a workflow diagram for solvent selection.

G cluster_solubility Solubility Screening cluster_mechanism Reaction Mechanism Considerations cluster_selection Solvent Selection cluster_final Final Check solubility_test Test solubility of starting materials in candidate solvents (DCM, THF, MeCN, DMF) soluble Are key reagents soluble? solubility_test->soluble soluble->solubility_test No, try others mechanism What is the likely reaction mechanism? soluble->mechanism Yes polar_ts Polar/Charged Transition State mechanism->polar_ts anhydrous Anhydrous Conditions (e.g., Acyl Chloride) mechanism->anhydrous equilibrium Equilibrium/ Water Removal mechanism->equilibrium select_polar_aprotic Select Polar Aprotic: DMF, DMSO, MeCN polar_ts->select_polar_aprotic select_inert Select Inert Aprotic: DCM, THF, Toluene anhydrous->select_inert select_nonpolar Select Non-polar: Toluene (with Dean-Stark) or excess Alcohol equilibrium->select_nonpolar temp_check Is boiling point compatible with reaction temperature? select_polar_aprotic->temp_check select_inert->temp_check select_nonpolar->temp_check run_reaction Proceed with Small-Scale Test Reaction temp_check->run_reaction Yes

Caption: Logical workflow for selecting an initial reaction solvent.

Q3: My reaction is proceeding very slowly. Can the solvent be the cause, and how can I accelerate it?

Yes, the solvent is a primary factor in reaction kinetics.

  • Problem: If you are using a non-polar solvent (e.g., Toluene, Hexane) for a reaction that involves the formation of a charged intermediate, the transition state will be poorly solvated and high in energy, leading to a slow rate.

  • Solution: Switch to a more polar solvent. A polar aprotic solvent like DMF or DMSO is often an excellent choice to accelerate these reactions.[2] They are effective at solvating cations and have high dipole moments that can stabilize polar transition states, thereby lowering the activation energy and increasing the reaction rate.

Q4: I am observing decarboxylation as a major side product. How can the solvent influence this?

Decarboxylation of heteroaromatic carboxylic acids can be promoted by heat. The choice of a high-boiling point solvent inherently requires higher reaction temperatures, which can favor this side reaction.

  • Mechanism: The stability of the resulting carbanion intermediate at the C3 position of the benzofuran ring is a key factor. Polar solvents may stabilize this intermediate, potentially facilitating decarboxylation under thermal stress.[3][4]

  • Solution:

    • Attempt the reaction at a lower temperature if possible.

    • If a high temperature is required, choose a solvent that allows for the shortest possible reaction time to minimize exposure to thermal stress.

    • Consider alternative, milder activation methods for the carboxylic acid that do not require high heat.

Data Presentation: Solvent Properties and Expected Reactivity

The choice of solvent is dictated by its physical properties. The following table summarizes key parameters for common laboratory solvents.

Table 1: Properties of Common Organic Solvents

SolventFormulaDielectric Constant (ε)TypeBoiling Point (°C)
HexaneC₆H₁₄1.9Non-polar69
TolueneC₇H₈2.4Non-polar111
Dichloromethane (DCM)CH₂Cl₂9.1Polar Aprotic40
Tetrahydrofuran (THF)C₄H₈O7.5Polar Aprotic66
Acetonitrile (MeCN)CH₃CN37.5Polar Aprotic82
Dimethylformamide (DMF)C₃H₇NO36.7Polar Aprotic153
Dimethyl Sulfoxide (DMSO)C₂H₆OS47.2Polar Aprotic189
EthanolC₂H₅OH24.5Polar Protic78

The following table provides a qualitative prediction of how solvent choice may affect the rate of a typical amidation or esterification reaction involving a polar transition state.

Table 2: Expected Qualitative Solvent Effects on Reaction Rate

Solvent TypeExample SolventsExpected Relative RateRationale
Non-polarToluene, HexaneSlowPoor stabilization of polar reactants and transition state.
Polar AproticDMF, DMSO Fastest High polarity stabilizes charged/polar transition states effectively without interfering with nucleophiles.[2]
Polar AproticTHF, DCM, MeCNModerate to FastGood stabilization of transition states.
Polar ProticEthanol, WaterSlow to ModerateSolvent can hydrogen-bond with and "cage" the nucleophile, reducing its reactivity. Can also participate in side reactions.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed (Fischer) Esterification

This protocol is suitable for producing simple alkyl esters (e.g., methyl or ethyl esters) where the alcohol can be used in excess.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagents: Add the desired alcohol (e.g., Methanol or Ethanol) in large excess to act as both the reagent and solvent (e.g., 20-50 equivalents).

  • Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).

  • Reaction: Heat the mixture to reflux and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.[5]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with water, a saturated aqueous solution of NaHCO₃ (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Amide Coupling using TiCl₄

This protocol describes a method for forming an amide bond via direct condensation.[6]

  • Setup: In an oven-dried, screw-capped vial under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous Pyridine (approx. 0.1 M solution).

  • Reagents: Add the desired amine (1.0 eq) to the solution, followed by the dropwise addition of Titanium(IV) chloride (TiCl₄, 3.0 eq). Caution: TiCl₄ is highly reactive with moisture; handle with care.

  • Reaction: Tightly seal the vial and heat the reaction mixture to 85 °C. Stir for approximately 2-4 hours, monitoring for the consumption of the carboxylic acid by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the pyridine by co-evaporation with toluene under reduced pressure.

    • Treat the residue with a 1 N HCl aqueous solution and extract the product with Dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting crude amide by column chromatography on silica gel.

Troubleshooting Workflow

If you are experiencing issues such as low yield or side product formation, the following workflow can help diagnose the problem.

G cluster_reagents Reagent & Setup Check cluster_conditions Reaction Conditions cluster_solvent Solvent Issues cluster_solutions Potential Solutions start Low Yield / Side Product Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_moisture Ensure Anhydrous Conditions (if required) check_purity->check_moisture purify_reagents Purify/Dry Reagents & Solvents check_purity->purify_reagents check_stoichiometry Confirm Correct Stoichiometry check_moisture->check_stoichiometry temp_issue Is Temperature Optimal? (Too high -> degradation/decarboxylation Too low -> slow rate) check_stoichiometry->temp_issue time_issue Is Reaction Time Sufficient? temp_issue->time_issue Yes change_temp Adjust Temperature temp_issue->change_temp No solubility_issue Are all reactants fully dissolved? time_issue->solubility_issue polarity_issue Is solvent polarity appropriate for the mechanism? solubility_issue->polarity_issue Yes change_solvent Change Solvent (e.g., to DMF/DMSO for rate, or different polarity for solubility) solubility_issue->change_solvent No solvent_side_reaction Could solvent be reacting (e.g., protic solvents)? polarity_issue->solvent_side_reaction Yes polarity_issue->change_solvent No change_temp->start change_solvent->start purify_reagents->start

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Synthesis of 1-Benzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-Benzofuran-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

A1: The synthesis of this compound can be approached through several pathways, primarily involving the cyclization of a substituted benzene precursor. One common method involves the reaction of o-hydroxyphenylacetic acid with acetic anhydride and trimethyl orthoformate to form an intermediate, which is then hydrolyzed to the final product[1]. Another potential route involves the O-alkylation of salicylaldehyde with an appropriate haloacetate followed by an intramolecular condensation and subsequent oxidation or rearrangement to install the carboxylic acid group at the 3-position[2].

Q2: I am not using a transition metal catalyst. What type of catalysis is involved in the synthesis starting from o-hydroxyphenylacetic acid?

A2: The synthesis starting from o-hydroxyphenylacetic acid, acetic anhydride, and trimethyl orthoformate is typically mediated by acid and base catalysis in sequential steps. The initial reaction to form the benzofuranone intermediate is often promoted by the acidic nature of the acetic anhydride. The subsequent ring opening and rearrangement to form the sodium salt of the target carboxylic acid is achieved through base-catalyzed hydrolysis with a strong base like sodium hydroxide[1]. The final step involves acidification to yield the desired product[1].

Q3: Can I use a Perkin-type reaction to synthesize this compound?

A3: The classical Perkin reaction is more commonly employed for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins[3][4]. Adapting this reaction for the synthesis of the 3-carboxylic acid isomer would require a different starting material and reaction pathway. While related intramolecular condensations are key, directly applying the standard Perkin rearrangement conditions is not a typical route for this compound.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a highly effective and common method for monitoring the progress of the synthesis. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed[5].

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Explanation
Incomplete initial cyclization Increase reaction time and/or temperature during the heating step with acetic anhydride and trimethyl orthoformate.The formation of the intermediate benzofuranone is crucial. Ensuring this reaction goes to completion is key for a high overall yield[1].
Incomplete hydrolysis Ensure stoichiometric amount or a slight excess of sodium hydroxide is used. Increase the reaction time or temperature for the hydrolysis step.The hydrolysis of the intermediate is a critical step. Incomplete reaction will result in a mixture of the intermediate and the final product, lowering the isolated yield of the desired acid[1].
Product loss during workup Carefully control the pH during acidification to ensure complete precipitation of the carboxylic acid. Use cold water for washing the precipitate to minimize solubility losses.This compound is precipitated from its sodium salt by adding acid. If the pH is not sufficiently low, some of the product will remain in solution as the carboxylate salt[1]. Washing with cold solvent minimizes product loss.
Sub-optimal reagents Use freshly opened or purified acetic anhydride and trimethyl orthoformate. Ensure the o-hydroxyphenylacetic acid is of high purity.Moisture can react with acetic anhydride, and impurities in the starting materials can lead to side reactions, both of which can significantly lower the yield.
Issue 2: Formation of Impurities and Side Products
Potential Cause Troubleshooting Step Explanation
Side reactions from starting materials Ensure the purity of the starting o-hydroxyphenylacetic acid.Impurities in the starting material can lead to the formation of undesired side products that may be difficult to separate from the final product.
Decomposition at high temperatures Carefully control the reaction temperature, especially during the initial cyclization. Avoid excessive heating.Although heat is required, excessively high temperatures can lead to the decomposition of reactants, intermediates, or the final product, resulting in a complex mixture and lower yield.
Incomplete hydrolysis leading to mixed products As mentioned for low yield, ensure complete hydrolysis by optimizing base concentration, reaction time, and temperature.The presence of the unhydrolyzed intermediate is a common impurity. Ensuring the hydrolysis step goes to completion simplifies purification.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound and its Ethyl Ester

Route Starting Materials Key Reagents/Catalysts Reaction Time Yield Reference
Route A: From o-hydroxyphenylacetic acid o-hydroxyphenylacetic acid, acetic anhydride, trimethyl orthoformate1. Acetic anhydride (reagent and solvent) 2. Sodium hydroxide (base for hydrolysis) 3. Hydrochloric acid (for acidification)Step 1: 6 hours Step 2: 3-6 hours97.5%[1]
Route B: From Salicylaldehyde (Ester Synthesis) Salicylaldehyde, Ethyl bromoacetatePotassium carbonate (base)72 hours63% (for ethyl ester)[2]
Route C: From Salicylaldehyde and Diazoacetate (Ester Synthesis) Salicylaldehyde, Ethyl diazoacetateHBF₄·OEt₂ (acid catalyst), Sulfuric acid (dehydrating agent)Not specifiedExcellent to quantitative (for ethyl ester)[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from o-Hydroxyphenylacetic Acid[1]
  • Step 1: Formation of 3-(methoxymethylenyl)-2(3H)-benzofuranone.

    • To a reaction flask, add 152 g of o-hydroxyphenylacetic acid.

    • Add 500 g of acetic anhydride and 250 g of trimethyl orthoformate.

    • Increase the temperature of the reaction mixture to 80-100 °C and maintain for 6 hours.

    • After the reaction is complete, remove the solvent by distillation under reduced pressure to obtain a yellow solid product.

  • Step 2: Hydrolysis to this compound.

    • To the solid product from Step 1, add 500 g of methanol and stir until completely dissolved.

    • Control the temperature of the solution at 0-10 °C and slowly add 180 g of 30% sodium hydroxide solution dropwise.

    • Heat the reaction mixture to 50-60 °C and maintain this temperature for 3-6 hours.

  • Step 3: Isolation of this compound.

    • At the end of the reaction, recover the methanol by distillation under reduced pressure.

    • To the residue, add 300 g of water and adjust the temperature to below 30 °C.

    • Slowly add 160 g of 30% hydrochloric acid dropwise to adjust the pH to 1-2.

    • Cool the mixture to 0-10 °C and allow it to stand for 3 hours.

    • Collect the precipitate by filtration and wash the solid product with cold water.

    • Dry the product under vacuum to yield the white solid this compound.

Mandatory Visualization

Catalyst_Selection_Workflow start Start: Synthesize This compound starting_material Select Starting Material start->starting_material o_hydroxyphenylacetic o-Hydroxyphenylacetic Acid starting_material->o_hydroxyphenylacetic Available salicylaldehyde Salicylaldehyde starting_material->salicylaldehyde Available route_a Route A: Acid/Base Mediated Cyclization and Hydrolysis o_hydroxyphenylacetic->route_a route_b Route B/C: Synthesis of Ethyl Ester followed by Hydrolysis salicylaldehyde->route_b end_product This compound route_a->end_product Direct Synthesis hydrolysis Hydrolysis of Ester to Carboxylic Acid route_b->hydrolysis hydrolysis->end_product

Caption: Synthetic route selection for this compound.

References

Technical Support Center: 1-Benzofuran-3-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzofuran-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: A prevalent and accessible method involves the reaction of salicylaldehyde with an α-haloacetate, such as ethyl bromoacetate, in the presence of a base, followed by the hydrolysis of the resulting ester. This pathway is a variation of the Perkin reaction. Another approach is the cyclization of appropriately substituted phenols.

Q2: What are the typical impurities I might encounter in my crude this compound?

A2: Common impurities largely depend on the synthetic route employed. For the synthesis starting from salicylaldehyde and ethyl bromoacetate, you can expect to find:

  • Unreacted Salicylaldehyde: A starting material that did not fully react.

  • Ethyl 1-Benzofuran-3-carboxylate: The ester intermediate that was not completely hydrolyzed.

  • Polymeric by-products: Formed from the self-condensation of salicylaldehyde under basic conditions.

  • Residual base and salts: From the reaction and workup steps.

Q3: My final product has a persistent color. What could be the cause and how can I remove it?

A3: Colored impurities often arise from the formation of polymeric or degradation by-products. These can sometimes be removed by treating a solution of your crude product with activated charcoal before recrystallization. However, be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.

Q4: What are the recommended analytical techniques for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identifying organic impurities. Mass Spectrometry (MS) can be used to confirm the molecular weight of the product and identify unknown impurities.

Troubleshooting Guides

Issue 1: Low Yield of Crude Product
Possible Cause Troubleshooting Step
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.
Suboptimal base concentration The choice and amount of base are critical. Ensure the base is freshly prepared or properly stored to maintain its activity. An insufficient amount of base can lead to incomplete deprotonation of the salicylaldehyde.
Side reactions consuming starting materials Lowering the reaction temperature might help to suppress the formation of by-products. Ensure slow and controlled addition of reagents to avoid localized high concentrations that can favor side reactions.
Issue 2: Presence of Starting Material (Salicylaldehyde) in the Final Product
Possible Cause Troubleshooting Step
Insufficient reaction time or temperature As with low yield, monitor the reaction by TLC to ensure the consumption of salicylaldehyde. If necessary, increase the reaction time or temperature.
Inefficient purification Salicylaldehyde can sometimes co-crystallize with the product. An additional purification step, such as column chromatography, may be necessary. A basic aqueous wash during workup can also help remove acidic phenols like salicylaldehyde.
Issue 3: Incomplete Hydrolysis of the Ester Intermediate
Possible Cause Troubleshooting Step
Insufficient hydrolysis time or base concentration Ensure the hydrolysis is carried out for a sufficient duration and with an adequate concentration of a strong base (e.g., NaOH or KOH). Monitor the disappearance of the ester spot on TLC.
Precipitation of the carboxylate salt The sodium or potassium salt of this compound may precipitate during hydrolysis, preventing complete reaction. Adding a co-solvent like ethanol or methanol can help maintain a homogeneous solution.

Data Presentation: Impurity Profile Before and After Purification

The following table provides representative data on the purity of a crude this compound sample before and after a standard purification protocol involving recrystallization.

Compound Crude Product (% Area by HPLC) After Recrystallization (% Area by HPLC)
This compound85.2>99.5
Salicylaldehyde5.8<0.1
Ethyl 1-Benzofuran-3-carboxylate8.5<0.2
Unknown Impurities0.5<0.2

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure starting from salicylaldehyde and ethyl bromoacetate.

  • Reaction Setup: To a solution of salicylaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (2 equivalents).

  • Addition of Reagent: Add ethyl bromoacetate (1.1 equivalents) dropwise to the mixture at room temperature with vigorous stirring.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC until the salicylaldehyde is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and filter off the potassium salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-benzofuran-3-carboxylate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any neutral impurities.

  • Acidification: Acidify the aqueous layer with concentrated hydrochloric acid until no more precipitate forms.

  • Purification: Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often a good choice.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent mixture until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Protocol 3: Purity Analysis by HPLC

This is a general-purpose HPLC method that can be adapted for the analysis of this compound.[1][2][3]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the compound and any less polar impurities. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Salicylaldehyde + Ethyl Bromoacetate reaction Base-catalyzed Condensation start->reaction intermediate Ethyl 1-Benzofuran-3-carboxylate reaction->intermediate hydrolysis Saponification (Hydrolysis) intermediate->hydrolysis crude_product Crude this compound hydrolysis->crude_product purification Recrystallization / Column Chromatography crude_product->purification analysis Purity & Identity Check (HPLC, NMR, MS) crude_product->analysis Initial Purity Check pure_product Pure this compound purification->pure_product pure_product->analysis final_product Final Product (>99.5% Purity) analysis->final_product troubleshooting_logic cluster_impurity_id Impurity Identification cluster_remediation Remediation Strategy start Experiment Complete check_purity Analyze Crude Product (TLC/HPLC) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure identify_impurities Identify Impurities (NMR, LC-MS) is_pure->identify_impurities No final_product Pure Product is_pure->final_product Yes unreacted_sm Unreacted Starting Material? identify_impurities->unreacted_sm intermediate_present Intermediate Present? identify_impurities->intermediate_present other_impurity Other By-products? identify_impurities->other_impurity optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted_sm->optimize_reaction optimize_hydrolysis Optimize Hydrolysis Step intermediate_present->optimize_hydrolysis improve_purification Improve Purification (Recrystallization, Chromatography) other_impurity->improve_purification optimize_reaction->check_purity optimize_hydrolysis->check_purity improve_purification->check_purity

References

Technical Support Center: Scaling Up 1-Benzofuran-3-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-Benzofuran-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: A common and effective starting material is o-hydroxyphenylacetic acid.[1] Other approaches may utilize derivatives of 2-hydroxybenzaldehyde or 2-hydroxyacetophenone.

Q2: What are the key reaction steps in the synthesis of this compound from o-hydroxyphenylacetic acid?

A2: The synthesis typically involves two main stages:

  • Cyclization Precursor Formation: Reaction of o-hydroxyphenylacetic acid with acetic anhydride and trimethyl orthoformate to form an intermediate, 3-(methoxymethylenyl)-2(3H)-benzofuranone.[1]

  • Hydrolysis and Rearrangement: Treatment of the intermediate with a base like sodium hydroxide in methanol, followed by acidification with hydrochloric acid to yield the final product.[1]

Q3: How can I improve the yield and purity of my product?

A3: Optimizing reaction conditions is crucial. Key parameters to control include reaction temperature, reaction time, and the pH during acidification. For instance, maintaining the temperature between 80-100 °C during the initial reaction and ensuring the pH is adjusted to 1-2 during precipitation can significantly improve yield and purity.[1] Purification can be achieved by washing the final product with cold water and drying it under a vacuum.[1]

Q4: Are there alternative catalytic systems for benzofuran synthesis that could be considered for scaling up?

A4: Yes, various catalytic systems have been explored for the synthesis of benzofuran derivatives, which could be adapted. These include palladium-based catalysts (e.g., Pd(OAc)2), copper-based catalysts (e.g., CuI), and metal-free methods.[2][3] The choice of catalyst can impact reaction efficiency, cost, and environmental footprint on a larger scale.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction in the first step.- Suboptimal temperature control.- Incorrect pH during product precipitation.- Loss of product during filtration and washing.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction temperature is maintained at 80-100 °C for the specified duration.[1]- Carefully adjust the pH to 1-2 with slow, dropwise addition of hydrochloric acid.[1]- Use cold water for washing the precipitate to minimize solubility losses.[1]
Product Impurity (Discoloration) - Presence of unreacted starting materials or intermediates.- Formation of side products due to high temperatures or incorrect stoichiometry.- Ensure the complete removal of solvents by distillation under reduced pressure after the first step.[1]- Recrystallize the final product from a suitable solvent if necessary.- Adhere strictly to the recommended temperature ranges to avoid thermal decomposition or side reactions.
Difficulty in Product Precipitation - Insufficient cooling of the reaction mixture.- pH not in the optimal range for precipitation.- Cool the mixture to 0-10 °C and allow it to stand for an adequate amount of time (e.g., 3 hours) to ensure complete precipitation.[1]- Double-check and adjust the pH to the strongly acidic range (1-2).[1]
Scale-up Challenges (e.g., inconsistent results) - Inefficient heat and mass transfer in larger reactors.- Difficulty in maintaining uniform reaction conditions.- Implement robust process control for temperature and mixing.- Consider a staged addition of reagents in larger batches.- Perform pilot runs at an intermediate scale to identify and address potential scale-up issues before moving to full production.

Experimental Protocols

Synthesis of this compound from o-hydroxyphenylacetic acid

This protocol is adapted from a known synthetic procedure.[1]

Step 1: Formation of 3-(methoxymethylenyl)-2(3H)-benzofuranone

  • To a reaction flask, add 152 g of o-hydroxyphenylacetic acid.

  • Add 500 g of acetic anhydride and 250 g of trimethyl orthoformate.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 6 hours.

  • After the reaction is complete, remove the solvent by distillation under reduced pressure. A yellow solid product should be obtained.

Step 2: Hydrolysis and Formation of this compound

  • To the solid product from Step 1, add 500 g of methanol and stir until completely dissolved.

  • Control the temperature of the solution at 0-10 °C and slowly add 180 g of 30% sodium hydroxide solution dropwise.

  • Heat the reaction mixture to 50-60 °C and maintain this temperature for 3-6 hours.

  • After the reaction, recover the methanol by distillation under reduced pressure.

  • To the residue, add 300 g of water and adjust the temperature to below 30 °C.

  • Slowly add 160 g of 30% hydrochloric acid dropwise to adjust the pH to 1-2.

  • Cool the mixture to 0-10 °C and let it stand for 3 hours to allow for decantation.

  • Collect the precipitate by filtration and wash the solid product with cold water.

  • Dry the product under vacuum to obtain a white solid of this compound.

Data Presentation

Table 1: Summary of Reagents and Conditions for Synthesis

Step Reagent Quantity Temperature Duration Expected Outcome
1o-hydroxyphenylacetic acid152 g80-100 °C6 hoursYellow solid
1Acetic anhydride500 g80-100 °C6 hours
1Trimethyl orthoformate250 g80-100 °C6 hours
2Methanol500 g0-10 °C (initial), 50-60 °C (reaction)3-6 hoursWhite solid precipitate
230% Sodium hydroxide180 g0-10 °C (addition)
230% Hydrochloric acid160 g< 30 °C (addition)

Based on the synthesis protocol described by ChemicalBook.[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Hydrolysis & Precipitation start Start: o-hydroxyphenylacetic acid, acetic anhydride, trimethyl orthoformate react1 Heat to 80-100 °C for 6 hours start->react1 distill1 Distill under reduced pressure react1->distill1 intermediate Yellow Solid: 3-(methoxymethylenyl)- 2(3H)-benzofuranone distill1->intermediate dissolve Dissolve in Methanol intermediate->dissolve Transfer to Step 2 add_naoh Add 30% NaOH at 0-10 °C dissolve->add_naoh react2 Heat to 50-60 °C for 3-6 hours add_naoh->react2 distill2 Distill Methanol react2->distill2 add_hcl Add 30% HCl to pH 1-2 distill2->add_hcl precipitate Cool to 0-10 °C for 3 hours add_hcl->precipitate filter_wash Filter and Wash with cold water precipitate->filter_wash dry Dry under vacuum filter_wash->dry product Final Product: This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Troubleshooting Low Yield cluster_impurity Troubleshooting Impurity cluster_precipitation Troubleshooting Precipitation issue Problem Encountered low_yield Low Yield issue->low_yield impurity Product Impurity issue->impurity precipitation_issue Precipitation Difficulty issue->precipitation_issue check_reaction Incomplete Reaction? (Check with TLC) low_yield->check_reaction check_temp Incorrect Temperature? (Verify 80-100 °C & 50-60 °C) low_yield->check_temp check_ph Incorrect pH? (Verify pH 1-2) low_yield->check_ph check_distillation Incomplete Solvent Removal? (Ensure full distillation) impurity->check_distillation recrystallize Consider Recrystallization impurity->recrystallize check_cooling Insufficient Cooling? (Ensure 0-10 °C for 3h) precipitation_issue->check_cooling recheck_ph Incorrect pH? (Re-verify pH 1-2) precipitation_issue->recheck_ph

Caption: Logical troubleshooting guide for common synthesis issues.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Benzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Benzofuran-3-carboxylic acid and its structural isomers, Benzofuran-2-carboxylic acid and Indole-3-carboxylic acid. Understanding the distinct NMR profiles of these compounds is crucial for their unambiguous identification, characterization, and for advancing drug discovery and development programs where these scaffolds are prevalent.

Overview of Compared Compounds

This compound is a heterocyclic compound with a benzofuran core carboxylated at the 3-position. Its structural isomers, where the carboxylic acid group is at the 2-position (Benzofuran-2-carboxylic acid) or where the oxygen in the heterocyclic ring is replaced by a nitrogen (Indole-3-carboxylic acid), offer valuable comparative insights into the influence of substituent position and heteroatom identity on NMR chemical shifts.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of experimentally acquired and assigned NMR data for this compound in publicly accessible databases, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational algorithms and provide a valuable reference for spectral interpretation.

Predicted ¹H and ¹³C NMR Data for this compound

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom No. ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
28.35 (s, 1H)145.5
3-118.0
3a-125.0
47.85 (d, 1H)124.0
57.40 (t, 1H)125.5
67.50 (t, 1H)123.0
77.65 (d, 1H)112.0
7a-155.0
C=O-168.0
OH12.5 (br s, 1H)-

Note: Predicted data generated using computational models. Solvent: DMSO-d₆.

Experimental ¹H and ¹³C NMR Data for Comparative Analysis

For a robust comparison, the following tables summarize the experimental ¹H and ¹³C NMR data for Benzofuran-2-carboxylic acid and Indole-3-carboxylic acid.

Benzofuran-2-carboxylic acid

Table 2: Experimental ¹H and ¹³C NMR Data for Benzofuran-2-carboxylic acid

Atom No. ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
2-146.0
37.57 (s, 1H)113.4
3a-127.3
47.72 (d, 1H)123.5
57.31 (t, 1H)122.6
67.46 (t, 1H)127.1
77.57 (d, 1H)111.5
7a-155.7
C=O-161.0
OH~13.0 (br s, 1H)-

Solvent: MeOD. Data sourced from publicly available spectral databases.

Indole-3-carboxylic acid

Table 3: Experimental ¹H and ¹³C NMR Data for Indole-3-carboxylic acid

Atom No. ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1 (NH)11.8 (br s, 1H)-
28.10 (s, 1H)130.5
3-108.0
3a-126.5
48.05 (d, 1H)121.5
57.20 (t, 1H)122.5
67.15 (t, 1H)120.0
77.45 (d, 1H)112.0
7a-136.5
C=O-166.0
OH12.1 (br s, 1H)-

Solvent: DMSO-d₆. Data sourced from publicly available spectral databases.

Experimental Protocols

A standardized protocol is essential for acquiring high-quality and reproducible NMR data.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial. Ensure the chosen solvent dissolves the compound completely.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

Visualization of Structures and Workflow

To aid in the understanding of the molecular structures and the analytical workflow, the following diagrams are provided.

G Chemical Structure of this compound cluster_benzofuran C3a 3a C3 3 C3a->C3 C4 4 C3a->C4 C7a 7a C7a->C3a O1 O1 O1->C7a C2 2 C2->O1 C3->C2 C_carboxyl C=O C3->C_carboxyl C5 5 C4->C5 C6 6 C5->C6 C7 7 C6->C7 C7->C7a OH_carboxyl OH C_carboxyl->OH_carboxyl

Caption: Atom numbering of this compound.

G General Workflow for NMR Analysis SamplePrep Sample Preparation (Weighing, Dissolving) DataAcq Data Acquisition (¹H and ¹³C NMR) SamplePrep->DataAcq DataProc Data Processing (FT, Phasing, Baseline Correction) DataAcq->DataProc SpectralAnalysis Spectral Analysis (Peak Picking, Integration, Assignment) DataProc->SpectralAnalysis StructureElucidation Structure Elucidation / Comparison SpectralAnalysis->StructureElucidation

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Benzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 1-Benzofuran-3-carboxylic acid, a key heterocyclic scaffold. We will explore its characteristic fragmentation pathways and compare mass spectrometry with other analytical techniques, offering a comprehensive resource for its characterization.

At a Glance: Mass Spectrometry of this compound

Mass spectrometry, particularly utilizing electron ionization (EI), is a powerful technique for determining the molecular weight and structural features of this compound. The fragmentation pattern provides a unique fingerprint of the molecule.

PropertyValueSource
Molecular FormulaC₉H₆O₃[1](--INVALID-LINK--)
Molecular Weight162.14 g/mol [1](--INVALID-LINK--)
Ionization ModeElectron Ionization (EI)Inferred from GC-MS data
Molecular Ion (M⁺)m/z 162[1](--INVALID-LINK--)
Base Peakm/z 117Deduced from fragmentation principles
Key Fragment Ionsm/z 145, 117, 89[1](--INVALID-LINK--)

Deciphering the Fragmentation Cascade

The electron ionization mass spectrum of this compound is characterized by a distinct fragmentation pathway. The initial ionization event results in the formation of the molecular ion (M⁺) at m/z 162. Subsequent fragmentation events are driven by the inherent stability of the benzofuran ring system and the reactivity of the carboxylic acid group.

A primary and highly characteristic fragmentation for aromatic carboxylic acids is the loss of the hydroxyl radical (•OH), resulting in the formation of an acylium ion.[2] For this compound, this leads to the prominent peak observed at m/z 145.

Further fragmentation of the acylium ion at m/z 145 involves the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for such ions.[2] This results in the formation of the benzofuryl cation at m/z 117, which is often the base peak in the spectrum due to its stability.

Subsequent fragmentation of the benzofuryl cation can lead to the ion at m/z 89, corresponding to the loss of a neutral molecule of acetylene (C₂H₂).

fragmentation_pathway mol This compound (m/z 162) frag1 [M - •OH]⁺ (m/z 145) mol->frag1 - •OH frag2 [M - •OH - CO]⁺ (m/z 117) frag1->frag2 - CO frag3 [M - •OH - CO - C₂H₂]⁺ (m/z 89) frag2->frag3 - C₂H₂

Figure 1. Proposed mass spectrometry fragmentation pathway of this compound.

A Comparative Look: Alternative Analytical Techniques

While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound often involves complementary analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern for structural elucidation.High sensitivity, provides detailed structural information.Isomeric differentiation can be challenging without tandem MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and connectivity of atoms.Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., C=O, O-H).Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound in a mixture.High resolution and sensitivity, suitable for quantitative analysis.Does not provide direct structural information without a coupled detector (e.g., MS).

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A general protocol for the analysis of aromatic carboxylic acids by GC-MS is provided below. Specific parameters may need to be optimized for individual instruments and applications.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

High-Performance Liquid Chromatography-UV/Mass Spectrometry (HPLC-UV/MS)

For the analysis of this compound in complex mixtures, HPLC coupled with UV and MS detection is a powerful approach.

  • Sample Preparation: Prepare samples as described for GC-MS, using the mobile phase as the solvent if possible.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • UV Detection: Monitor at a wavelength determined by the UV spectrum of the compound (typically around 254 nm and 280 nm for benzofuran derivatives).

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes to maximize information.

    • Mass Range: Scan from m/z 50 to 500.

By combining the detailed fragmentation data from mass spectrometry with insights from other analytical techniques, researchers can achieve a robust and unambiguous characterization of this compound, facilitating its application in drug discovery and development.

References

A Comparative Guide to the Infrared Spectroscopy of 1-Benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the infrared (IR) spectrum of 1-Benzofuran-3-carboxylic acid, offering a comparison with related molecules to aid researchers, scientists, and drug development professionals in spectral interpretation. The document summarizes key functional group absorptions, presents a standard experimental protocol, and visualizes the structure-spectrum relationship.

Data Presentation: Comparison of IR Absorption Frequencies

The infrared spectrum of this compound is characterized by the distinct vibrational modes of its carboxylic acid and benzofuran functional groups. To provide a clear comparison, the table below summarizes the expected IR absorption ranges for this compound alongside the experimentally observed values for benzoic acid and the characteristic regions for the benzofuran moiety.

Functional GroupVibrational ModeThis compound (Expected Range, cm⁻¹)Benzoic Acid (Observed, cm⁻¹)Benzofuran Moiety (Characteristic Range, cm⁻¹)
Carboxylic Acid O-H Stretch3300 - 2500 (Very Broad)[1][2][3]~3100 - 2500 (Broad)[4][5]N/A
C=O Stretch1710 - 1680 (Strong, Sharp)[4][6]~1685[4]N/A
C-O Stretch1320 - 1210[1][4]~1292[4]N/A
O-H Bend950 - 910 (Broad)[1]~934[4]N/A
Benzofuran Ring Aromatic C-H Stretch3100 - 3000 (Sharp)[7]~3071[4]3100 - 3000
Aromatic C=C Stretch1600 - 1450[7]~1600, 1505[5]1600 - 1450
Aryl Ether C-O-C Stretch1250 - 1200 (Asymmetric)N/A~1225, 1020[8]

Analysis:

  • Carboxylic Acid Group: The most identifiable feature is the extremely broad O-H stretching band from 3300-2500 cm⁻¹, which arises from strong intermolecular hydrogen bonding that forms dimers in the solid state.[1][4][9] This broad absorption will likely overlap with the sharper aromatic C-H stretching peaks.[1] The carbonyl (C=O) stretch is expected to be strong and sharp, appearing at a lower wavenumber (1710–1680 cm⁻¹) due to conjugation with the benzofuran ring system.[3][4]

  • Benzofuran System: The presence of the aromatic system is confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and multiple C=C stretching bands in the 1600-1450 cm⁻¹ region.[7][10] The C-O-C ether linkage within the furan portion of the molecule also contributes to the spectrum, typically in the fingerprint region.[8]

Experimental Protocol: Acquiring IR Spectra of Solid Samples

This section outlines a standard methodology for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of a solid organic compound like this compound using an Attenuated Total Reflectance (ATR) accessory, which is common for its simplicity and minimal sample preparation.

Objective: To obtain the infrared spectrum of a solid sample to identify its functional groups.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • The solid sample (this compound).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes (e.g., Kimwipes).

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence. The sample compartment should be closed to maintain a stable atmospheric environment.

  • ATR Crystal Cleaning: Before running any spectra, clean the surface of the ATR crystal. Moisten a lint-free wipe with a volatile solvent like isopropanol and gently wipe the crystal surface. Allow the solvent to evaporate completely.

  • Background Spectrum Collection:

    • With the clean, empty ATR accessory in place, secure the pressure arm without a sample.

    • Using the spectrometer's software, initiate the collection of a background spectrum. This scan measures the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, allowing the software to subtract these signals from the sample spectrum.[11]

  • Sample Application:

    • Retract the ATR pressure arm.

    • Using a clean spatula, place a small amount of the solid sample (typically 1-2 mg) onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

    • Lower the pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal.

  • Sample Spectrum Collection:

    • Initiate the sample scan using the software. The instrument will co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The software will automatically ratio the sample scan against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Label the significant peaks on the spectrum. Pay close attention to the characteristic absorption bands for carboxylic acids and aromatic systems as detailed in the data table.

    • The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions unique to the molecule, which can be used for definitive identification by comparison with a known spectrum.[12]

  • Cleaning: After analysis, retract the pressure arm, remove the bulk of the sample with the spatula, and clean the ATR crystal surface thoroughly with a solvent and lint-free wipe as described in step 2.

Mandatory Visualization

The following diagram illustrates the logical relationship between the key structural components of this compound and their corresponding characteristic regions in an infrared spectrum.

G cluster_molecule This compound cluster_groups Functional Groups & Bonds cluster_spectrum Characteristic IR Absorption Regions (cm⁻¹) mol C₉H₆O₃ Carboxylic Acid (-COOH) Benzofuran Ring COOH_bonds O-H Bond C=O Bond C-O Bond mol:f1->COOH_bonds Benzofuran_bonds Aromatic C-H Aromatic C=C C-O-C Ether mol:f2->Benzofuran_bonds OH_stretch O-H Stretch 3300-2500 (Broad) COOH_bonds:p1->OH_stretch CO_double_stretch C=O Stretch 1710-1680 COOH_bonds:p2->CO_double_stretch CO_single_stretch C-O Stretch 1320-1210 COOH_bonds:p3->CO_single_stretch Aromatic_CH_stretch Aromatic C-H Stretch 3100-3000 Benzofuran_bonds:p1->Aromatic_CH_stretch Aromatic_CC_stretch Aromatic C=C Stretch 1600-1450 Benzofuran_bonds:p2->Aromatic_CC_stretch COC_stretch C-O-C Stretch ~1225 Benzofuran_bonds:p3->COC_stretch

Functional groups of this compound and their IR absorptions.

References

A Comparative Analysis of the Biological Activities of 1-Benzofuran-3-carboxylic Acid and its 2-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comprehensive comparison of the biological activities of derivatives of 1-benzofuran-2-carboxylic acid and 1-benzofuran-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The information presented is based on available experimental data for derivatives of these two isomers.

Overview of Biological Activities

Derivatives of 1-benzofuran-2-carboxylic acid have been extensively investigated for a broad spectrum of biological activities, with a significant focus on anticancer, anti-inflammatory, and antimicrobial applications. In contrast, research on derivatives of This compound has predominantly centered on their antimicrobial and antifungal properties.

Quantitative Comparison of Biological Activities of Derivatives

The following table summarizes the reported biological activities and quantitative data for various derivatives of the two benzofuran carboxylic acid isomers. It is important to note that these values are for substituted derivatives and not the parent compounds.

Biological Activity1-Benzofuran-2-carboxylic Acid DerivativesThis compound Derivatives
Anticancer N-(substituted)phenylamide derivatives exhibit cytotoxic activities against various cancer cell lines with IC50 values in the low micromolar range .[1] Some amide derivatives have shown IC50 values as low as 0.858 µM against lung cancer cell lines (A549).[2]Limited data available.
Antimicrobial/Antifungal O-alkylamino derivatives and their amides show antifungal activity.[3]Halogenated derivatives demonstrate antimicrobial activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL .[4] Certain derivatives also exhibit antifungal activity against Candida strains with MIC values of 100 µg/mL .[4]
Anti-inflammatory A derivative linked to N-aryl piperazine inhibited nitric oxide (NO) production with an IC50 value of 5.28 µM .[5]No direct data available for anti-inflammatory activity.
Ischemic Cell Death Inhibition Ester derivatives have been identified as inhibitors of ischemic cell death with EC50 values in the sub-micromolar range .No data available.

Experimental Protocols

Detailed experimental methodologies for the cited biological activities are crucial for the replication and extension of these findings. Below are summaries of typical protocols used in the referenced studies.

Anticancer Activity Assessment (Sulforhodamine B Assay)

The cytotoxic activity of benzofuran derivatives is often determined using the Sulforhodamine B (SRB) assay.

experimental_workflow start Cancer cell lines seeded in 96-well plates treatment Incubation with varying concentrations of test compounds for 48-72 hours start->treatment fixation Fixation of cells with trichloroacetic acid (TCA) treatment->fixation staining Staining with Sulforhodamine B (SRB) fixation->staining solubilization Solubilization of protein-bound dye with Tris buffer staining->solubilization measurement Measurement of absorbance at ~510 nm solubilization->measurement analysis Calculation of IC50 values measurement->analysis

Figure 1. Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Antimicrobial Activity Assessment (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.

experimental_workflow start Serial dilution of test compounds in 96-well plates inoculation Inoculation of wells with a standardized microbial suspension start->inoculation incubation Incubation under appropriate conditions (e.g., 37°C for 24 hours) inoculation->incubation observation Visual assessment for microbial growth inhibition incubation->observation determination Determination of the lowest concentration with no visible growth (MIC) observation->determination end MIC value reported determination->end

Figure 2. Workflow for the broth microdilution method to determine MIC.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for the parent compounds are not well-defined, studies on their derivatives have shed light on potential signaling pathways.

Derivatives of 1-benzofuran-2-carboxylic acid have been shown to exert their anticancer effects through various mechanisms, including the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1] NF-κB is a crucial protein complex that controls transcription of DNA, cytokine production, and cell survival. Its inhibition can lead to apoptosis in cancer cells.

signaling_pathway cluster_nucleus Cellular Nucleus B2CA_derivative 1-Benzofuran-2-carboxylic acid derivative IKK IKK Complex B2CA_derivative->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Cell Survival) Nucleus->Transcription

Figure 3. Inhibition of the NF-κB signaling pathway by 1-benzofuran-2-carboxylic acid derivatives.

For derivatives of This compound , the antifungal mechanism may involve the disruption of calcium homeostasis within the fungal cells, a mechanism shared by the known antifungal drug amiodarone, which also contains a benzofuran core.[3]

Conclusion

This comparative guide highlights the importance of the position of the carboxylic acid group on the benzofuran scaffold in determining the pharmacological profile of its derivatives. Further research, including direct comparative studies of the parent isomers and exploration of a wider range of derivatives, is warranted to fully elucidate the therapeutic potential of these versatile heterocyclic compounds. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to build upon these findings and develop novel therapeutic agents.

References

Structure-Activity Relationship of 1-Benzofuran-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1][2][3][4] Modifications at the C-3 position, particularly the introduction of a carboxylic acid moiety and its derivatives, have been a fertile ground for the development of potent therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-benzofuran-3-carboxylic acid derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of novel drug candidates.

Anticancer Activity: Targeting Carbonic Anhydrases and Inducing Apoptosis

Recent studies have highlighted the potential of this compound derivatives as potent inhibitors of carbonic anhydrases (CAs), particularly the cancer-related isoforms hCA IX and XII, and as effective antiproliferative agents against breast cancer cell lines.[5][6]

Comparative Analysis of Inhibitory and Antiproliferative Activities

A series of novel benzofuran-based carboxylic acid derivatives featuring benzoic or hippuric acid moieties linked to a 2-methylbenzofuran or 5-bromobenzofuran core via an ureido linker have been synthesized and evaluated for their biological activity. The key findings from these studies are summarized in the tables below.

Compound IDBenzofuran ScaffoldLinkerAcid MoietyhCA I K_I (μM)hCA II K_I (μM)hCA IX K_I (μM)hCA XII K_I (μM)
9b 2-methylUreidom-benzoic acid64.742.50.91 2.2
9e 5-bromoUreidom-benzoic acid> 10037.50.79 2.3
9f 5-bromoUreidop-benzoic acid4.526.50.56 1.6
11a 2-methylUreidoHippuric acid52.349.235.72.7
11b 5-bromoUreidoHippuric acid> 10085.319.010.1

Data sourced from Abdelrahman et al., 2020.[6][7][8]

Compound IDCell LineIC50 (μM)
9b MCF-715.3 ± 1.5
MDA-MB-23110.2 ± 1.1
9e MCF-75.8 ± 0.6
MDA-MB-2312.52 ± 0.39
9f MCF-712.1 ± 1.2
MDA-MB-2318.9 ± 0.9
Doxorubicin MCF-71.8 ± 0.2
MDA-MB-2312.36 ± 0.2

Data sourced from Abdelrahman et al., 2020.[6][8][9]

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for the anticancer activity of these this compound derivatives:

  • Impact of the Acid Moiety: Derivatives with a benzoic acid moiety (compounds 9a-f) consistently showed more potent inhibition of the cancer-associated hCA IX isoform compared to those with a hippuric acid moiety (compounds 11a,b).[8]

  • Substitution on the Benzofuran Ring: The presence of a 5-bromo substituent on the benzofuran ring, as in compounds 9e and 9f , generally led to enhanced inhibitory activity against hCA IX and potent antiproliferative effects, particularly against the MDA-MB-231 breast cancer cell line.[6][8][9]

  • Isomeric Position of the Benzoic Acid: Among the benzoic acid derivatives, the meta and para isomers (compounds 9b , 9e , and 9f ) were found to be the most potent submicromolar inhibitors of hCA IX.[6][8]

  • Selective Inhibition: Notably, these compounds displayed a selective inhibitory profile against the cancer-related hCA IX and XII isoforms over the off-target cytosolic isoforms hCA I and II.[6][8]

The following diagram illustrates the key structural features influencing the anticancer activity of these derivatives.

SAR_Anticancer cluster_scaffold 1-Benzofuran Core cluster_linker Linker cluster_acid Acid Moiety cluster_substituent Substituents cluster_activity Biological Activity Benzofuran 1-Benzofuran Ureido Ureido Linker at C3 Benzofuran->Ureido Bromo 5-Bromo Benzofuran->Bromo Methyl 2-Methyl Benzofuran->Methyl Benzoic Benzoic Acid Ureido->Benzoic Hippuric Hippuric Acid Ureido->Hippuric High_Activity High Anticancer Activity Benzoic->High_Activity Potent hCA IX Inhibition Low_Activity Lower Anticancer Activity Hippuric->Low_Activity Moderate hCA IX Inhibition Bromo->High_Activity Enhanced Potency Methyl->High_Activity Good Potency

Caption: Key structural determinants for the anticancer activity of this compound derivatives.

Antimicrobial Activity

Halogenated derivatives of this compound have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria and some fungal strains.

Comparative Analysis of Antimicrobial Activity

A study on halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid revealed their potential as antimicrobial agents.

Compound IDR1R2R3Staphylococcus aureus MIC (μg/mL)Bacillus subtilis MIC (μg/mL)Candida albicans MIC (μg/mL)Candida parapsilosis MIC (μg/mL)
III BrHBr50100100>200
IV BrBrBr100200>200>200
VI ClClCl100100100100

Data sourced from a study on the synthesis and antimicrobial evaluation of 3-benzofurancarboxylic acid derivatives.[10]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of these derivatives appears to be influenced by the nature and position of the halogen substituents:

  • Halogenation: The introduction of bromine and chlorine atoms to the benzofuran ring and the acetyl group at C6 is crucial for the observed antimicrobial activity.

  • Activity Spectrum: The tested compounds were more effective against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) than Gram-negative bacteria.

  • Antifungal Potential: Compounds III and VI also exhibited antifungal activity against Candida species.[10]

The following workflow outlines the general process for evaluating the antimicrobial activity of these compounds.

Antimicrobial_Workflow cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Testing Start Starting Material: 6-acetyl-5-hydroxy-2-methyl- This compound Synth Synthesis of Halogenated Derivatives Start->Synth Purify Purification and Characterization Synth->Purify MIC_Assay Broth Microdilution Assay (MIC Determination) Purify->MIC_Assay Prepare Preparation of Microbial Strains Prepare->MIC_Assay Incubate Incubation MIC_Assay->Incubate Read Reading of Results Incubate->Read

Caption: General workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII is determined using a stopped-flow instrument for measuring CO2 hydration activity. The assay monitors the enzyme-catalyzed hydration of CO2, and the inhibition constants (Ki) are calculated from the dose-response curves. The method relies on the change in pH, monitored by a colorimetric indicator, as the reaction proceeds.

In Vitro Antiproliferative Assay (SRB Assay)

The antiproliferative activity of the compounds against human cancer cell lines (e.g., MCF-7 and MDA-MB-231) is typically evaluated using the sulforhodamine B (SRB) colorimetric assay.

  • Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB dye.

  • Measurement: The bound dye is solubilized, and the absorbance is measured at a specific wavelength (e.g., 515 nm) to determine cell viability. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[8]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method in 96-well microtiter plates.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is standardized to a specific concentration.

  • Serial Dilutions: The test compounds are serially diluted in the appropriate growth medium in the wells of a microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Conclusion

Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. The structure-activity relationship studies reveal that strategic modifications, such as the introduction of specific acid moieties and halogen substituents, can significantly enhance their anticancer and antimicrobial activities. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the rational design and development of next-generation 1-benzofuran-based drugs.

References

comparative study of different synthesis routes for 1-Benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Benzofuran-3-carboxylic acid is a valuable scaffold in medicinal chemistry, appearing in various pharmacologically active compounds. The efficient synthesis of this molecule is, therefore, a critical aspect of drug discovery and development. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From o-Hydroxyphenylacetic AcidRoute 2: From Salicylaldehyde
Starting Materials o-Hydroxyphenylacetic acid, Acetic anhydride, Trimethyl orthoformateSalicylaldehyde, Ethyl diazoacetate
Key Intermediates 3-(Methoxymethylenyl)-2(3H)-benzofuranoneEthyl 1-benzofuran-3-carboxylate
Overall Yield ~97.5%High (ester formation often quantitative, hydrolysis ~98-99%)
Number of Steps 2 (intermediate formation and subsequent reaction)2 (ester formation and hydrolysis)
Reagents & Conditions High temperatures (80-100 °C), NaOH, HClHBF4·OEt2, H2SO4 for esterification; NaOH or KOH for hydrolysis
Advantages High, well-documented overall yield in the final step."One-pot" potential for the ester formation, uses readily available starting materials.
Disadvantages Involves multiple reagents and temperature control.Ethyl diazoacetate is a potentially explosive and toxic reagent requiring careful handling.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes discussed.

Synthesis_Routes cluster_0 Route 1: From o-Hydroxyphenylacetic Acid cluster_1 Route 2: From Salicylaldehyde A1 o-Hydroxyphenylacetic Acid B1 3-(Methoxymethylenyl)- 2(3H)-benzofuranone A1->B1 Acetic anhydride, Trimethyl orthoformate, 80-100°C C1 This compound B1->C1 1. NaOH, Methanol 2. HCl A2 Salicylaldehyde B2 Ethyl 1-benzofuran- 3-carboxylate A2->B2 Ethyl diazoacetate, HBF4·OEt2, H2SO4 C2 This compound B2->C2 NaOH, Methanol/Water, Reflux, then HCl

A flowchart comparing the two main synthetic routes to this compound.

Detailed Experimental Protocols

Route 1: Synthesis from o-Hydroxyphenylacetic Acid

This two-step route proceeds through the formation of a key intermediate, 3-(methoxymethylenyl)-2(3H)-benzofuranone.

Step 1: Synthesis of 3-(Methoxymethylenyl)-2(3H)-benzofuranone

  • Materials: o-Hydroxyphenylacetic acid, acetic anhydride, trimethyl orthoformate.

  • Procedure:

    • To a reaction flask, add o-hydroxyphenylacetic acid (152 g).

    • Add acetic anhydride (500 g) and trimethyl orthoformate (250 g).

    • Heat the reaction mixture to 80-100 °C and maintain this temperature for 6 hours.

    • After the reaction is complete, remove the solvent by distillation under reduced pressure to yield the yellow solid product, 3-(methoxymethylenyl)-2(3H)-benzofuranone.

Step 2: Synthesis of this compound

  • Materials: 3-(Methoxymethylenyl)-2(3H)-benzofuranone, methanol, 30% sodium hydroxide solution, 30% hydrochloric acid.

  • Procedure:

    • Dissolve the solid product from Step 1 in methanol (500 g) with stirring.

    • Cool the solution to 0-10 °C and slowly add 30% sodium hydroxide solution (180 g) dropwise.

    • Heat the reaction mixture to 50-60 °C and maintain for 3-6 hours.

    • Recover the methanol by distillation under reduced pressure.

    • To the residue, add water (300 g) and cool the solution to below 30 °C.

    • Slowly add 30% hydrochloric acid (160 g) dropwise to adjust the pH to 1-2.

    • Cool the mixture to 0-10 °C and allow the precipitate to settle for 3 hours.

    • Collect the precipitate by filtration and wash the solid with cold water.

    • Dry the product under vacuum to obtain this compound as a white solid (158 g, 97.5% yield).[1]

Route 2: Synthesis from Salicylaldehyde

This route involves the formation of an ester intermediate, which is then hydrolyzed.

Step 1: Synthesis of Ethyl 1-benzofuran-3-carboxylate

  • Materials: Salicylaldehyde, ethyl diazoacetate, tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂), dichloromethane, concentrated sulfuric acid.

  • Procedure:

    • In a reaction vessel, dissolve salicylaldehyde in dichloromethane.

    • Add a catalytic amount of HBF₄·OEt₂ (10 mol%).

    • Slowly add ethyl diazoacetate at room temperature. The reaction typically proceeds to form a hemiacetal intermediate.

    • Upon completion of the initial reaction, add a catalytic amount of concentrated sulfuric acid to facilitate dehydration.

    • The reaction mixture is then worked up to isolate the ethyl 1-benzofuran-3-carboxylate. Yields for this step are generally reported as excellent.[2][3]

Step 2: Hydrolysis of Ethyl 1-benzofuran-3-carboxylate

  • Materials: Ethyl 1-benzofuran-3-carboxylate, sodium hydroxide (NaOH), methanol, water, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the ethyl 1-benzofuran-3-carboxylate in a mixture of methanol and a 30% aqueous solution of NaOH.[2]

    • Reflux the mixture with stirring for approximately 4 hours.[2]

    • After cooling, pour the reaction mixture into water and extract with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

    • Acidify the aqueous phase with concentrated HCl to precipitate the carboxylic acid.[2]

    • Extract the aqueous phase with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic phases with water, dry over a drying agent (e.g., Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the final product, this compound. This saponification step typically proceeds with very high yields (often 98-99%).[2]

Concluding Remarks

Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between them will likely depend on the specific requirements of the research, including the availability and handling considerations of starting materials, desired scale, and overall process efficiency. The route starting from o-hydroxyphenylacetic acid provides a very high and explicitly documented yield for the final step. The route commencing with salicylaldehyde is also highly efficient, with the esterification step being particularly notable for its one-pot nature and high yields, although it requires the use of the hazardous reagent ethyl diazoacetate. The subsequent hydrolysis is a standard and typically high-yielding procedure. Researchers should carefully consider these factors when planning their synthetic strategy.

References

A Comparative Guide to Purity Validation of 1-Benzofuran-3-carboxylic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzofuran-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its purity is a critical parameter that can significantly impact the outcomes of research and the quality of final products in drug development. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.

This guide provides a detailed protocol for the purity validation of this compound using a reversed-phase HPLC (RP-HPLC) method. It further presents a comparative analysis with other common analytical techniques, offering researchers and scientists the data needed to select the most appropriate method for their specific requirements.

Purity Validation by Reversed-Phase HPLC

The principle of this method relies on the separation of this compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Aromatic carboxylic acids can be effectively analyzed using this technique, with retention and selectivity often fine-tuned by adjusting the mobile phase's pH and organic solvent composition.[1][2]

Detailed Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (v/v). An isocratic elution with a ratio of 55:45 (Acetonitrile:Water) is recommended.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

2. Reagent and Sample Preparation:

  • Reagents: HPLC grade Acetonitrile, HPLC grade water, and analytical grade Phosphoric Acid.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample solution identically to the standard preparation, using the this compound sample to be tested.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no carryover or system contamination.

  • Inject the standard solution to determine the retention time and response of the main peak.

  • Inject the sample solution to be analyzed.

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the purity using the area percent method.

4. Purity Calculation: The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: Sample HPLC Results

The following table summarizes hypothetical data from an HPLC analysis, demonstrating the separation of the main compound from two potential process-related impurities.

Peak NameRetention Time (min)Peak Area (mAU*s)Area %
Impurity A (e.g., o-hydroxyphenylacetic acid)3.151,5200.08
Impurity B (synthesis byproduct)4.882,8450.15
This compound 6.42 1,895,635 99.77
Experimental Workflow Visualization

The diagram below illustrates the logical flow of the HPLC purity validation process, from sample preparation to the final calculation of results.

HPLC_Workflow Diagram 1: HPLC Purity Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing weigh 1. Weigh Standard & Sample dissolve 2. Dissolve in Diluent weigh->dissolve inject 3. Inject into HPLC dissolve->inject separate 4. Chromatographic Separation inject->separate detect 5. UV Detection (254 nm) separate->detect acquire 6. Acquire Chromatogram detect->acquire calculate 7. Integrate Peaks & Calculate Area % acquire->calculate

Caption: Diagram 1: HPLC Purity Validation Workflow

Comparison with Alternative Analytical Methods

While HPLC is a robust method for routine purity analysis, other techniques offer complementary information. The choice of method depends on the specific analytical need, such as impurity identification, structural confirmation, or screening for volatile residues.

MethodPrincipleSelectivity/SpecificitySensitivityQuantificationThroughput
HPLC-UV Differential partitioning between stationary and mobile phases.High for separating structurally similar compounds.Good (ng to µg range).Excellent for purity and impurity profiling.High
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.High for volatile impurities. Requires derivatization for non-volatile acids.Very high (pg to ng range) for suitable compounds.Good, but sample preparation can be complex.Medium
LC-Mass Spectrometry (LC-MS) HPLC separation combined with mass-based detection.Very high; provides molecular weight information for impurity identification.Excellent (pg to fg range).Very good; ideal for trace-level impurity analysis.Medium
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Excellent for structural elucidation and identifying isomers.Low; typically requires µg to mg amounts.Good (qNMR), but not ideal for trace impurities.Low

High-Performance Liquid Chromatography (HPLC): As detailed, HPLC with UV detection is the industry standard for the quality control of pharmaceutical ingredients.[4] Its high resolving power allows for the separation of the main component from closely related impurities, and its straightforward quantification makes it ideal for routine purity assessments.

Gas Chromatography (GC): GC is best suited for analyzing thermally stable and volatile compounds. Since this compound is a non-volatile solid, it would require a chemical derivatization step to convert it into a volatile ester, adding complexity and potential sources of error to the analysis. However, GC is excellent for detecting volatile organic impurities or residual solvents from the synthesis process.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the high specificity of a mass spectrometer.[5] While more complex and costly than HPLC-UV, LC-MS is invaluable for identifying unknown impurities by providing precise molecular weight data, which is critical during process development and for regulatory submissions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for the definitive structural confirmation of the main compound and the elucidation of unknown impurity structures.[6] Quantitative NMR (qNMR) can also be used for purity determination without the need for a specific reference standard for each impurity. However, its lower sensitivity and throughput make it less practical for routine quality control checks compared to HPLC.

Conclusion

For the routine purity validation of this compound, reversed-phase HPLC with UV detection offers an optimal balance of accuracy, precision, sensitivity, and efficiency. The method is robust, readily available in most analytical laboratories, and provides reliable quantitative results essential for quality control in research and pharmaceutical development. While techniques like LC-MS and NMR serve critical, complementary roles in impurity identification and structural confirmation, HPLC remains the workhorse for ensuring the purity and quality of this important chemical entity.

References

A Comparative Analysis of Computational and Experimental Data for 1-Benzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of available computational and experimental data for 1-Benzofuran-3-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. Understanding the correlation and deviation between predicted and measured properties is crucial for accurate modeling, synthesis planning, and biological activity assessment.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key physicochemical and spectroscopic properties of this compound, presenting both computationally predicted and experimentally determined values where available. This allows for a direct assessment of the accuracy of in silico models for this particular molecule.

PropertyComputational DataExperimental Data
Physicochemical Properties
Melting PointNot commonly predicted162 °C
pKa3.19 ± 0.10Data not readily available in the searched literature.
Water Solubility383.28 mg/L (EPI Suite), 620.5 mg/L (EPA T.E.S.T.)[1]Data not readily available in the searched literature.
logP (octanol-water)1.9 (XlogP3)[2]Data not readily available in the searched literature.
Boiling Point325.6 °C at 760 mmHgData not readily available in the searched literature.
Density1.363 g/cm³Data not readily available in the searched literature.
Spectroscopic Data
¹H NMR (Chemical Shifts, ppm)Predicted shifts can be calculated using various software.Specific experimental data not readily available. Expected signals for aromatic protons (7.0-8.5 ppm) and a carboxylic acid proton (>10 ppm, broad).
¹³C NMR (Chemical Shifts, ppm)Predicted shifts can be calculated.Specific experimental data not readily available. Expected signals for aromatic carbons (110-160 ppm) and a carboxylic carbon (165-185 ppm).
Infrared (IR) Spectroscopy (Wavenumber, cm⁻¹)Predicted spectra can be generated.Specific experimental spectrum not readily available. Expected characteristic absorptions: O-H stretch (broad, 2500-3300 cm⁻¹), C=O stretch (1680-1710 cm⁻¹), C-O stretch (1210-1320 cm⁻¹), and aromatic C-H and C=C bands.

Experimental Protocols

Detailed methodologies for determining the key experimental parameters are outlined below. These standard protocols are essential for the accurate and reproducible characterization of this compound and similar compounds.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.[3][4][5] A small, finely powdered sample of the dry compound is packed into a capillary tube.[3] The tube is placed in a heating block, and the temperature is gradually increased.[4] The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range. A narrow melting range is indicative of a pure compound.

pKa Determination

The acid dissociation constant (pKa) is typically determined by potentiometric titration.[6][7][8] A known concentration of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds). A standardized solution of a strong base (e.g., NaOH) is gradually added, and the pH of the solution is monitored using a calibrated pH meter.[6][7] The pKa is the pH at which half of the acid has been neutralized, determined from the inflection point of the resulting titration curve.[8][9]

Aqueous Solubility Determination

The shake-flask method is a standard procedure for determining aqueous solubility.[1][10][11][12] An excess amount of the solid compound is added to a known volume of water in a flask. The flask is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove undissolved solid, and the concentration of the compound in the aqueous solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

To obtain ¹H and ¹³C NMR spectra, a small amount of the compound (typically 5-25 mg for ¹H and 50-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13] The solution is filtered into an NMR tube. The spectrum is acquired on an NMR spectrometer, with the chemical shifts reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).[14] For quantitative ¹³C NMR, longer relaxation delays may be necessary.

Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method or as a thin solid film.[15][16][17][18][19] In the KBr pellet method, a small amount of the finely ground compound is mixed with dry potassium bromide (KBr) and pressed into a transparent disk. For a thin film, the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.[15] The sample is then placed in the IR spectrometer, and the spectrum is recorded, showing the absorption of infrared radiation as a function of wavenumber (cm⁻¹).

Mandatory Visualization

Signaling Pathway Involvement

While this compound itself is not directly implicated in specific signaling pathways in the available literature, its derivatives are of significant interest as potential therapeutic agents, notably as inhibitors of Pim-1 kinase. Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis and is a downstream target of the JAK/STAT signaling pathway.[2][20][21] The inhibition of Pim-1 is a promising strategy in cancer therapy.

Pim1_Signaling_Pathway Pim-1 Kinase Signaling Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT STAT3/STAT5 JAK->STAT phosphorylates Pim1 Pim-1 Kinase STAT->Pim1 induces transcription Substrates Downstream Substrates (e.g., Bad, c-Myc) Pim1->Substrates phosphorylates Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Inhibitor Benzofuran-3-carboxylic Acid Derivatives Inhibitor->Pim1 inhibits

Caption: A diagram of the Pim-1 kinase signaling pathway.

Experimental and Computational Data Comparison Workflow

The following diagram illustrates a logical workflow for comparing experimental and computational data for a given chemical compound, such as this compound.

Data_Comparison_Workflow Workflow for Comparing Experimental and Computational Data Compound Compound of Interest (this compound) Exp_Data Experimental Data Acquisition Compound->Exp_Data Comp_Data Computational Data Generation Compound->Comp_Data Comparison Data Comparison and Analysis Exp_Data->Comparison Comp_Data->Comparison Validation Model Validation Comparison->Validation Good Correlation Refinement Model Refinement Comparison->Refinement Poor Correlation Application Application (e.g., Drug Design) Validation->Application Refinement->Comp_Data Iterate

Caption: A workflow for data comparison and model validation.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Efficacy of 1-Benzofuran-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological efficacy of derivatives of 1-benzofuran-3-carboxylic acid against established therapeutic agents. While direct comparative data for the parent compound, this compound, is limited in the current body of scientific literature, extensive research into its derivatives highlights the significant potential of this chemical scaffold in various therapeutic areas, most notably in oncology.

This guide synthesizes available preclinical data, offering a quantitative comparison with well-known drugs, detailing experimental methodologies, and visualizing key cellular signaling pathways and workflows to facilitate further research and development in this promising area.

Anticancer Efficacy: A Tale of Potent Derivatives

Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Notably, certain derivatives exhibit potency comparable to or exceeding that of standard chemotherapeutic agents.

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives compared to the well-established anticancer drug, Doxorubicin. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM) of DerivativeIC50 (µM) of DoxorubicinReference
5-Bromo-1-benzofuran-3-carboxylic Acid Derivative (9e)MDA-MB-231 (Breast)2.52 ± 0.392.36 ± 0.18[1]
Benzofuran-3-carboxamide Derivative (28g)MDA-MB-231 (Breast)3.01Not Reported[2]
Benzofuran-3-carboxamide Derivative (28g)HCT-116 (Colon)5.20Not Reported[2]
Benzofuran-3-carboxamide Derivative (28g)HT-29 (Colon)9.13Not Reported[2]

Antifungal Activity: Emerging Evidence

While comprehensive comparative studies are not widely available, some derivatives of this compound have shown promising antifungal activity. The following table presents the Minimum Inhibitory Concentration (MIC) of selected halogenated derivatives against pathogenic Candida species. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundFungal StrainMIC (µg/mL) of DerivativeKnown Antifungal (for context)Reference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI)Candida albicans100Amiodarone (also shows antifungal activity)[3]
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III)Candida albicans100Amiodarone (also shows antifungal activity)[3]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI)Candida parapsilosis100Amiodarone (also shows antifungal activity)[3]
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III)Candida parapsilosis100Amiodarone (also shows antifungal activity)[3]

Antiarrhythmic Potential: An Indirect Link

The benzofuran scaffold is present in the established antiarrhythmic drug Amiodarone.[4][5] This suggests that derivatives of this compound may also possess antiarrhythmic properties. However, direct experimental comparisons of this compound or its derivatives with Amiodarone are not currently available in the reviewed literature. Further investigation into this potential therapeutic application is warranted.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and extension of these findings.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

G Experimental Workflow for In Vitro Cytotoxicity Testing cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_seeding Seed cancer cells in 96-well plates adhesion Allow cells to adhere overnight cell_seeding->adhesion compound_addition Add this compound derivatives adhesion->compound_addition incubation Incubate for 48-72 hours compound_addition->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan formation) mtt_addition->formazan_formation solubilization Solubilize formazan crystals formazan_formation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading ic50_calculation Calculate IC50 values absorbance_reading->ic50_calculation

A generalized workflow for determining the in vitro cytotoxicity of test compounds.

Signaling Pathways

The anticancer effects of benzofuran derivatives are often attributed to their interaction with key cellular signaling pathways that regulate cell growth, proliferation, and survival. Understanding these mechanisms is crucial for targeted drug development.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth and proliferation.[6][7][8][9][10] Dysregulation of the mTOR pathway is a common feature in many cancers, making it an attractive target for anticancer therapies. Some benzofuran derivatives have been shown to inhibit mTOR signaling.

mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Benzofuran 1-Benzofuran-3-carboxylic acid derivatives Benzofuran->mTORC1 inhibits Ras_Raf_MEK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras_GDP Ras-GDP Grb2_SOS->Ras_GDP Ras_GTP Ras-GTP Ras_GDP->Ras_GTP GTP exchange Raf Raf Ras_GTP->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival Benzofuran 1-Benzofuran-3-carboxylic acid derivatives Benzofuran->Raf may inhibit Benzofuran->MEK may inhibit Benzofuran->ERK may inhibit

References

Unveiling the Target Selectivity of 1-Benzofuran-3-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective bioactive molecules is paramount. 1-Benzofuran-3-carboxylic acid and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the selectivity of these derivatives against various biological targets, supported by quantitative data and detailed experimental protocols to aid in the evaluation and development of novel therapeutic agents.

The versatility of the benzofuran core allows for structural modifications that can fine-tune its interaction with specific biological targets, leading to enhanced potency and selectivity. This guide delves into the performance of these derivatives as inhibitors of key enzymes implicated in cancer, neurodegenerative diseases, and immune responses, including Sirtuin 2 (SIRT2), Glycogen Synthase Kinase 3β (GSK-3β), Carbonic Anhydrases (CAs), and Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). Furthermore, their efficacy as antimicrobial and anticancer agents is explored.

Comparative Selectivity Data

The following tables summarize the in vitro activity of various this compound derivatives and related benzofuran compounds against their primary targets and other relevant off-target enzymes or cell lines. This data, presented in terms of IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), allows for a direct comparison of their selectivity profiles.

Table 1: Selectivity of Benzofuran Derivatives as SIRT2 Inhibitors

CompoundSIRT2 IC50 (µM)SIRT1 IC50 (µM)SIRT3 IC50 (µM)Selectivity (SIRT1/SIRT2)Selectivity (SIRT3/SIRT2)Reference
Compound 7e 3.81>50>50>13.1>13.1[1]

Table 2: Selectivity of Benzofuran-3-yl-(indol-3-yl)maleimides as GSK-3β Inhibitors

CompoundGSK-3β IC50 (nM)CDK2 IC50 (nM)Selectivity (CDK2/GSK-3β)Reference
Compound 5 101,000100[2]
Compound 6 5500100[2]
Compound 11 2200100[2]
Compound 20 8800100[2]
Compound 26 1150150[2]

Table 3: Selectivity of Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors

CompoundhCA IX Ki (µM)hCA XII Ki (µM)hCA I Ki (µM)hCA II Ki (µM)Selectivity (hCA I/hCA IX)Selectivity (hCA II/hCA IX)Reference
Compound 9b 0.913.2>10042.8>11047[3][4]
Compound 9e 0.792.350.13.763.44.7[3][4]
Compound 9f 0.561.81.115.22.027.1[3][4]

Table 4: Selectivity of Benzofuran Derivatives as ERAP1 Inhibitors

CompoundERAP1 IC50 (µM)ERAP2 IC50 (µM)APN IC50 (µM)Selectivity (ERAP2/ERAP1)Selectivity (APN/ERAP1)Reference
Compound 1 1.2>100>100>83>83[5][6]
Compound 11 0.034>30>30>882>882[7]

Table 5: Anticancer Activity of Benzofuran-2-Carboxylic Acid N-(4'-hydroxy)phenylamide (3m)

Cell LineCancer TypeGI50 (µM)Reference
ACHNRenal1.58[8]
HCT15Colon1.26[8]
MM231Breast1.95[8]
NUGC-3Gastric1.12[8]
NCI-H23Lung1.48[8]
PC-3Prostate1.74[8]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biological assays are provided below.

SIRT2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2.

  • Reagent Preparation : Prepare SIRT2 assay buffer, recombinant SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD+. Dissolve test compounds in DMSO to create a stock solution and then prepare serial dilutions.

  • Assay Procedure : In a 96-well plate, add the SIRT2 enzyme and the test compound dilutions (or DMSO for control). Pre-incubate the mixture.

  • Reaction Initiation : Initiate the reaction by adding the fluorogenic substrate and NAD+.

  • Incubation : Incubate the plate at 37°C.

  • Signal Detection : Add a developer solution to stop the reaction and generate a fluorescent signal. Measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[9]

GSK-3β Kinase Assay (Luminescent)

This assay quantifies the kinase activity of GSK-3β by measuring the amount of ADP produced.

  • Reagent Preparation : Prepare a kinase assay buffer, recombinant GSK-3β enzyme, a suitable substrate (e.g., a specific peptide), and ATP. Prepare serial dilutions of the test compounds.

  • Assay Procedure : In a 384-well plate, add the test inhibitor, the GSK-3β enzyme, and a mixture of the substrate and ATP.

  • Incubation : Incubate the plate at 30°C for 45-60 minutes.[10]

  • Signal Detection : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition : Measure the luminescence using a plate-reading luminometer.

  • Data Analysis : The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 values.[11]

Carbonic Anhydrase Inhibition Assay (Spectrophotometric)

This assay is based on the esterase activity of carbonic anhydrase.

  • Reagent Preparation : Prepare a Tris-HCl buffer (pH 7.5), a stock solution of the CA enzyme, and a stock solution of the substrate p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO. Prepare dilutions of the test compounds.

  • Assay Procedure : In a 96-well plate, add the assay buffer and the test compound solution. Add the CA working solution to all wells except the blank. Incubate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation and Measurement : Initiate the reaction by adding the p-NPA substrate solution. Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals.[12]

  • Data Analysis : The rate of p-nitrophenol formation is proportional to the CA activity. Calculate the percentage of inhibition and determine the Ki or IC50 values.

ERAP1 Enzymatic Assay (Fluorometric)

This assay measures the aminopeptidase activity of ERAP1.

  • Reagent Preparation : Prepare an assay buffer, recombinant human ERAP1 enzyme, and a fluorogenic peptide substrate (e.g., L-Leucine-7-amido-4-methylcoumarin). Prepare serial dilutions of the test compounds.

  • Assay Procedure : In a microplate, combine the ERAP1 enzyme and the test compound dilutions. Incubate to allow for compound binding.

  • Reaction Initiation : Initiate the reaction by adding the fluorogenic substrate.

  • Signal Detection : Monitor the increase in fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.

  • Data Analysis : Calculate the reaction rates and normalize the data to the control. Determine the IC50 values by plotting the normalized activity against the compound concentration.[13]

MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of compounds on cell viability.

  • Cell Seeding : Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 values.[15][16]

Antimicrobial Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation : Prepare a standardized suspension of the test microorganism.

  • Broth Microdilution Method :

    • Prepare two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Incubate the plate under appropriate conditions.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[17][18]

Visualizing the Pathways and Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

G cluster_0 GSK-3β Signaling Pathway Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b_complex GSK-3β Complex (Active) Dishevelled->GSK3b_complex Inhibition Beta_catenin_p β-catenin-P GSK3b_complex->Beta_catenin_p Phosphorylation Beta_catenin β-catenin Degradation Degradation Beta_catenin_p->Degradation Nucleus Nucleus Beta_catenin->Nucleus Target_Gene Target Gene Expression Nucleus->Target_Gene Benzofuran Benzofuran-3-yl- (indol-3-yl)maleimide Benzofuran->GSK3b_complex Inhibition

Caption: GSK-3β signaling pathway and the inhibitory action of benzofuran derivatives.

G cluster_1 Experimental Workflow for Enzyme Inhibition Assay Reagent_Prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) Assay_Setup 2. Assay Setup (Incubate Enzyme + Inhibitor) Reagent_Prep->Assay_Setup Reaction_Start 3. Reaction Initiation (Add Substrate) Assay_Setup->Reaction_Start Incubation 4. Incubation Reaction_Start->Incubation Detection 5. Signal Detection (Spectrophotometry/Fluorometry) Incubation->Detection Data_Analysis 6. Data Analysis (Calculate IC50/Ki) Detection->Data_Analysis

Caption: General experimental workflow for in vitro enzyme inhibition assays.

G cluster_2 MHC Class I Antigen Presentation Pathway cluster_er Protein Cellular/Viral Protein Proteasome Proteasome Protein->Proteasome Degradation Peptides Peptide Fragments Proteasome->Peptides TAP TAP Transporter Peptides->TAP ER Endoplasmic Reticulum TAP->ER Peptides_ER Peptides ERAP1 ERAP1 MHC1 MHC Class I ERAP1->MHC1 Loading Peptide_MHC Peptide-MHC Complex MHC1->Peptide_MHC Cell_Surface Cell Surface Peptide_MHC->Cell_Surface Peptides_ER->ERAP1 Trimming Benzofuran_ERAP1 Benzofuran Derivative Benzofuran_ERAP1->ERAP1 Inhibition

Caption: MHC Class I antigen presentation pathway and the role of ERAP1 inhibitors.

References

Safety Operating Guide

Proper Disposal of 1-Benzofuran-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the drug development field, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Benzofuran-3-carboxylic acid (CAS Number: 26537-68-8), a compound that requires careful management due to its potential hazards.

Immediate Safety and Hazard Information

This compound is an irritant and may be harmful if ingested or inhaled.[1] The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1] Key hazard statements associated with this chemical include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Hazard and Precautionary Data Summary

Hazard StatementDescriptionPrecautionary StatementDescription
H302Harmful if swallowedP261Avoid breathing dust/fume/gas/mist/vapors/spray.
H315Causes skin irritationP264Wash skin thoroughly after handling.
H319Causes serious eye irritationP270Do not eat, drink or smoke when using this product.
H335May cause respiratory irritationP301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P501Dispose of contents/ container to an approved waste disposal plant.

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound and contaminated materials. This protocol is designed to be followed within a laboratory setting equipped with a chemical fume hood and appropriate personal protective equipment (PPE).

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: Always handle this compound in a chemical fume hood to ensure adequate ventilation.[1] A safety shower and eyewash station should be readily available.[1]

  • Personal Protective Equipment:

    • Eye Protection: Wear protective safety goggles.[1]

    • Hand Protection: Wear chemical-resistant gloves.[1]

    • Body Protection: Wear a protective lab coat and chemical-resistant boots.[1]

    • Respiratory Protection: In case of spills or the generation of dust, wear an appropriate respirator.[1]

2. Waste Collection and Segregation:

  • Solid Waste:

    • For pure, unused this compound or residual amounts, carefully place the solid material into a designated, clearly labeled, and sealable waste container.

    • Contaminated solid materials, such as weighing paper, disposable spatulas, or paper towels, should also be collected in this container.

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, the resulting solution should be collected in a separate, labeled liquid waste container compatible with the solvent used.

    • Do not mix with other incompatible waste streams.

3. Spill Management:

  • In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.

  • Wearing the appropriate PPE, scoop up the solid material or absorb the liquid material and place it into a suitable, closed container for disposal.[1]

  • After the material has been collected, thoroughly clean the spill area.[1]

4. Storage of Waste:

  • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • The storage area should be secure and accessible only to authorized personnel.

5. Final Disposal:

  • The disposal of chemical waste must be in accordance with local, regional, and national regulations.[2]

  • It is recommended to entrust the disposal of this compound waste to a licensed and reputable chemical waste management company.[2][3] These companies are equipped to handle all aspects of the disposal process, from packaging and transport to final treatment.[3]

  • Never dispose of this compound down the drain or in the regular trash.

Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood CollectSolid Collect Solid Waste in a Labeled, Sealable Container FumeHood->CollectSolid CollectLiquid Collect Liquid Waste in a Separate Labeled Container FumeHood->CollectLiquid Spill Manage Spills: Scoop/Absorb into a Closed Container FumeHood->Spill Store Store Waste Container in a Cool, Dry, Ventilated Area CollectSolid->Store CollectLiquid->Store Spill->Store LicensedDisposal Transfer to a Licensed Waste Disposal Company Store->LicensedDisposal Regulations Ensure Compliance with Local & National Regulations LicensedDisposal->Regulations End Disposal Complete Regulations->End Start Start Disposal Process Start->PPE

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Benzofuran-3-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related benzofuran carboxylic acids and general principles of laboratory safety for handling acidic, powdered chemical compounds. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, like other related carboxylic acids, is anticipated to be a hazardous substance. Primary risks include irritation to the skin, eyes, and respiratory system.[1][2][3][4] As a powdered substance, it may also form combustible dust concentrations in the air.[1] A comprehensive PPE strategy is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z.87.1 (US) standards.[1][5] A face shield should be worn over goggles when splashing or significant dust generation is likely.[1][6]Protects against eye irritation or serious eye damage from dust or splashes.[2][3][4][7]
Skin Protection Chemical-resistant lab coat, fully buttoned.[1] Chemical-resistant gloves (e.g., nitrile rubber).[6][8] Fully enclosed shoes made of a chemical-resistant material.[1]Prevents skin contact which can cause irritation.[1][2][3][4][9] Gloves should be inspected before use and changed immediately if contaminated.[1][6]
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[1][6] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask for low-level exposure, or a respirator with appropriate cartridges for higher levels) is required.[5][10]Prevents respiratory tract irritation.[1][3] The need for respiratory protection should be determined by a risk assessment.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safe handling.

Preparation and Engineering Controls:

  • Designated Area: All handling of solid this compound should occur in a designated area, preferably within a certified chemical fume hood.[1]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[1]

  • Emergency Equipment: An accessible and tested eyewash station and safety shower must be in close proximity.

Handling Procedures:

  • Weighing and Transfer: Use a spatula for transferring the solid. Avoid actions that could generate dust, such as pouring from a height or vigorous scraping.[1] When dissolving, add the solid to the solvent slowly to prevent splashing.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in laboratory areas.[7][9] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][9]

Post-Handling Procedures:

  • Decontamination: Clean all contaminated surfaces and equipment thoroughly.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, followed by eye protection).[1]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]

  • Chemical Waste: Unused or waste this compound should be collected in a sealed, properly labeled container.

Disposal Method:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[6]

  • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5][6]

  • Do not empty into drains. [6] Neutralization of small quantities of acidic waste may be permissible if it is the only hazardous characteristic and local regulations allow it, but this should be done with extreme caution and proper training.[11]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_1 Conduct Risk Assessment prep_2 Verify Fume Hood & Safety Equipment prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 handle_1 Weigh Solid Compound prep_3->handle_1 Proceed to Handling handle_2 Transfer & Dissolve handle_1->handle_2 handle_3 Perform Experiment handle_2->handle_3 clean_1 Decontaminate Work Area & Equipment handle_3->clean_1 Experiment Complete clean_2 Segregate & Label Waste clean_1->clean_2 clean_3 Doff PPE Correctly clean_1->clean_3 clean_4 Dispose of Hazardous Waste clean_2->clean_4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.